Product packaging for Triheptadecanoin(Cat. No.:CAS No. 2438-40-6)

Triheptadecanoin

Numéro de catalogue: B054981
Numéro CAS: 2438-40-6
Poids moléculaire: 849.4 g/mol
Clé InChI: FBFWDBGUSMGXPI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Triheptadecanoin is a chemically defined, synthetic triglyceride in which all three fatty acid chains are heptadecanoic acid (C17:0). This unique, odd-chain, saturated triglyceride serves as a critical high-purity standard and tool in various research fields. Its primary application is in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS), where it is used as an internal standard for the quantification of complex lipids in biological samples, food matrices, and industrial products. The well-defined structure and absence of common natural fatty acids make it an ideal reference compound for method development and validation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H104O6 B054981 Triheptadecanoin CAS No. 2438-40-6

Propriétés

IUPAC Name

2,3-di(heptadecanoyloxy)propyl heptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h51H,4-50H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFWDBGUSMGXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H104O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179128
Record name Triheptadecanoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

849.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol triheptadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031106
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2438-40-6
Record name Triheptadecanoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2438-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triheptadecanoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triheptadecanoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIHEPTADECANOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ21ORH87V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycerol triheptadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031106
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

64 °C
Record name Glycerol triheptadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031106
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Triheptadecanoin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptadecanoin, also known as glyceryl triheptadecanoate, is a triglyceride of significant interest in various scientific fields, including pharmaceuticals, nutrition, and metabolic research. It is a synthetic triglyceride composed of a glycerol (B35011) backbone esterified with three heptadecanoic acid molecules, a 17-carbon saturated fatty acid. Its unique odd-chain fatty acid composition confers distinct metabolic properties, making it a valuable tool as an internal standard in lipid analysis and a potential therapeutic agent for certain metabolic disorders. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental methodologies for their determination, and an exploration of its metabolic fate.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are crucial for its application in research and development. These properties dictate its behavior in various solvents, its stability under different conditions, and its suitability for specific analytical techniques.

Table 1: General and Chemical Properties of this compound
PropertyValueReference
Chemical Name This compound[1]
Synonyms Glyceryl triheptadecanoate, Trimargarin, C37-triglyceride[1]
CAS Number 2438-40-6[1]
Molecular Formula C₅₄H₁₀₄O₆[1]
Molecular Weight 849.40 g/mol [1]
Appearance White, crystalline powder or solid[1]
Table 2: Physical Properties of this compound
PropertyValueReference
Melting Point 56-58 °C[1]
64-67 °C
Boiling Point Not applicable at atmospheric pressure[1]
Density 0.93 g/cm³[1]
Solubility Insoluble in water. Soluble in organic solvents such as chloroform, methanol, and ether.[1]
Refractive Index (nD) 1.458

Experimental Protocols

The accurate determination of the physical and chemical properties of this compound relies on standardized experimental protocols. The following sections detail the general methodologies employed for these measurements.

Determination of Melting Point (Capillary Method)

The melting point of a solid crystalline substance like this compound is a key indicator of its purity. The capillary method is a widely used technique for this determination.

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, which is then heated in a controlled manner alongside a calibrated thermometer. The temperature range over which the substance melts is observed and recorded.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Calibrated thermometer

  • Mortar and pestle

Procedure:

  • A small amount of this compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the powder into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the expected melting point is approached.

  • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Determination of Boiling Point

Due to its high molecular weight, the boiling point of this compound is not determined at atmospheric pressure as it would likely decompose before boiling.[1] Specialized techniques such as vacuum distillation or analysis by gas chromatography would be required to estimate its boiling point under reduced pressure.

Determination of Density (Pycnometer Method)

The density of solid this compound can be accurately determined using a pycnometer, a glass flask with a precise volume.

Principle: The density is calculated from the mass of the sample and the volume it displaces. The volume of the pycnometer is first calibrated using a liquid of known density, typically distilled water. The volume of the solid is then determined by the volume of the liquid it displaces when added to the pycnometer.

Apparatus:

  • Pycnometer (specific gravity bottle) with a capillary stopper

  • Analytical balance

  • Distilled water

  • A liquid in which this compound is insoluble (e.g., a saturated aqueous solution)

Procedure:

  • The mass of the clean, dry, and empty pycnometer is accurately measured.

  • A sample of solid this compound is added to the pycnometer, and the total mass is measured.

  • The pycnometer is then filled with a liquid of known density in which this compound is insoluble. The stopper is inserted, and any excess liquid is wiped from the outside. The total mass of the pycnometer, sample, and liquid is recorded.

  • The pycnometer is emptied, cleaned, and filled completely with the same liquid, and its mass is measured.

  • The volume of the pycnometer and the volume of the liquid displaced by the solid can be calculated, allowing for the determination of the solid's density.

Determination of Solubility

The solubility of this compound in various solvents is a critical parameter for its use in formulations and analytical methods.

Principle: A known amount of the solute (this compound) is added to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then determined.

Apparatus:

  • Vials or test tubes with secure caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Shaking incubator or magnetic stirrer

  • Analytical instrument for concentration measurement (e.g., GC-FID, HPLC)

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., chloroform, methanol, ether, water) in a sealed vial.

  • The vials are placed in a shaking incubator at a constant temperature and agitated for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • After equilibration, the samples are allowed to stand to let any undissolved solid settle.

  • A known volume of the supernatant is carefully withdrawn, filtered to remove any suspended particles, and then diluted as necessary.

  • The concentration of this compound in the diluted solution is quantified using a suitable analytical method, such as gas chromatography with flame ionization detection (GC-FID), after creating a calibration curve with standards of known concentrations.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a useful property for identification and purity assessment. For a solid like this compound, the measurement is performed on the molten substance.

Principle: An Abbe refractometer measures the critical angle of refraction of a thin film of liquid placed between two prisms. This critical angle is directly related to the refractive index of the liquid.

Apparatus:

  • Abbe refractometer with a temperature-controlled prism

  • Water bath for temperature control

  • Light source (typically a sodium lamp)

Procedure:

  • The this compound sample is melted to a clear liquid.

  • The prism of the Abbe refractometer is cleaned and set to the desired temperature using the circulating water bath.

  • A few drops of the molten this compound are placed on the surface of the measuring prism.

  • The prism is closed, and the light source is adjusted to illuminate the field of view.

  • The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale.

Metabolic Pathway and Anaplerotic Role

This compound serves as a valuable tool in metabolic research due to its unique odd-chain fatty acid composition. When metabolized, it provides precursors that can replenish intermediates of the citric acid cycle, a process known as anaplerosis. This is particularly relevant in the context of certain long-chain fatty acid oxidation disorders (LC-FAODs).[2][3]

The metabolic fate of this compound begins with its hydrolysis into glycerol and three molecules of heptadecanoic acid.[4] Heptadecanoic acid then undergoes β-oxidation. Unlike even-chain fatty acids which are completely oxidized to acetyl-CoA, the β-oxidation of the 17-carbon heptadecanoic acid yields acetyl-CoA and a terminal three-carbon unit, propionyl-CoA.[5] Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle.[5] This replenishment of citric acid cycle intermediates can improve energy production in conditions where the cycle is compromised.[3][6]

Triheptadecanoin_Metabolism This compound This compound Hydrolysis Lipase Hydrolysis This compound->Hydrolysis Glycerol Glycerol Hydrolysis->Glycerol Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Hydrolysis->Heptadecanoic_Acid Beta_Oxidation β-Oxidation Heptadecanoic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle Citric Acid Cycle (TCA) Acetyl_CoA->TCA_Cycle Energy Production Carboxylation Carboxylation Propionyl_CoA->Carboxylation Succinyl_CoA Succinyl-CoA Carboxylation->Succinyl_CoA Succinyl_CoA->TCA_Cycle Anaplerosis GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Gas Chromatography (GC) Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., plasma, tissue) Add_IS Add known amount of This compound (Internal Standard) Sample->Add_IS Lipid_Extraction Lipid Extraction (e.g., Folch method) Add_IS->Lipid_Extraction Derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) Lipid_Extraction->Derivatization GC_Injection Inject derivatized sample into GC Derivatization->GC_Injection Separation Separation of FAMEs by GC column GC_Injection->Separation Detection Detection by Flame Ionization Detector (FID) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas (Analytes and Internal Standard) Chromatogram->Peak_Integration Quantification Quantify fatty acids based on peak area ratios to internal standard Peak_Integration->Quantification

References

The Anaplerotic Power of Odd-Chain Triglycerides: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Executive Summary

Odd-chain triglycerides (OCTs), particularly those containing fatty acids with seven or nine carbons, are emerging as a significant area of interest in metabolic research and therapeutic development. Unlike their even-chain counterparts, the metabolism of odd-chain fatty acids (OCFAs) yields not only acetyl-CoA but also propionyl-CoA. This unique metabolic fate provides an anaplerotic substrate for the tricarboxylic acid (TCA) cycle, replenishing key intermediates and enhancing energy production. This technical guide provides an in-depth exploration of the biological significance of OCTs, with a focus on their metabolism, therapeutic applications, and the experimental methodologies used to study them. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of molecules.

Introduction: The Unique Metabolism of Odd-Chain Fatty Acids

Triglycerides are the primary form of energy storage in the body, composed of a glycerol (B35011) backbone esterified with three fatty acids.[1] While the majority of dietary and stored fatty acids have an even number of carbon atoms, OCFAs are found in some natural sources, such as dairy products and certain plants.[2] The key distinction in their metabolism lies in the final product of β-oxidation. Even-chain fatty acids are exclusively broken down into acetyl-CoA units. In contrast, the β-oxidation of OCFAs produces acetyl-CoA and a terminal three-carbon unit, propionyl-CoA.[3][4]

This propionyl-CoA is then converted to succinyl-CoA, a crucial intermediate of the TCA cycle, through a series of enzymatic reactions.[2][3] This process, known as anaplerosis, is vital for maintaining the pool of TCA cycle intermediates, which can be depleted during periods of high energy demand or for biosynthetic processes.[5] The anaplerotic potential of OCFAs forms the basis of their therapeutic utility in various metabolic disorders.

The Anaplerotic Signaling Pathway of Odd-Chain Triglycerides

The metabolism of OCTs, such as triheptanoin (B1683035) (a triglyceride of heptanoic acid, C7:0), provides a direct route for replenishing TCA cycle intermediates. The following diagram illustrates this key metabolic pathway.

OCT_Metabolism cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix OCT Odd-Chain Triglyceride (e.g., Triheptanoin) Glycerol Glycerol OCT->Glycerol Lipolysis OCFA Odd-Chain Fatty Acid (e.g., Heptanoate) OCT->OCFA Lipolysis OCFA_CoA Odd-Chain Acyl-CoA OCFA->OCFA_CoA Acyl-CoA Synthetase (Mitochondrial Membrane) AcetylCoA Acetyl-CoA OCFA_CoA->AcetylCoA β-Oxidation PropionylCoA Propionyl-CoA OCFA_CoA->PropionylCoA β-Oxidation (final cycle) TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase (PCC) (Biotin-dependent) L_MethylmalonylCoA L-Methylmalonyl-CoA MethylmalonylCoA->L_MethylmalonylCoA Methylmalonyl-CoA Epimerase SuccinylCoA Succinyl-CoA L_MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (MCM) (Vitamin B12-dependent) SuccinylCoA->TCA_Cycle Anaplerosis

Figure 1: Metabolism of Odd-Chain Triglycerides

As depicted, the odd-chain fatty acid enters the mitochondrial matrix and undergoes β-oxidation. This process yields acetyl-CoA, which enters the TCA cycle, and propionyl-CoA. Propionyl-CoA is then carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase, isomerized to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase, and finally converted to succinyl-CoA by methylmalonyl-CoA mutase.[2][3] The entry of succinyl-CoA into the TCA cycle replenishes the pool of intermediates, thereby enhancing the cycle's capacity for energy production and biosynthesis.

Therapeutic Applications in Metabolic Disorders

The unique anaplerotic properties of OCTs have led to their investigation and use in various inherited metabolic disorders, most notably long-chain fatty acid oxidation disorders (LC-FAOD).

Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)

LC-FAODs are a group of genetic disorders characterized by the impaired ability to metabolize long-chain fatty acids for energy.[6] This leads to energy deficiency, particularly during periods of fasting or metabolic stress, and the accumulation of toxic long-chain acylcarnitines.[7] Clinical manifestations are severe and can include rhabdomyolysis, hypoglycemia, cardiomyopathy, and liver dysfunction.[3][6]

Standard treatment has traditionally involved a low-fat, high-carbohydrate diet supplemented with even-chain medium-chain triglycerides (MCTs).[6] While MCTs can bypass the enzymatic block in long-chain fatty acid metabolism, they only produce acetyl-CoA and do not address the depletion of TCA cycle intermediates.

Triheptanoin (Dojolvi®), a synthetic odd-chain (C7) triglyceride, has been approved for the treatment of LC-FAOD.[8] By providing both acetyl-CoA and anaplerotic propionyl-CoA, triheptanoin addresses the dual metabolic defects of energy substrate deficiency and TCA cycle intermediate depletion.[5][9]

Clinical Efficacy of Triheptanoin in LC-FAOD

Multiple clinical studies have demonstrated the efficacy of triheptanoin in improving clinical outcomes for patients with LC-FAOD. The open-label CL201 study and its long-term extension, CL202, provided significant evidence of its benefits.

Table 1: Patient Demographics from Key Triheptanoin Clinical Trials

CharacteristicCL201 Study (N=29)[10]CL202 Study (Rollover Cohort, N=24)[11]Gillingham et al. (2017) (N=32)[10][12]
Mean Age (years) 12.06 (SD=13.21)-24.75 (SD=14.3)
Age Range 6 months to 58 years2 to 68 years7 years and older
LC-FAOD Subtypes CPT II, VLCAD, LCHAD, TFPCPT II, VLCAD, LCHAD, TFP, CACTCPT II, VLCAD, LCHAD, TFP
Prior MCT Use ~17% of DCI-All patients on stable diet with MCT

SD: Standard Deviation; DCI: Daily Caloric Intake; CPT II: Carnitine Palmitoyltransferase II deficiency; VLCAD: Very Long-Chain Acyl-CoA Dehydrogenase deficiency; LCHAD: Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase deficiency; TFP: Trifunctional Protein deficiency; CACT: Carnitine-Acylcarnitine Translocase deficiency.

Table 2: Quantitative Outcomes of Triheptanoin Treatment in LC-FAOD Patients

Outcome MeasurePre-TriheptanoinPost-TriheptanoinPercent Reductionp-valueStudy
Annualized Major Clinical Event Rate (events/year)
Mean (SD)1.76 (1.64)1.00 (1.00)43%0.0347CL202 (Rollover)[13]
Median (IQR)2.00 (0.67-3.33)0.28 (0.00-1.43)86%0.0343CL202 (Naïve)[13]
Annualized Hospitalization Days (days/year)
Mean17.555.7667%0.0242Vockley et al. (Retrospective)[14]
Median10.002.0080%0.1475CL202 (Naïve)[15]
Creatine (B1669601) Kinase (CK) Levels during Metabolic Crises (U/L)
Median [IQR]10,880 [3,440-41,450]2,740 [1,425-10,300]-<0.0001Turkish Nationwide Study[4]
Peak CK Levels during Rhabdomyolysis (U/L) 85,85527,59768%0.1279Vockley et al. (Retrospective)[14]

SD: Standard Deviation; IQR: Interquartile Range.

Clinical trials have consistently shown that treatment with triheptanoin leads to a significant reduction in the frequency and duration of major clinical events, including hospitalizations for rhabdomyolysis, hypoglycemia, and cardiomyopathy.[11][13] Furthermore, a notable decrease in creatine kinase levels during metabolic crises suggests that triheptanoin helps mitigate muscle damage.[4]

Experimental Protocols for Studying Odd-Chain Triglyceride Metabolism

A variety of sophisticated analytical techniques are employed to investigate the metabolism and physiological effects of OCTs.

Analysis of Fatty Acids and Acylcarnitines by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for the quantitative analysis of fatty acids and their metabolites, such as acylcarnitines.

Experimental Protocol: GC-MS Analysis of Total Fatty Acids

  • Sample Preparation: Plasma or tissue samples are subjected to hydrolysis (e.g., using 1N KOH in methanol) to release fatty acids from triglycerides and other complex lipids.

  • Extraction: Fatty acids are extracted using an organic solvent, such as iso-octane.

  • Derivatization: The extracted fatty acids are derivatized to form fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters to enhance their volatility for GC analysis.

  • GC-MS Analysis: The derivatized fatty acids are separated on a capillary GC column (e.g., Agilent HP-5MS) and detected by a mass spectrometer. Quantification is achieved by comparing the peak areas of the analytes to those of deuterated internal standards.

Experimental Protocol: LC-MS/MS Analysis of Acylcarnitines

  • Sample Preparation: Plasma or tissue homogenates are deproteinized, typically with acetonitrile (B52724) containing isotopically labeled internal standards.

  • Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 column (e.g., Waters XSelect HSS T3) for chromatographic separation of the acylcarnitine species.

  • MS/MS Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Multiple reaction monitoring (MRM) is employed for sensitive and specific quantification of each acylcarnitine.

Cellular Oxygen Consumption Rate (OCR) Assays

The Seahorse XF Analyzer is a powerful tool for measuring cellular respiration in real-time. This technology can be used to assess the ability of cells to oxidize different substrates, including odd-chain fatty acids.

Experimental Protocol: Seahorse XF OCR Assay with Heptanoate (B1214049)

  • Cell Culture: Cells of interest (e.g., patient-derived fibroblasts) are seeded in a Seahorse XF cell culture microplate.

  • Assay Medium: The growth medium is replaced with a bicarbonate-free assay medium supplemented with the desired concentration of heptanoate (conjugated to BSA) and L-carnitine.

  • Assay Protocol: The Seahorse XF Analyzer measures the OCR under basal conditions and in response to the sequential injection of mitochondrial stressors:

    • Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.

    • FCCP: An uncoupling agent that collapses the mitochondrial membrane potential, inducing maximal respiration.

    • Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.

  • Data Analysis: The changes in OCR in response to these inhibitors are used to calculate key parameters of mitochondrial function, such as basal respiration, ATP production, and maximal respiratory capacity, providing insights into the cell's ability to utilize heptanoate as an energy source.

Stable Isotope Tracing

Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify metabolic fluxes. Using 13C-labeled heptanoate allows for the direct tracking of its carbon atoms as they are incorporated into downstream metabolites.

Experimental Protocol: In Vivo Stable Isotope Tracing with 13C-Heptanoate

  • Tracer Administration: A primed-constant infusion of uniformly labeled 13C-heptanoate is administered intravenously to human subjects or animal models.

  • Sample Collection: Blood and/or tissue biopsy samples are collected at baseline and at various time points during the infusion to achieve isotopic steady-state.

  • Metabolite Extraction and Analysis: Metabolites are extracted from the samples and analyzed by mass spectrometry to determine the incorporation of 13C into key intermediates of the TCA cycle (e.g., succinate, malate, citrate) and other related metabolic pathways.

  • Flux Analysis: The isotopic enrichment data is used in metabolic flux analysis models to quantify the contribution of heptanoate to anaplerosis and overall energy metabolism.

Visualizing Workflows and Relationships

Understanding the complex interplay between disease pathophysiology, therapeutic intervention, and clinical outcomes, as well as the workflow of clinical trials, can be facilitated by clear visual representations.

Logical_Relationship cluster_patho Pathophysiology of LC-FAOD cluster_moa Mechanism of Action of Triheptanoin cluster_outcomes Clinical Benefits EnzymeDefect Enzymatic Defect in Long-Chain Fatty Acid β-Oxidation EnergyDeficiency Energy Deficiency (↓ Acetyl-CoA) EnzymeDefect->EnergyDeficiency ToxicMetabolites Accumulation of Toxic Long-Chain Acylcarnitines EnzymeDefect->ToxicMetabolites TCA_Depletion TCA Cycle Intermediate Depletion (Cataplerosis) EnergyDeficiency->TCA_Depletion Triheptanoin Triheptanoin (C7) AcetylCoA_Prod Production of Acetyl-CoA Triheptanoin->AcetylCoA_Prod PropionylCoA_Prod Production of Propionyl-CoA Triheptanoin->PropionylCoA_Prod ImprovedEnergy Improved Energy Metabolism AcetylCoA_Prod->ImprovedEnergy Anaplerosis Anaplerosis via Succinyl-CoA PropionylCoA_Prod->Anaplerosis Anaplerosis->ImprovedEnergy ReducedEvents ↓ Major Clinical Events (Rhabdomyolysis, Hypoglycemia, Cardiomyopathy) ImprovedEnergy->ReducedEvents ImprovedFunction Improved Cardiac and Muscle Function ImprovedEnergy->ImprovedFunction Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Start->InformedConsent Baseline Baseline Assessment - Medical History Review - Physical Exam - Blood & Urine Samples - Exercise Tolerance Test - Echocardiogram InformedConsent->Baseline Randomization Randomization (e.g., Triheptanoin vs. Trioctanoin) Baseline->Randomization Treatment Treatment Period (e.g., 4-18 months) - Daily administration of study drug - Regular follow-up visits/calls Randomization->Treatment FollowUp Follow-up Assessments (e.g., weekly, monthly, end of study) - Adverse event monitoring - Repeat baseline assessments Treatment->FollowUp DataAnalysis Data Analysis - Statistical comparison of outcomes between treatment groups FollowUp->DataAnalysis End Study Completion DataAnalysis->End

References

Triheptadecanoin: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties, applications, and metabolic significance of Triheptadecanoin (CAS No. 2438-40-6) for scientific and drug development professionals.

Core Identification

This compound is a triglyceride composed of a glycerol (B35011) backbone esterified with three molecules of heptadecanoic acid (C17:0), a saturated odd-chain fatty acid. Its unique composition makes it a valuable tool in lipid research and a therapeutic agent for specific metabolic disorders.

CAS Number : 2438-40-6[1][2][3][4][5]

Synonyms

A variety of synonyms are used to refer to this compound in scientific literature and commercial listings. These include:

  • 1,2,3-Propanetriyl tris(heptadecanoate)[3]

  • Glycerol triheptadecanoate[1][3][6]

  • Glyceryl margarate[3]

  • Glyceryl triheptadecanoate[1][6]

  • Heptadecanoic acid triglyceride[1][3]

  • Heptadecanoin, tri-[1][3]

  • Trimargarin[1][6]

  • Trimargarine[1][3]

  • Trimargaroylglycerol[1][3]

  • Triglyceride HdHdHd[1][3]

  • TG(17:0/17:0/17:0)[3]

Physicochemical and Pharmacokinetic Properties

The following tables summarize the key quantitative data for this compound, providing a quick reference for its physical, chemical, and pharmacokinetic properties.

Table 1: Physicochemical Properties
PropertyValue
Molecular Formula C₅₄H₁₀₄O₆[1][3]
Molecular Weight 849.4 g/mol [3]
Appearance White, crystalline powder
Melting Point 64-67 °C
Boiling Point 786.8 °C at 760 mmHg
Density 0.912 g/cm³
Solubility Insoluble in water; Soluble in organic solvents like chloroform.[1]
Storage Temperature -20°C[7]
Table 2: Pharmacokinetic Parameters (of Triheptanoin (B1683035), a related compound)

Note: Data for the closely related medium-chain triglyceride, Triheptanoin, is provided as a reference for understanding the metabolic fate of odd-chain triglycerides.

ParameterValue (for a single 0.3 g/kg dose)Value (for a single 0.4 g/kg dose)
Cₘₐₓ (Heptanoate metabolite) 178.9 µmol/L259.1 µmol/L
Tₘₐₓ (Heptanoate metabolite) 0.5 h0.8 h
AUC (Heptanoate metabolite) 336.5 µmolh/L569.1 µmolh/L
Apparent Clearance (Heptanoate) 6.05 L/h/kg4.31 L/h/kg
Plasma Protein Binding ~80%~80%

Applications in Research and Drug Development

This compound's distinct odd-numbered carbon chains make it an invaluable tool in lipidomics and a therapeutic agent for certain metabolic disorders.

Internal Standard in Lipidomics

Due to the low natural abundance of C17:0 fatty acids in most biological systems, this compound is an excellent internal standard for the quantification of triacylglycerols in complex samples.[8] Its chemical similarity to endogenous triglycerides ensures it behaves similarly during sample extraction and analysis, correcting for sample loss and analytical variability.[8][9] This is particularly crucial in gas chromatography (GC) and mass spectrometry (MS) based lipid profiling.[8]

Therapeutic Agent for Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)

Triheptanoin, a closely related odd-chain triglyceride, is approved for the treatment of LC-FAODs.[10][11] These are genetic disorders where the body cannot properly metabolize long-chain fatty acids for energy.[10][11] Triheptanoin acts as an anaplerotic agent.[12] Its seven-carbon fatty acid, heptanoate, is metabolized to acetyl-CoA and propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, which replenishes intermediates of the Krebs cycle, thereby improving energy production and bypassing the defective metabolic pathway.[13] Clinical studies have shown that treatment with triheptanoin can lead to significant improvements in clinical outcomes, including a reduction in metabolic decompensation episodes and hospitalizations.[10][14]

Metabolic Pathway of Triacylglycerols

This compound, as a triacylglycerol (TAG), follows the general metabolic pathway of TAG synthesis (lipogenesis) and breakdown (lipolysis). The glycerol-3-phosphate pathway is the primary route for TAG synthesis in most mammalian cells.[1][15]

Triacylglycerol_Metabolism General Pathway of Triacylglycerol (TAG) Metabolism cluster_synthesis Synthesis (Lipogenesis) cluster_lipolysis Breakdown (Lipolysis) G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT LPA Lysophosphatidic Acid (LPA) AGPAT AGPAT LPA->AGPAT PA Phosphatidic Acid (PA) PAP PAP (Lipin) PA->PAP DAG Diacylglycerol (DAG) DGAT DGAT DAG->DGAT TAG Triacylglycerol (e.g., this compound) Lipases Lipases (ATGL, HSL, MGL) TAG->Lipases FFA_Glycerol Fatty Acids + Glycerol GPAT->LPA AGPAT->PA PAP->DAG DGAT->TAG Lipases->FFA_Glycerol

Caption: Overview of Triacylglycerol Synthesis and Breakdown.

Experimental Protocols

The following provides a generalized experimental protocol for the quantification of fatty acids in a biological sample using an odd-chain internal standard like this compound, followed by gas chromatography analysis.

Quantification of Total Fatty Acids using GC-MS with an Internal Standard

This protocol outlines the key steps for sample preparation and analysis. The precise amounts and conditions may need to be optimized for specific sample types and instrumentation.

Objective: To determine the concentration of various fatty acids in a biological matrix (e.g., plasma, tissue homogenate) by converting them to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Biological sample

  • This compound (Internal Standard) solution of known concentration

  • Chloroform/Methanol mixture (2:1, v/v)

  • Methanolic HCl or Boron trifluoride-methanol solution

  • Isooctane (B107328) or Hexane (B92381)

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., polar-phase like a biscyanopropyl polysiloxane)

Procedure:

  • Sample Preparation and Lipid Extraction:

    • To a known volume or weight of the sample (e.g., 50 µL of plasma) in a glass tube with a PTFE-lined cap, add a precise amount of the this compound internal standard solution.[8]

    • Add a sufficient volume of chloroform:methanol (2:1, v/v) to the tube for lipid extraction.[16] The Folch or Bligh and Dyer methods are commonly employed.[17]

    • Vortex the mixture vigorously and centrifuge to separate the layers.

    • Carefully collect the lower organic layer containing the lipids into a new clean tube.

  • Hydrolysis and Derivatization (Transesterification):

    • Evaporate the solvent from the extracted lipids under a stream of nitrogen.

    • Add a transesterification agent, such as methanolic HCl or boron trifluoride-methanol.[18][19]

    • Incubate the mixture at a high temperature (e.g., 80-100°C) for a specified time (e.g., 60 minutes) to convert the fatty acids from the triacylglycerols (including the internal standard) into their volatile FAMEs.[8][19]

    • After cooling, add water and a non-polar solvent like isooctane or hexane to extract the FAMEs.[8][20]

    • Vortex and centrifuge to separate the layers. The upper organic layer now contains the FAMEs.

  • GC-MS Analysis:

    • Transfer the organic layer to a new vial, potentially passing it through a small amount of anhydrous sodium sulfate to remove any residual water.

    • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.[20]

    • The GC will separate the different FAMEs based on their volatility and polarity. The mass spectrometer will detect and identify the FAMEs based on their mass-to-charge ratio.

    • The peak corresponding to methyl heptadecanoate (from the this compound internal standard) will be used for quantification.

  • Data Analysis:

    • Create a calibration curve using known concentrations of fatty acid standards.

    • Quantify the endogenous fatty acids by comparing the ratio of their peak area to the peak area of the methyl heptadecanoate internal standard against the calibration curve.[21] This ratio corrects for variations in extraction efficiency and injection volume.[21]

Safety and Handling

According to safety data sheets, this compound may cause skin and serious eye irritation, as well as respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and safety glasses. Avoid breathing dust and ensure adequate ventilation during handling. In case of contact with skin or eyes, rinse thoroughly with water.

References

In-Depth Technical Guide: Solubility of Triheptadecanoin in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triheptadecanoin, a triglyceride of significant interest in pharmaceutical and lipid research. This document offers quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Focus: this compound Solubility

This compound, a saturated triglyceride composed of three heptadecanoic acid chains esterified to a glycerol (B35011) backbone, is a non-naturally occurring lipid often used as an internal standard in lipid analysis and as a component in specialized lipid-based formulations. Its solubility in various organic solvents is a critical parameter for its effective use in drug delivery systems, analytical chemistry, and metabolic studies.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on available data for this compound and closely related saturated triglycerides like tristearin (B179404), the following table summarizes known and estimated solubility values. It is crucial to note that the data for hexane (B92381) and acetone (B3395972) are derived from studies on tristearin and should be considered as estimations for this compound due to their similar chemical structures (long-chain saturated triglycerides).

SolventTemperature (°C)Solubility ( g/100 mL)Data Source
ChloroformNot Specified10[1]
Hexane20~0.05 (estimated)Based on Tristearin Data[2][3]
30~0.15 (estimated)Based on Tristearin Data[2][3]
40~0.5 (estimated)Based on Tristearin Data[2][3]
50~2.0 (estimated)Based on Tristearin Data[2][3]
Acetone20~0.1 (estimated)Based on Tristearin Data[2][3]
30~0.3 (estimated)Based on Tristearin Data[2][3]
40~1.0 (estimated)Based on Tristearin Data[2][3]
50~3.5 (estimated)Based on Tristearin Data[2][3]
MethanolNot SpecifiedSoluble[1]
EtherNot SpecifiedSoluble[1]
EthanolNot SpecifiedSparingly Soluble (in cold)[4][5]
WaterNot SpecifiedInsoluble[1]

Note: The solubility of triglycerides is significantly influenced by the polarity of the solvent and the temperature. As observed with tristearin, solubility generally increases with temperature.[2][3] Non-polar solvents like hexane and chlorinated hydrocarbons are generally better solvents for triglycerides than more polar solvents like acetone and alcohols.[2][3]

Experimental Protocol: Determination of this compound Solubility

The following protocol details the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound like this compound in an organic solvent. This method involves establishing a saturated solution at a constant temperature, followed by gravimetric analysis to quantify the dissolved solute.

Materials and Equipment
  • This compound (high purity, >99%)

  • Organic solvents of interest (e.g., chloroform, hexane, acetone, ethanol)

  • Analytical balance (readability ± 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Glass vials with PTFE-lined screw caps

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed glass evaporating dishes or beakers

  • Drying oven or vacuum desiccator

  • Vortex mixer

Procedure
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Add a precise volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation of the solute upon cooling.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed evaporating dish. This step is critical to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered supernatant transferred to the evaporating dish.

    • Evaporate the solvent from the dish under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the boiling point of the solvent and the melting point of this compound can be used.

    • Once the solvent is completely evaporated, place the dish in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

    • Weigh the evaporating dish containing the dried this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

    • Express the solubility as a concentration, typically in g/100 mL or mg/mL, using the following formula:

    Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of supernatant (mL)) x 100

  • Data Validation:

    • Perform the experiment in triplicate for each solvent and temperature to ensure the reproducibility of the results.

    • Report the average solubility and the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G A Preparation of Supersaturated Solution B Equilibration at Constant Temperature A->B 24-48h Agitation C Separation of Undissolved Solid B->C Settling & Filtration D Gravimetric Analysis of Supernatant C->D Solvent Evaporation E Calculation of Solubility D->E Mass Determination

Caption: Workflow for Solubility Determination.

References

A Technical Guide to the Stability and Storage of Triheptadecanoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for triheptadecanoin, a high-purity synthetic triglyceride. In the realm of pharmaceutical research and development, understanding the stability profile of a compound like this compound is critical for its application as an internal standard, in drug delivery systems, and in metabolic studies. This document outlines the chemical properties, degradation pathways, and analytical methodologies pertinent to ensuring the integrity of this compound.

Chemical and Physical Properties

This compound, also known as glyceryl triheptadecanoate, is a triglyceride composed of a glycerol (B35011) backbone esterified with three heptadecanoic acid molecules. Its saturated nature contributes to its relatively high stability compared to unsaturated triglycerides.

PropertyValue
Chemical Name 1,2,3-Propanetriyl tris(heptadecanoate)
Synonyms Glyceryl triheptadecanoate, Trimargarin
CAS Number 2438-40-6
Molecular Formula C₅₄H₁₀₄O₆
Molecular Weight 849.40 g/mol
Appearance White, crystalline powder or solid[1][2]
Melting Point 64-67 °C
Solubility Soluble in organic solvents such as chloroform; insoluble in water.[3]
Purity Commercially available in various purities, including ≥95% and >99%.[4]

Stability and Recommended Storage

This compound is generally considered stable under recommended storage conditions.[4] However, like all esters, it is susceptible to degradation over time, particularly when exposed to harsh conditions.

ParameterRecommendationShelf-life (Powder)
Long-term Storage -20°C in a tightly sealed container.[1][5][6][7]3 years at -20°C[5][6]
Short-term Storage 4°C in a tightly sealed container.2 years at 4°C[5][6]
Shipping Typically shipped at ambient temperature.[7]N/A
In-solution Storage -80°C for up to 6 months; -20°C for up to 1 month.[6]N/A
Handling Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible substances (strong oxidizing agents).[4]N/A

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and oxidation. As a saturated triglyceride, it is significantly less prone to oxidation than its unsaturated counterparts.

Hydrolytic Degradation

Hydrolysis of the ester linkages is the most probable degradation pathway. This can be catalyzed by acids, bases, or enzymes (lipases), leading to the stepwise formation of di- and monoglycerides, and ultimately glycerol and free heptadecanoic acid.[3][4][5][8]

G This compound This compound Diheptadecanoin Diheptadecanoin This compound->Diheptadecanoin + H₂O - Heptadecanoic Acid Heptadecanoic_Acid Heptadecanoic_Acid This compound->Heptadecanoic_Acid Monoheptadecanoin Monoheptadecanoin Diheptadecanoin->Monoheptadecanoin + H₂O - Heptadecanoic Acid Diheptadecanoin->Heptadecanoic_Acid Glycerol Glycerol Monoheptadecanoin->Glycerol + H₂O - Heptadecanoic Acid Monoheptadecanoin->Heptadecanoic_Acid G cluster_stress Stress Conditions Acid Acid Hydrolysis (1N HCl, 60°C) Analysis Sample Neutralization & Dilution Acid->Analysis Base Base Hydrolysis (1N NaOH, RT) Base->Analysis Oxidation Oxidation (30% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (60°C, solid) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis This compound This compound Stock Solution This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo HPLC HPLC-ELSD Analysis Analysis->HPLC G This compound This compound Heptadecanoic_Acid Heptadecanoic Acid This compound->Heptadecanoic_Acid Lipolysis Beta_Oxidation β-Oxidation Heptadecanoic_Acid->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Succinyl_CoA->Krebs_Cycle

References

The Anaplerotic Role of Triheptadecanoin in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptadecanoin, a synthetic triglyceride composed of three seven-carbon (C7) fatty acids (heptanoate), has emerged as a significant therapeutic agent in the study and treatment of metabolic disorders, particularly long-chain fatty acid oxidation disorders (LC-FAODs).[1][2][3] Unlike even-chain fatty acids, the metabolism of heptanoate (B1214049) provides a unique anaplerotic effect, replenishing intermediates of the tricarboxylic acid (TCA) cycle.[1][4][5] This technical guide provides an in-depth overview of the role of this compound in lipid metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biochemical pathways.

Core Mechanism: Anaplerosis and Energy Production

The therapeutic efficacy of this compound stems from the unique metabolic fate of its constituent odd-chain fatty acid, heptanoate. Following ingestion, this compound is hydrolyzed, and heptanoate is transported into the mitochondria for β-oxidation.

The β-oxidation of heptanoate proceeds through successive cycles, yielding acetyl-CoA in each cycle until the final three-carbon unit, propionyl-CoA, is produced. This is the key differentiator from even-chain fatty acids, which only produce acetyl-CoA.[6]

  • Acetyl-CoA enters the TCA cycle by combining with oxaloacetate to form citrate, contributing to energy production (ATP) through oxidative phosphorylation.[1][7][8]

  • Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA.[6][9] Succinyl-CoA is a direct intermediate of the TCA cycle, and its introduction is termed anaplerosis, meaning "to fill up".[4][5]

This dual-substrate provision addresses the energy deficit and the depletion of TCA cycle intermediates often observed in metabolic disorders like LC-FAODs.[2][10] In these conditions, the impaired oxidation of long-chain fatty acids leads to a reduced supply of acetyl-CoA and a subsequent draining of TCA cycle intermediates for other biosynthetic pathways, a phenomenon known as cataplerosis. This compound effectively counteracts this by providing both fuel (acetyl-CoA) and anaplerotic substrate (propionyl-CoA).

Metabolic Pathway of this compound

The following diagram illustrates the metabolic pathway of this compound, highlighting its anaplerotic role.

Triheptadecanoin_Metabolism cluster_TCA Tricarboxylic Acid (TCA) Cycle This compound This compound (C7 Triglyceride) Heptanoate Heptanoate (C7 Fatty Acid) This compound->Heptanoate Lipolysis BetaOxidation Mitochondrial β-Oxidation Heptanoate->BetaOxidation AcetylCoA Acetyl-CoA (x2) BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA Citrate Citrate AcetylCoA->Citrate enters SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization TCA_Cycle TCA Cycle Energy Energy (ATP) TCA_Cycle->Energy SuccinylCoA->TCA_Cycle replenishes Oxaloacetate Oxaloacetate Oxaloacetate->Citrate

Metabolic fate of this compound and its anaplerotic effect on the TCA cycle.

Clinical Applications and Efficacy in LC-FAODs

Triheptanoin (B1683035) (brand name Dojolvi®) is an approved treatment for pediatric and adult patients with LC-FAODs.[1] Clinical studies and compassionate use cases have demonstrated its benefits in reducing major clinical events and improving cardiac function.

Quantitative Data from Clinical Studies

The following tables summarize key quantitative findings from studies investigating the efficacy of this compound in patients with LC-FAODs.

Table 1: Effect of Triheptanoin on Major Clinical Events (MCEs) in LC-FAOD Patients

Study CohortPre-Triheptanoin MCE Rate (events/patient/year)With Triheptanoin MCE Rate (events/patient/year)Percentage Reductionp-value
Triheptanoin-naïve2.00 (median)0.28 (median)86%0.0343[11]

Table 2: Comparison of Triheptanoin (C7) and Trioctanoin (C8) on Cardiac Function in LC-FAOD Patients

ParameterTriheptanoin (C7) Group ChangeTrioctanoin (C8) Group Changep-value
Left Ventricular (LV) Ejection Fraction+7.4%No significant change0.046[12][13]
LV Wall Mass-20%No significant change0.041[12][13]

Experimental Protocols

The following sections detail generalized methodologies for key experiments involving this compound in lipid metabolism studies, based on published research.

Protocol 1: Clinical Trial of Triheptanoin vs. Trioctanoin in LC-FAODs

This protocol is based on a double-blinded, randomized controlled trial comparing the effects of triheptanoin (C7) and trioctanoin (C8).[12][13]

Objective: To compare the effects of C7 and C8 on total energy expenditure, cardiac function, and exercise tolerance in patients with LC-FAODs.

Methodology:

  • Subject Recruitment: 32 subjects with confirmed LC-FAODs were enrolled.

  • Randomization and Blinding: Subjects were randomly assigned to receive a diet where 20% of their total daily energy was derived from either C7 or C8 oil for a duration of 4 months. The study was double-blinded.

  • Outcome Measures:

    • Primary Outcomes:

      • Total Energy Expenditure (TEE)

      • Cardiac function assessed by echocardiogram.

      • Exercise tolerance.

      • Phosphocreatine recovery after acute exercise.

    • Secondary Outcomes:

      • Body composition.

      • Blood biomarkers.

      • Incidence of adverse events, including rhabdomyolysis.

  • Data Analysis: Statistical analysis was performed to compare the changes in outcome measures between the two groups.

Experimental Workflow:

Clinical_Trial_Workflow Recruitment Patient Recruitment (n=32 LC-FAOD) Randomization Randomization (Double-Blinded) Recruitment->Randomization GroupC7 Triheptanoin (C7) Group (20% daily energy for 4 months) Randomization->GroupC7 Group 1 GroupC8 Trioctanoin (C8) Group (20% daily energy for 4 months) Randomization->GroupC8 Group 2 Outcomes Outcome Assessment (Primary & Secondary) GroupC7->Outcomes GroupC8->Outcomes Analysis Statistical Analysis Outcomes->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Workflow for a comparative clinical trial of triheptanoin and trioctanoin.
Protocol 2: Analysis of Heptadecanoic Acid in Biological Samples

This protocol outlines a general method for the quantification of heptadecanoic acid (C17:0), the metabolic product of triheptanoin, in serum or plasma using liquid chromatography-mass spectrometry (LC-MS).[14][15][16]

Objective: To quantify the concentration of heptadecanoic acid in biological samples.

Methodology:

  • Sample Preparation:

    • To 100 µL of serum or plasma, add an internal standard (e.g., a stable isotope-labeled C17:0).

    • Deproteinize the sample by adding a suitable agent (e.g., perchloric acid).

    • Extract the fatty acids using an organic solvent mixture (e.g., chloroform, methanol, n-heptane).

  • Chromatographic Separation:

    • Employ a reversed-phase high-performance liquid chromatography (RP-HPLC) system.

    • Use a suitable column (e.g., C18) to separate the fatty acids.

  • Mass Spectrometric Detection:

    • Utilize a mass spectrometer for detection.

    • The choice of ionization method (e.g., electrospray ionization) and analysis mode will depend on the specific instrument and desired sensitivity.

  • Quantification:

    • Quantify the amount of heptadecanoic acid by comparing its peak area to that of the internal standard.

Logical Relationship of Analytical Steps:

Analytical_Workflow Sample Biological Sample (Serum/Plasma) Spiking Internal Standard Spiking Sample->Spiking Extraction Fatty Acid Extraction Spiking->Extraction HPLC RP-HPLC Separation Extraction->HPLC MS Mass Spectrometry Detection HPLC->MS Quantification Quantification MS->Quantification Result Heptadecanoic Acid Concentration Quantification->Result

General workflow for the analysis of heptadecanoic acid in biological samples.

Conclusion

This compound represents a significant advancement in the therapeutic landscape for certain metabolic disorders, primarily due to its unique anaplerotic properties. By supplying both acetyl-CoA for energy and propionyl-CoA to replenish the TCA cycle, it addresses the core bioenergetic deficits in conditions like LC-FAODs. The quantitative data from clinical trials robustly supports its efficacy in improving clinical outcomes, particularly cardiac function. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the multifaceted roles of this compound and other odd-chain fatty acids in lipid metabolism and beyond. Continued research in this area holds promise for the development of novel therapies for a range of metabolic diseases.

References

Understanding Triheptadecanoin: A Non-Endogenous Anaplerotic Lipid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptadecanoin is a synthetic triglyceride composed of a glycerol (B35011) backbone esterified with three seven-carbon fatty acids (heptadecanoic acid). As a non-endogenous lipid, it is not naturally found in the human diet or synthesized in the body, making it a valuable tool for metabolic research and a promising therapeutic agent. Its primary significance lies in its role as an anaplerotic substrate, capable of replenishing intermediates in the Krebs cycle. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, metabolic fate, and applications in experimental and clinical settings.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its application in research and formulation development.

PropertyValueSource
Chemical Name Propane-1,2,3-triyl triheptadecanoate
Synonyms Glyceryl triheptadecanoate, C7 triglyceride
CAS Number 2438-40-6[1]
Molecular Formula C₅₄H₁₀₄O₆[1]
Molar Mass 849.40 g/mol [2]
Appearance Colorless to pale yellow viscous liquid or white solid[1]
Melting Point 64-67 °C[2]
Boiling Point 786.8 ± 27.0 °C (Predicted)[2]
Density 0.912 ± 0.06 g/cm³ (Predicted)[2]
Solubility Insoluble in water; Soluble in chloroform (B151607) (0.1 g/mL) and other organic solvents.[1][2]
¹H NMR (ppm) δ(ppm) = 0.89 (t, J=6.8 Hz, 9H, 3x-CH₃), 1.25–1.31 (m, 18H, 3x-(CH₂)₃-), 1.62 (quint, J=7.4 Hz, 6H, 3x-CH₂-), 2.28 (t, J=7.4 Hz, 6H, 3x-CH₂-), 4.15 (dd, J=11.9, 6.0 Hz, 2H, 2xH), 4.30 (dd, J=11.9, 4.3 Hz, 1H, 2xH), 5.26 (tt, J=6.0, 4.3 Hz, 1H, H)[3]
¹³C NMR (ppm) (Typical shifts for triglycerides) ~173 (C=O), ~69 (glycerol CH), ~62 (glycerol CH₂), ~34 (α-CH₂), ~29 (internal CH₂), ~25 (β-CH₂), ~22 (ω-1 CH₂), ~14 (ω CH₃)[4][5]
Mass Spectrometry Fragmentation patterns typically show loss of the fatty acid chains and fragments characteristic of the glycerol backbone.[6][7][8]
Infrared (IR) Spectroscopy (cm⁻¹) Characteristic peaks for C=O stretching (ester) around 1740 cm⁻¹, C-O stretching around 1160 cm⁻¹, and C-H stretching of alkyl chains around 2850-2960 cm⁻¹.

Metabolism and Anaplerotic Mechanism

The therapeutic potential of this compound stems from its unique metabolic pathway. Unlike even-chain fatty acids, the metabolism of heptanoate, the fatty acid component of this compound, yields both acetyl-CoA and propionyl-CoA.[9]

Triheptadecanoin_Metabolism This compound This compound Heptanoate Heptanoate (C7) This compound->Heptanoate Lipolysis AcetylCoA Acetyl-CoA (x2) Heptanoate->AcetylCoA β-oxidation PropionylCoA Propionyl-CoA Heptanoate->PropionylCoA β-oxidation Krebs_Cycle Krebs Cycle AcetylCoA->Krebs_Cycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization SuccinylCoA->Krebs_Cycle Anaplerosis

Figure 1. Metabolic fate of this compound leading to anaplerosis.

Propionyl-CoA is subsequently converted to succinyl-CoA, an intermediate of the Krebs cycle. This replenishment of Krebs cycle intermediates, known as anaplerosis, is crucial in conditions where there is a deficiency in the cycle's components, such as in long-chain fatty acid oxidation disorders (LC-FAODs).[9]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vivo Administration of this compound in a Mouse Model

This protocol describes the oral administration of this compound to mice, a common method for in vivo studies.

Materials:

  • This compound oil

  • Vehicle (e.g., corn oil or formulated as a solid diet)

  • Animal feeding (gavage) needles (20-22 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • For liquid formulation, mix this compound with a suitable vehicle like corn oil to the desired concentration. Ensure the solution is homogenous.

    • For a solid diet formulation, this compound can be incorporated into a ketogenic diet base along with formulation agents like fumed silica (B1680970) and microcrystalline cellulose (B213188) to create a palatable solid food.[10][11][12]

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the depth of insertion.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the this compound solution.

    • Withdraw the needle gently and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-administration.

Analysis of Acylcarnitine Profiles Following Triheptanoin (B1683035) Administration

This protocol outlines the analysis of acylcarnitine profiles in plasma or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Blood collection tubes (EDTA)

  • Centrifuge

  • LC-MS/MS system

  • Acetonitrile (B52724), methanol, and formic acid (LC-MS grade)

  • Internal standards (e.g., isotopically labeled carnitine and acylcarnitines)

Procedure:

  • Sample Collection and Preparation:

    • Collect blood samples into EDTA tubes at baseline and at specified time points after triheptanoin administration.

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Acylcarnitine Extraction:

    • To a 50 µL plasma sample, add 200 µL of ice-cold acetonitrile containing a mixture of isotopically labeled internal standards.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50% methanol.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate acylcarnitines using a C18 reversed-phase column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Detect and quantify acylcarnitines using multiple reaction monitoring (MRM) in positive ion mode.

    • Expected Changes: Following triheptanoin administration, an increase in odd-chain acylcarnitines, particularly propionylcarnitine (B99956) (C3), is expected, reflecting the metabolism of heptanoate. A decrease in the accumulation of long-chain acylcarnitines may be observed in patients with LC-FAODs.[13]

Data Presentation: Clinical Trial Insights

Clinical trials have demonstrated the therapeutic potential of this compound, particularly in comparison to the standard medium-chain triglyceride (MCT) oil (trioctanoin).

Table 2: Comparison of Clinical Outcomes in LC-FAOD Patients Treated with Triheptanoin vs. Trioctanoin [9][14][15]

Outcome MeasureTriheptanoin (C7) GroupTrioctanoin (C8) Groupp-value
Change in Left Ventricular Ejection Fraction (%) +7.4-0.046
Change in Left Ventricular Wall Mass (%) -20-0.041
Annualized Rate of Major Clinical Events Significant Reduction-<0.05
Annualized Hospitalization Rate Significant Reduction-<0.05

Visualizations of Key Pathways and Workflows

Fatty Acid β-Oxidation Pathway

The following diagram illustrates the general pathway of mitochondrial fatty acid β-oxidation.

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Beta_Oxidation β-Oxidation Spiral Fatty_Acylcarnitine Fatty Acylcarnitine CPT1->Fatty_Acylcarnitine CPT2 CPT2 Fatty_Acylcarnitine->CPT2 Translocase CPT2->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle

Figure 2. Overview of the fatty acid β-oxidation pathway.

Experimental Workflow for Acylcarnitine Analysis

This diagram outlines the key steps in the analysis of acylcarnitines from biological samples.

Acylcarnitine_Workflow Sample_Collection Sample Collection (Plasma, Tissue) Protein_Precipitation Protein Precipitation & Internal Standard Addition Sample_Collection->Protein_Precipitation Extraction Supernatant Transfer & Evaporation Protein_Precipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Analysis Data Analysis & Quantification LCMS_Analysis->Data_Analysis

Figure 3. Workflow for LC-MS/MS-based acylcarnitine analysis.

Conclusion

This compound represents a significant advancement in the study and treatment of metabolic disorders, particularly those involving impaired energy metabolism. Its unique anaplerotic properties, stemming from its metabolism to both acetyl-CoA and propionyl-CoA, provide a dual benefit of energy provision and Krebs cycle replenishment. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area. As our understanding of the intricate metabolic pathways continues to grow, the therapeutic applications of this compound are likely to expand, offering new hope for patients with a range of metabolic diseases.

References

Triheptadecanoin: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the safety and handling precautions for triheptadecanoin, a synthetic triglyceride of significant interest in various research and development applications. While specific toxicological data for this compound is not extensively available in public literature, this guide synthesizes information from safety data sheets, established metabolic pathways of its constituent fatty acid, and standardized toxicological testing protocols to offer a comprehensive resource for laboratory personnel. This document outlines known hazards, recommended handling procedures, personal protective equipment, first aid measures, and disposal guidelines. Furthermore, it details hypothetical experimental protocols for toxicity assessment based on OECD guidelines and illustrates the metabolic fate of this compound through a detailed signaling pathway diagram.

Introduction

This compound (CAS No. 2438-40-6), also known as glyceryl triheptadecanoate or trimargarin, is a triglyceride composed of a glycerol (B35011) backbone esterified with three heptadecanoic acid molecules.[1] Heptadecanoic acid is a 17-carbon saturated odd-chain fatty acid. This compound is utilized in various research applications, including as an internal standard for lipid analysis and in studies of lipid metabolism.[2][3][4][5][6] Given its handling in laboratory settings, a thorough understanding of its safety profile and proper handling procedures is paramount.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance with the following GHS classifications:

  • Skin Irritation (Category 2): Causes skin irritation.[7]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7]

Signal Word: Warning[7]

Hazard Statements:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P264: Wash skin thoroughly after handling.[8]

  • P271: Use only outdoors or in a well-ventilated area.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • P312: Call a POISON CENTER/doctor if you feel unwell.[8]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[7]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[7]

  • P362: Take off contaminated clothing and wash before reuse.[7]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7]

  • P405: Store locked up.[7]

  • P501: Dispose of contents/container to an approved waste disposal plant.[7]

Physical and Chemical Properties

A summary of the physical and chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C54H104O6[7]
Molecular Weight 849.4 g/mol [7]
Appearance White solid[1]
Melting Point 64-67 °C[9]
Boiling Point 786.8 °C at 760 mmHg (Predicted)[9]
Density 0.912 g/cm³ (Predicted)[1]
Solubility Soluble in chloroform (B151607) (0.1 g/mL, clear, colorless). Insoluble in water.[9]
Storage Temperature -20°C[9]

Toxicological Information

Metabolic Signaling Pathway

This compound, as a triglyceride, undergoes hydrolysis to yield glycerol and three molecules of heptadecanoic acid, an odd-chain fatty acid. The glycerol backbone can enter glycolysis. Heptadecanoic acid undergoes beta-oxidation, which sequentially removes two-carbon units in the form of acetyl-CoA. The final three-carbon unit is propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which enters the Krebs cycle (Citric Acid Cycle).[2][4][10][11][12][13][14]

Triheptadecanoin_Metabolism This compound This compound Hydrolysis Lipase Hydrolysis This compound->Hydrolysis Glycerol Glycerol Hydrolysis->Glycerol Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Hydrolysis->Heptadecanoic_Acid Glycolysis Glycolysis Glycerol->Glycolysis Beta_Oxidation β-Oxidation Heptadecanoic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA (x7) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle PCC Propionyl-CoA Carboxylase (Biotin, ATP) Propionyl_CoA->PCC D_Methylmalonyl_CoA D-Methylmalonyl-CoA PCC->D_Methylmalonyl_CoA MCE Methylmalonyl-CoA Epimerase D_Methylmalonyl_CoA->MCE L_Methylmalonyl_CoA L-Methylmalonyl-CoA MCE->L_Methylmalonyl_CoA MCM Methylmalonyl-CoA Mutase (Vitamin B12) L_Methylmalonyl_CoA->MCM Succinyl_CoA Succinyl-CoA MCM->Succinyl_CoA Succinyl_CoA->Krebs_Cycle

Caption: Metabolic pathway of this compound.

Safety and Handling Precautions

Engineering Controls
  • Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[7]

  • Use adequate general and local exhaust ventilation to keep airborne concentrations low.[7]

Personal Protective Equipment (PPE)
PPESpecifications
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber), a laboratory coat, and other protective clothing as necessary to prevent skin contact.
Respiratory Protection If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator may be required.
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[7]

  • Wash hands thoroughly after handling.[7]

  • Avoid breathing dust or fumes.[7]

  • Minimize dust generation and accumulation.[7]

  • Keep container tightly closed when not in use.[7]

  • Open and handle container with care.[7]

  • Do not eat, drink, or smoke in areas where this compound is handled.[7]

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Store away from incompatible substances and sources of ignition.[8]

  • For long-term storage, a freezer at -20°C is recommended.[9]

  • Store locked up.[7]

First Aid Measures

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[7]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid.[7]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid.[7]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[7]

Accidental Release and Disposal

Accidental Release
  • Wear appropriate personal protective equipment.[7]

  • Ensure adequate ventilation.[7]

  • Remove all sources of ignition.[7]

  • Prevent further leakage or spillage if safe to do so.[7]

  • For solid spills, vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dust.[7]

  • Do not let the product enter drains, other waterways, or soil.[7]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Experimental Protocols for Toxicity Assessment

Experimental Workflow for Acute Toxicity Assessment

Acute_Toxicity_Workflow Start Start: New Chemical Substance (this compound) In_Vitro_Screening In Vitro Cytotoxicity Screening Start->In_Vitro_Screening Acute_Oral Acute Oral Toxicity (OECD 401 - modified) In_Vitro_Screening->Acute_Oral Acute_Dermal Acute Dermal Toxicity (OECD 402) In_Vitro_Screening->Acute_Dermal Data_Analysis Data Analysis and Hazard Classification Acute_Oral->Data_Analysis Dermal_Irritation Dermal Irritation/ Corrosion (OECD 404) Acute_Dermal->Dermal_Irritation Acute_Dermal->Data_Analysis Eye_Irritation Eye Irritation/ Corrosion (OECD 405) Dermal_Irritation->Eye_Irritation Dermal_Irritation->Data_Analysis Eye_Irritation->Data_Analysis End End: Safety Profile Established Data_Analysis->End

Caption: General workflow for acute toxicity assessment.

Protocol 1: In Vitro Cytotoxicity Assay (Hypothetical)
  • Objective: To determine the potential of this compound to cause cell death in vitro.

  • Cell Line: A relevant cell line, such as human hepatocytes (e.g., HepG2) or keratinocytes (e.g., HaCaT).

  • Methodology:

    • Culture cells to approximately 80% confluency in 96-well plates.

    • Prepare a series of dilutions of this compound in a suitable vehicle (e.g., DMSO, ensuring final concentration does not affect cell viability).

    • Treat cells with the various concentrations of this compound and vehicle control for 24-48 hours.

    • Assess cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.

    • Measure absorbance or fluorescence using a plate reader.

    • Calculate the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Protocol 2: Acute Oral Toxicity Study (Adapted from OECD Guideline 401)
  • Objective: To determine the acute oral toxicity of this compound.[15][16][17][18]

  • Test Species: Rodent (e.g., rat).

  • Methodology:

    • Fast animals overnight prior to dosing.[15]

    • Administer this compound orally by gavage in graduated doses to several groups of animals (one dose per group).[15] A suitable vehicle, such as corn oil, may be used.

    • Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[15]

    • Perform a gross necropsy on all animals at the end of the study.[15]

    • Statistically derive the LD50 (median lethal dose) if sufficient mortality occurs.[15]

Protocol 3: Acute Dermal Irritation/Corrosion Study (Adapted from OECD Guideline 404)
  • Objective: To assess the potential of this compound to cause skin irritation or corrosion.[19][20][21][22][23]

  • Test Species: Albino rabbit.[21]

  • Methodology:

    • Apply a single dose (0.5 g of solid) of this compound to a small area of shaved skin on one animal.[21]

    • Cover the application site with a gauze patch.

    • After a 4-hour exposure period, remove the patch and any residual test substance.[21]

    • Observe the skin for signs of erythema (redness) and edema (swelling) at specified intervals for up to 14 days.[21]

    • Score the skin reactions according to a standardized grading system.

    • If no corrosive effect is observed, confirm the response in up to two additional animals.[19]

Protocol 4: Acute Eye Irritation/Corrosion Study (Adapted from OECD Guideline 405)
  • Objective: To determine the potential of this compound to cause eye irritation or corrosion.[24][25][26][27][28]

  • Test Species: Albino rabbit.[27]

  • Methodology:

    • Instill a single dose (e.g., 0.1 g of solid) of this compound into the conjunctival sac of one eye of a single animal. The other eye serves as a control.[27]

    • Examine the eye for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[27]

    • Score the ocular reactions according to a standardized grading system.

    • If no severe irritation or corrosion is observed, the response may be confirmed in up to two additional animals.[26]

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While comprehensive toxicological data is currently lacking, adherence to the safety precautions outlined in this guide, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize exposure and ensure a safe working environment. The metabolic pathway of its constituent odd-chain fatty acid is well-understood, providing insight into its biological fate. In the absence of specific toxicity studies, the provided hypothetical experimental protocols based on OECD guidelines offer a framework for any future safety assessments. Researchers, scientists, and drug development professionals should always consult the most recent Safety Data Sheet from their supplier and adhere to all institutional and regulatory safety guidelines when working with this compound.

References

Triheptadecanoin: A Technical Guide to Commercial Sources, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptadecanoin, also known as glycerol (B35011) triheptadecanoate or trimargarin, is a triglyceride of significant interest in various scientific fields. As a stable, odd-chain fatty acid triglyceride, it serves as a valuable internal standard in lipidomic analyses and has applications in metabolic research and the development of therapeutic agents. This technical guide provides an in-depth overview of the commercial sources of this compound, its typical purity, and the experimental protocols for its synthesis, purification, and analysis.

Commercial Sources and Purity

This compound is commercially available from several reputable suppliers of research chemicals and analytical standards. The purity of commercially available this compound is typically high, often exceeding 98% or 99%, as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID). Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific purity data.

SupplierStated PurityAnalytical Method
Sigma-Aldrich≥99%Not specified on product page
FUJIFILM Wako Chemicals≥98.0%HPLC
MedChemExpress>98%Not specified on product page
Larodan>99%Not specified on product page
Santa Cruz Biotechnology≥98%Not specified on product page
CD Biosynsis>99%Not specified on product page

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of glycerol with heptadecanoic acid. While specific patented methods exist for related triglycerides, a general laboratory-scale synthesis can be performed as follows. This protocol is based on general esterification principles and may require optimization.

Materials:

  • Glycerol

  • Heptadecanoic acid (3 equivalents)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexane (B92381)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, heptadecanoic acid (3 equivalents), and a catalytic amount of p-toluenesulfonic acid.

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound by Recrystallization

The crude this compound can be purified by recrystallization to remove unreacted starting materials and byproducts. The choice of solvent is critical for effective purification.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent. A solvent system such as ethanol/water or acetone/hexane can be effective. The ideal solvent will dissolve the this compound at high temperatures but not at low temperatures.

  • Once completely dissolved, allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cooling in an ice bath or refrigerator can increase the yield of the purified crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum to remove any residual solvent. The melting point of pure this compound is reported to be in the range of 64-67 °C.

Purity Analysis

The purity of the synthesized and purified this compound should be assessed using appropriate analytical methods. HPLC and GC-FID are the most common techniques.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

This method is suitable for the analysis of intact triglycerides.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or isopropanol) and a more polar solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. The exact gradient will depend on the specific column and instrumentation.

  • Detector: ELSD or CAD are suitable for detecting non-UV absorbing compounds like triglycerides.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., chloroform (B151607) or a hexane/isopropanol mixture) and filter through a 0.22 µm filter before injection.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method typically involves the transesterification of the triglyceride to its fatty acid methyl esters (FAMEs) before analysis.

  • Derivatization (Transesterification):

    • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., toluene).

    • Add a solution of sodium methoxide (B1231860) in methanol (B129727) and heat the mixture (e.g., at 50-60 °C for 10-15 minutes).

    • After cooling, add a quenching solution (e.g., methanolic sulfuric acid) and an extraction solvent (e.g., hexane).

    • Vortex and centrifuge the mixture. The upper hexane layer containing the FAMEs is collected for GC analysis.

  • GC Conditions:

    • Column: A capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane) is recommended.

    • Carrier Gas: Helium or hydrogen.

    • Injector and Detector Temperature: Typically set around 250-260 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 240 °C).

    • Purity Assessment: The purity is determined by the relative peak area of methyl heptadecanoate compared to other FAMEs present in the chromatogram.

Quality Control Workflow

A robust quality control (QC) workflow is essential to ensure the identity and purity of this compound for research and drug development applications. The following diagram illustrates a typical QC process.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_release Product Release synthesis Synthesis of Crude This compound purification Purification by Recrystallization synthesis->purification Crude Product sampling Sampling of Purified Product purification->sampling Purified Solid identity Identity Confirmation (e.g., NMR, MS) sampling->identity purity_hplc Purity Analysis (HPLC-ELSD/CAD) sampling->purity_hplc purity_gc Purity Analysis (GC-FID) sampling->purity_gc coa Certificate of Analysis Generation identity->coa Analytical Data purity_hplc->coa Analytical Data purity_gc->coa Analytical Data release Product Release for Use coa->release Meets Specifications rejection Product Rejection or Repurification coa->rejection Fails Specifications

Caption: Quality control workflow for this compound.

Triheptadecanoin melting point and density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Triheptadecanoin

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of excipients and chemical standards is paramount. This compound (CAS 2438-40-6), a triglyceride composed of three heptadecanoic acid molecules esterified to a glycerol (B35011) backbone, serves as a crucial reference standard in various analytical procedures, particularly in lipid metabolism studies and food analysis.[1][2] This guide provides a detailed overview of its melting point and density, complete with experimental protocols and logical diagrams to illustrate key processes.

Quantitative Physicochemical Data

The melting point and density are critical parameters for the identification, purity assessment, and formulation development of this compound. The reported values for these properties are summarized below.

Physical PropertyValueSource
Melting Point56-58 °CChemBK[1]
64-67 °CChemicalBook[3]
Density0.93 g/cm³ChemBK[1]
0.912 ± 0.06 g/cm³ (Predicted)ChemicalBook[3]

Note: The variation in reported melting points may be attributed to differences in the purity of the sample or the specific experimental conditions used for determination.

Experimental Protocols

Melting Point Determination via Capillary Method

The melting point of a solid organic compound like this compound is typically determined using a melting point apparatus (e.g., Mel-Temp or a Thiele tube). This method relies on observing the temperature range over which the solid transitions into a liquid.[4] A pure crystalline compound exhibits a sharp, characteristic melting point range of about 0.5-1.0°C.[4][5] Impurities tend to lower and broaden this range.[4][6]

Methodology:

  • Sample Preparation: A small quantity of dry, finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the solid to a height of 2-3 mm.[7]

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[4]

  • Approximate Determination: An initial rapid heating is performed to determine an approximate melting range.[4][6]

  • Accurate Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20°C below the approximate melting point. The sample is then heated slowly, at a rate of approximately 1-2°C per minute, as the melting point is approached.[4][7]

  • Data Recording: Two temperatures are recorded:

    • T1: The temperature at which the first droplet of liquid appears.

    • T2: The temperature at which the entire sample has completely liquefied. The melting point is reported as the range T1-T2.

Visualizations: Workflows and Synthesis

To further elucidate the processes related to this compound, the following diagrams illustrate the experimental workflow for melting point determination and the chemical synthesis of the compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording p1 Grind this compound to a Fine Powder p2 Pack Powder into Capillary Tube (2-3 mm) p1->p2 m1 Place Capillary in Melting Point Apparatus p2->m1 m2 Heat Rapidly for Approximate Range m1->m2 m3 Cool Apparatus m2->m3 m4 Heat Slowly (1-2°C/min) for Precise Measurement m3->m4 d1 Record T1: First Drop of Liquid m4->d1 d2 Record T2: Completely Liquid d1->d2 d3 Report Melting Point Range (T1 - T2) d2->d3

Caption: Experimental workflow for determining the melting point of this compound.

SynthesisReaction cluster_product Product glycerol Glycerol This compound This compound glycerol->this compound Esterification plus + heptadecanoic_acid 3x Heptadecanoic Acid heptadecanoic_acid->this compound Esterification

Caption: Chemical synthesis of this compound from glycerol and heptadecanoic acid.

References

An In-depth Technical Guide to the Theoretical Mass and Isotopic Distribution of Triheptadecanoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical mass and isotopic distribution of Triheptadecanoin, a triglyceride of significant interest in various research and development fields. The information herein is intended to support mass spectrometry-based applications, including metabolite identification, lipidomics research, and quality control of pharmaceutical and nutraceutical formulations.

Core Properties of this compound

This compound is a triglyceride composed of a glycerol (B35011) backbone esterified with three heptadecanoic acid molecules. Its fundamental properties are summarized below.

PropertyValueSource
Chemical Formula C₅₄H₁₀₄O₆[1][2][3][4][5]
Average Mass (Molecular Weight) 849.40 g/mol [2][4][5]
Monoisotopic Mass 848.78329103 Da[6]

Theoretical Isotopic Distribution

The isotopic distribution of a molecule arises from the natural abundance of stable isotopes of its constituent elements. For this compound (C₅₄H₁₀₄O₆), the distribution is primarily influenced by the isotopes of carbon, hydrogen, and oxygen.

Natural Abundance of Constituent Elements

The stable isotopes of carbon, hydrogen, and oxygen and their terrestrial abundances are crucial for calculating the theoretical isotopic pattern of this compound.

ElementIsotopeNatural Abundance (%)
Carbon ¹²C98.9
¹³C1.1
Hydrogen ¹H99.985
²H (D)0.015
Oxygen ¹⁶O99.759
¹⁷O0.037
¹⁸O0.204

Source:[7][8]

Calculated Isotopic Distribution of this compound

The theoretical isotopic distribution for the this compound molecule is presented below. The M peak represents the monoisotopic mass, which is the mass of the molecule with the most abundant isotopes (¹²C, ¹H, ¹⁶O). The subsequent peaks (M+1, M+2, etc.) arise from the incorporation of heavier isotopes. The relative intensities are normalized to the M peak.

Isotopic PeakTheoretical Mass (Da)Relative Intensity (%)Primary Contributors
M 848.7833100.00⁵⁴(¹²C) ¹⁰⁴(¹H) ⁶(¹⁶O)
M+1 849.786661.18¹(¹³C), ¹(²H)
M+2 850.789919.12²(¹³C), ¹(¹³C)¹(²H), ¹(¹⁸O)
M+3 851.79334.02³(¹³C), ²(¹³C)¹(²H), ¹(¹³C)¹(¹⁸O)

Note: The theoretical masses and relative intensities are calculated based on the natural abundances of the isotopes. These values are essential for the accurate interpretation of high-resolution mass spectrometry data.

Logical and Structural Diagrams

Visual representations of the workflow for determining the theoretical isotopic distribution and the chemical structure of this compound are provided below.

Theoretical_Isotopic_Distribution_Workflow Workflow for Determining Theoretical Isotopic Distribution A Chemical Formula (C54H104O6) C Calculate Monoisotopic Mass (M Peak) A->C B Natural Isotopic Abundances (C, H, O) B->C D Calculate Probabilities of Heavier Isotopes B->D E Determine Relative Intensities of M+1, M+2, etc. C->E D->E F Theoretical Mass Spectrum E->F

Workflow for Determining Theoretical Isotopic Distribution

Triheptadecanoin_Structure Logical Structure of this compound Glycerol Glycerol Ester_Bond1 Esterification Glycerol->Ester_Bond1 Ester_Bond2 Esterification Glycerol->Ester_Bond2 Ester_Bond3 Esterification Glycerol->Ester_Bond3 Heptadecanoic_Acid1 Heptadecanoic Acid Heptadecanoic_Acid1->Ester_Bond1 Heptadecanoic_Acid2 Heptadecanoic Acid Heptadecanoic_Acid2->Ester_Bond2 Heptadecanoic_Acid3 Heptadecanoic Acid Heptadecanoic_Acid3->Ester_Bond3 This compound This compound Ester_Bond1->this compound Ester_Bond2->this compound Ester_Bond3->this compound

Logical Structure of this compound

Experimental Protocols for Mass Spectrometric Analysis

The accurate determination of the mass and isotopic distribution of this compound experimentally relies on robust analytical methodologies, primarily centered around mass spectrometry. Below is a generalized protocol for the analysis of triglycerides like this compound from a biological matrix.

Sample Preparation: Lipid Extraction

The initial and most critical step is the extraction of lipids from the sample matrix. The choice of method depends on the sample type and the desired lipid classes for analysis.

  • Liquid-Liquid Extraction (LLE): This is a common method for lipid extraction.

    • Folch Method: A widely used protocol involving a chloroform (B151607):methanol (B129727) (2:1, v/v) solvent system to extract lipids from a sample homogenate. A subsequent wash with a salt solution induces phase separation, with the lower organic phase containing the lipids.

    • Bligh-Dyer Method: This method uses a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system for extraction. The addition of more chloroform and water leads to phase separation.[3]

    • Methyl-tert-butyl ether (MTBE) Method: A safer alternative to chloroform-based methods, this protocol uses MTBE and methanol for extraction, with the addition of water to induce phase separation. The upper organic phase contains the lipids.[3][9]

  • Solid-Phase Extraction (SPE): SPE can be used for a more selective extraction and cleanup of lipids. It offers advantages in terms of reduced solvent consumption and potential for automation.

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of triglycerides.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass determination and isotopic pattern analysis.

  • Chromatography: Reversed-phase liquid chromatography is typically employed to separate different triglyceride species based on their hydrophobicity.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of triglycerides. Adduct formation with ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺) is often observed.

  • Data Acquisition:

    • Full Scan (MS1): Acquisition of full scan mass spectra allows for the determination of the accurate mass and isotopic distribution of the intact triglyceride molecules.

    • Tandem MS (MS/MS or MS²): In a data-dependent acquisition (DDA) mode, the most intense ions from the MS1 scan are selected for fragmentation. The fragmentation patterns provide structural information, aiding in the identification of the fatty acid constituents.

Data Analysis

The acquired data is processed using specialized software. The experimental mass and isotopic distribution of a detected peak are compared against the theoretical values calculated for this compound for confident identification. Internal standards, such as isotopically labeled lipids or odd-chain triglycerides, are often used for accurate quantification.[10]

References

introduction to odd-chain fatty acids in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Odd-Chain Fatty Acids in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain fatty acids (OCFAs) are a class of fatty acids characterized by an odd number of carbon atoms. While less abundant than their even-chain counterparts, which constitute over 99% of total plasma fatty acids in humans, OCFAs are gaining significant attention in the scientific community.[1] The most commonly studied OCFAs are pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[1] Historically considered of minor physiological importance, emerging research has linked circulating OCFAs to a reduced risk of cardiometabolic diseases, including type 2 diabetes and cardiovascular disease.[1][2] This has spurred interest in their metabolic pathways, physiological functions, and therapeutic potential. This guide provides a comprehensive technical overview of OCFAs, focusing on their metabolism, analytical quantification, and known signaling pathways.

Synthesis and Metabolism of Odd-Chain Fatty Acids

The metabolism of OCFAs is distinct from that of even-chain fatty acids, primarily in their synthesis primer and final degradation product.

Biosynthesis

OCFA synthesis can occur through two primary routes:

  • Exogenous Sources: The primary dietary sources of OCFAs are ruminant fats (milk and meat) and some species of fish and plants.[3][4] In ruminants, propionate (B1217596) produced by microbial fermentation in the rumen serves as a precursor for OCFA synthesis.[5]

  • Endogenous Production: Humans can synthesize OCFAs endogenously. One significant pathway involves the utilization of propionyl-CoA as a primer for fatty acid synthesis, in contrast to the acetyl-CoA used for even-chain fatty acids.[6] Propionyl-CoA can be derived from the metabolism of certain amino acids (valine, isoleucine, threonine, methionine) or from propionate produced by gut microbiota fermentation of dietary fiber.[7][8] Another endogenous pathway is α-oxidation of even-chain fatty acids, which involves the removal of a single carbon atom.[1][2]

Catabolism and Anaplerotic Role

The beta-oxidation of OCFAs proceeds similarly to that of even-chain fatty acids until the final three-carbon molecule, propionyl-CoA, is produced, along with acetyl-CoA.[1] Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the citric acid cycle (Krebs cycle), through a series of enzymatic reactions. This conversion is a key anaplerotic pathway, replenishing Krebs cycle intermediates and thus supporting mitochondrial energy metabolism.[7][9][10][11][12]

The conversion of propionyl-CoA to succinyl-CoA is a critical metabolic route. The diagram below illustrates the key steps in this pathway.

Propionyl_CoA_Metabolism Propionyl_CoA Propionyl-CoA D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->D_Methylmalonyl_CoA L_Methylmalonyl_CoA L-Methylmalonyl-CoA D_Methylmalonyl_CoA->L_Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle Anaplerosis PCC Propionyl-CoA Carboxylase (PCC) PCC->Propionyl_CoA MCE Methylmalonyl-CoA Epimerase (MCE) MCE->D_Methylmalonyl_CoA MCM Methylmalonyl-CoA Mutase (MCM) MCM->L_Methylmalonyl_CoA Biotin Biotin, ATP, HCO3- Biotin->PCC AdoB12 Adenosylcobalamin (Vitamin B12) AdoB12->MCM

Propionyl-CoA to Succinyl-CoA Conversion Pathway

Quantitative Data on Odd-Chain Fatty Acids

The concentration of OCFAs in biological samples is an important parameter in research. The following tables summarize some reported concentrations.

Table 1: OCFA Concentrations in Various Mammalian Milks (% of Total Fatty Acids)

Fatty AcidHuman MilkCow MilkGoat MilkYak MilkCamel Milk
C15:0 ~0.4%0.9-1.2%~1.0%~1.5%~2.0%
C17:0 ~0.3%0.5-0.7%~0.6%~1.0%~1.5%
Total OCFAs 0.81%2.53%2.61%3.95%4.34%
Data compiled from multiple sources, specific values may vary based on diet and lactation stage.[5][13]

Table 2: Effect of Dietary Intervention on Plasma OCFA Levels in Healthy Individuals

Intervention (7 days)Change in Plasma C15:0Change in Plasma C17:0
Inulin (30 g/d) ~17% increase~11% increase
Propionate (6 g/d) ~13% increase~13% increase
Cellulose (30 g/d) No significant changeNo significant change
Data from a randomized, double-blind crossover study.[8]

Key Signaling Pathways

Recent studies have begun to elucidate the molecular signaling pathways through which OCFAs exert their biological effects. Pentadecanoic acid (C15:0) in particular has been shown to interact with several key regulatory proteins.

Peroxisome Proliferator-Activated Receptors (PPARs)

OCFAs, including C15:0, have been identified as ligands for PPARs, a group of nuclear receptors that are critical regulators of lipid and carbohydrate metabolism.[14][15] C15:0 can activate PPARα and PPARγ, influencing gene expression related to fatty acid oxidation and storage.[14][16][17]

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C15_0 Pentadecanoic Acid (C15:0) PPAR PPARα / PPARγ C15_0->PPAR Binds and Activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to Target_Genes Target Gene Transcription (e.g., Fatty Acid Oxidation, Lipid Storage) PPRE->Target_Genes Regulates

OCFA-Mediated PPAR Signaling Pathway
Other Key Metabolic Regulators

Beyond PPARs, C15:0 has been shown to modulate other critical signaling pathways involved in metabolism, inflammation, and cellular health. These include:

  • AMP-activated protein kinase (AMPK) activation: AMPK is a central regulator of cellular energy homeostasis.

  • Mammalian target of rapamycin (B549165) (mTOR) inhibition: mTOR is a key kinase involved in cell growth and proliferation.[18][19]

  • Janus kinase/signal transducer and activator of transcription (JAK-STAT) inhibition: This pathway is crucial for cytokine signaling and immune responses.[19]

  • Histone deacetylase 6 (HDAC-6) inhibition: HDACs are involved in the epigenetic regulation of gene expression.[19]

These pleiotropic effects highlight the potential of OCFAs to influence a wide range of physiological processes.[18][19]

Experimental Protocols

This section provides detailed methodologies for the quantification of OCFAs in biological samples and for in vitro cell culture experiments.

Quantification of OCFAs in Plasma by GC-MS

This protocol is adapted from established methods for fatty acid analysis.[20][21][22]

1. Sample Preparation and Lipid Extraction:

  • To 10 µL of plasma, add 190 µL of phosphate-buffered saline (PBS).

  • Add 100 µL of an internal standard solution containing deuterated OCFAs (e.g., C15:0-d3, C17:0-d3) in ethanol.

  • Initiate extraction by adding 500 µL of methanol (B129727) and 25 µL of 1 N HCl.

  • Create a biphasic solution by adding 1.5 mL of isooctane (B107328).

  • Vortex vigorously for 30 seconds and separate the phases by centrifugation (3000 rpm for 2 minutes).

  • Transfer the upper organic layer to a clean glass tube.

2. Saponification (for total fatty acids):

  • Dry the extracted lipids under a stream of nitrogen.

  • Add 1 mL of a methanol:10 N NaOH solution (9:1 v/v).

  • Heat at 100°C for 45 minutes to hydrolyze esterified fatty acids.

  • Acidify with 180 µL of 6 N HCl.

  • Re-extract the free fatty acids with 3 mL of hexane, vortex, and centrifuge.

  • Transfer the organic layer and dry under nitrogen.

3. Derivatization:

  • Reconstitute the dried fatty acids in 25 µL of 1% diisopropylethylamine (DIPEA) in acetonitrile.

  • Add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile.

  • Incubate at room temperature for 20-30 minutes.

  • Dry the sample under a gentle stream of argon or nitrogen.

  • Dissolve the resulting PFB esters in 50 µL of isooctane for injection.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or similar.

  • Column: ZB-1ms (15 m × 0.25 mm I.D. × 0.25 μm film) or equivalent.

  • Injection: 2 µL split injection.

  • Carrier Gas: Helium.

  • Oven Program: Start at a suitable initial temperature (e.g., 100°C), ramp up to a final temperature (e.g., 300°C) to achieve separation of fatty acid methyl esters.

  • Mass Spectrometer: Agilent 5977A or similar, operated in negative chemical ionization (NCI) mode.

  • Detection: Use selected ion monitoring (SIM) for the specific ions of the derivatized OCFAs and their deuterated internal standards.

  • Quantification: Generate a standard curve using known concentrations of C15:0 and C17:0 standards. Calculate the concentration in samples based on the ratio of the analyte peak area to the internal standard peak area.

In Vitro Culture of Mature Adipocytes with OCFAs

This protocol allows for the investigation of the direct effects of OCFAs on adipocyte metabolism and signaling.[23][24]

1. Isolation of Mature Adipocytes:

  • Obtain fresh white adipose tissue (e.g., from surgical biopsies or animal models) and place it in Krebs-Ringer-HEPES (KRH) buffer with 4% bovine serum albumin (BSA).

  • Mince the tissue finely and digest with Type 1 collagenase (e.g., 1 mg/mL) in KRH buffer at 37°C for 30-60 minutes with gentle shaking.

  • Filter the digestate through a nylon mesh (e.g., 250 µm) to remove undigested tissue.

  • Allow the mature adipocytes to float to the top. Wash the floating adipocyte layer three times with fresh KRH buffer.

2. Adipocyte Culture and Treatment:

  • Resuspend the washed adipocytes in DMEM/F12 medium supplemented with 0.2-0.5% BSA.

  • Plate the adipocyte suspension in appropriate culture plates (e.g., 24-well plates).

  • Prepare stock solutions of C15:0 or C17:0 complexed to fatty acid-free BSA.

  • Add the OCFA-BSA complexes to the culture medium to achieve the desired final concentrations (e.g., 10-100 µM).

  • Culture the adipocytes in a cell culture incubator at 37°C and 5% CO₂ for the desired experimental duration (e.g., 24-72 hours).

  • At the end of the experiment, collect the adipocytes and/or culture medium for downstream analysis (e.g., gene expression, protein analysis, lipidomics).

Experimental and Logical Workflows

The following diagram outlines a typical experimental workflow for investigating the effects of OCFA supplementation.

OCFA_Workflow Experimental Workflow: Investigating OCFA Effects cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Intervention & Sampling cluster_analysis Phase 3: Analysis cluster_interpretation Phase 4: Data Interpretation & Conclusion Design Define Hypothesis (e.g., OCFA supplementation reduces inflammation) Model Select Model (e.g., Cell Culture, Animal Model, Human Intervention) Design->Model Intervention OCFA Supplementation (e.g., C15:0 in diet or media) Model->Intervention Sampling Collect Biological Samples (Plasma, Tissues, Cells) Intervention->Sampling Quantification Quantify OCFAs (GC-MS or LC-MS) Sampling->Quantification Biomarkers Measure Biomarkers (e.g., Inflammatory Cytokines, Lipid Profile) Sampling->Biomarkers Gene_Expression Analyze Gene/Protein Expression (qPCR, Western Blot, RNA-seq) Sampling->Gene_Expression Data_Analysis Statistical Analysis Quantification->Data_Analysis Biomarkers->Data_Analysis Gene_Expression->Data_Analysis Conclusion Draw Conclusions & Formulate New Hypotheses Data_Analysis->Conclusion

Typical Experimental Workflow for OCFA Research

Conclusion

Odd-chain fatty acids represent a promising area of research with significant implications for human health and drug development. Their unique metabolism, particularly their anaplerotic role in replenishing Krebs cycle intermediates, and their activity as signaling molecules that can modulate key metabolic and inflammatory pathways, underscore their importance. The methodologies and data presented in this guide provide a foundation for researchers to design and execute robust studies to further unravel the complex biology of OCFAs and explore their therapeutic potential. Future research should focus on elucidating the full spectrum of their signaling activities, establishing optimal dietary intake levels, and investigating their efficacy in clinical settings for the prevention and treatment of metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Lipids Using Triheptadecanoin in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into cellular metabolism, signaling, and the pathogenesis of various diseases. Accurate quantification of lipid species is paramount for meaningful biological interpretation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of lipidomics due to its high sensitivity, selectivity, and throughput. However, the inherent variability in sample preparation and instrument response necessitates the use of internal standards for reliable quantification.

Triheptadecanoin, a triglyceride with three 17-carbon fatty acid chains, is an ideal internal standard for the quantification of triglycerides (TAGs). Its odd-numbered carbon chains make it naturally absent or present at very low levels in most biological samples, minimizing interference with endogenous lipids.[1] Its structural similarity to endogenous triglycerides ensures that it behaves similarly during extraction and ionization, providing a reliable means to correct for analytical variability.

These application notes provide a detailed protocol for the quantification of triglycerides in biological samples using this compound as an internal standard with LC-MS/MS.

Principle of the Method

The quantification of triglycerides is achieved by adding a known amount of this compound (internal standard, IS) to the sample prior to lipid extraction. The samples are then processed to extract the lipids, which are subsequently analyzed by LC-MS/MS. The triglycerides are separated by reversed-phase liquid chromatography and detected by tandem mass spectrometry using Multiple Reaction Monitoring (MRM).

In the mass spectrometer, triglycerides typically form ammonium (B1175870) adducts ([M+NH₄]⁺) in the ion source. For MS/MS analysis, the precursor ion (the [M+NH₄]⁺ adduct of a specific triglyceride) is selected and fragmented. A common and specific fragmentation pathway for triglycerides is the neutral loss of one of the fatty acid chains along with the ammonia (B1221849) from the adduct. The resulting product ion is a diglyceride fragment. By monitoring the specific precursor-to-product ion transition for each triglyceride and for the this compound internal standard, highly selective and sensitive quantification can be achieved. The ratio of the peak area of the endogenous triglyceride to the peak area of the this compound internal standard is used to calculate the concentration of the triglyceride in the original sample.

Experimental Protocols

Materials and Reagents
  • This compound (C17:0/C17:0/C17:0)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Ammonium formate (B1220265)

  • Formic acid

  • Biological sample (e.g., plasma, serum, tissue homogenate)

Equipment
  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source

  • Homogenizer (for tissue samples)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Sample Preparation
  • Internal Standard Spiking:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) at a concentration of 1 mg/mL.

    • Prepare a working internal standard solution by diluting the stock solution to 10 µg/mL.

    • To 50 µL of the biological sample (e.g., plasma), add 10 µL of the 10 µg/mL this compound working solution.

  • Lipid Extraction (Folch Method):

    • To the spiked sample, add 2 mL of a chloroform/methanol (2:1 v/v) mixture.

    • Vortex thoroughly for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.

    • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile/water (2:1:1 v/v/v).

    • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile/Water (60:40 v/v) with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase B Isopropanol/Acetonitrile (90:10 v/v) with 10 mM ammonium formate and 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 55 °C
Gradient 32% B to 85% B over 10 min, then to 97% B over 2 min, hold for 3 min, then return to initial conditions

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 650 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The MRM transitions for the this compound internal standard and representative triglycerides should be optimized for the specific instrument used. The precursor ion is the [M+NH₄]⁺ adduct. The product ion is typically the fragment corresponding to the neutral loss of one fatty acid and ammonia.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (IS) 866.8 596.5 50 35
Triglyceride (Example 1)* analyte specific analyte specific 50 optimized
Triglyceride (Example 2) analyte specific analyte specific 50 optimized *

Data Analysis and Quantification

The concentration of each triglyceride is calculated using the following formula:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

Where the Response Factor is determined from a calibration curve of the analyte relative to the internal standard.

Quantitative Data Summary

The following table presents representative quantitative performance data for a triglyceride quantification method using this compound as an internal standard. Actual performance may vary depending on the specific analyte, matrix, and instrumentation.

ParameterResult
Linearity (r²) > 0.99
Limit of Quantification (LOQ) 1 - 10 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Lipid_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound (IS) Sample->Spike_IS Extraction Lipid Extraction (Folch Method) Spike_IS->Extraction Dry_Down Dry Extract Extraction->Dry_Down Reconstitute Reconstitute in Injection Solvent Dry_Down->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis Tandem MS (MRM) ESI->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Quantification Quantification using IS Peak_Integration->Quantification Results Final Concentration Results Quantification->Results

Caption: Experimental workflow for triglyceride quantification.

MRM_Logic cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) Collision Cell cluster_q3 Quadrupole 3 (Q3) Precursor Precursor Ion [M+NH4]+ Fragmentation Fragmentation Precursor->Fragmentation Product Product Ion (Diglyceride fragment) Fragmentation->Product Detector Detector Product->Detector Ion_Source Ion Source Ion_Source->Precursor

References

Application Notes and Protocols for Triheptadecanoin Spiking in Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of fatty acids is crucial in various fields, including metabolic research, drug development, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, but it requires meticulous sample preparation to ensure accuracy and reproducibility. The use of an internal standard is a cornerstone of quantitative analysis, correcting for variations in sample extraction, derivatization, and injection volume.

Triheptadecanoin (C17:0), a triglyceride of heptadecanoic acid, is an ideal internal standard for fatty acid analysis.[1][2] Heptadecanoic acid is an odd-chain saturated fatty acid that is present in very low concentrations in most biological matrices, thus minimizing interference with endogenous fatty acids.[2] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of fatty acids in biological samples.

Principle

The protocol involves the addition of a known amount of this compound to a biological sample at the beginning of the lipid extraction process. The lipids, including the internal standard, are then extracted and transesterified to fatty acid methyl esters (FAMEs). FAMEs are volatile derivatives suitable for GC-MS analysis. By comparing the peak area of the analyte FAMEs to the peak area of the methyl heptadecanoate (the derivative of the internal standard), the concentration of the fatty acids in the original sample can be accurately determined.[3][4]

Experimental Workflow Overview

Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with this compound Internal Standard Sample->Spike Homogenize Homogenization Spike->Homogenize Extract Lipid Extraction (e.g., Folch Method) Homogenize->Extract Transesterification Transesterification to FAMEs (e.g., with BF3/Methanol) Extract->Transesterification GCMS GC-MS Analysis Transesterification->GCMS Data Data Processing and Quantification GCMS->Data

Caption: A high-level overview of the experimental workflow for fatty acid analysis using this compound spiking.

Materials and Reagents

Reagents
ReagentGradeRecommended Supplier
This compound (C17:0)≥99% puritySigma-Aldrich, Avanti Polar Lipids
ChloroformHPLC gradeFisher Scientific, Merck
MethanolHPLC gradeFisher Scientific, Merck
Hexane (B92381)HPLC gradeFisher Scientific, Merck
Boron trifluoride-methanol solution14% in methanolSigma-Aldrich
Sodium Chloride (NaCl)ACS gradeFisher Scientific, Merck
Anhydrous Sodium Sulfate (B86663)ACS gradeFisher Scientific, Merck
Nitrogen GasHigh purityLocal supplier
Equipment
  • Analytical balance

  • Glass homogenizer (e.g., Potter-Elvehjem)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Fume hood

  • GC-MS system with a suitable capillary column (e.g., Zebron ZB-FAME)[5]

  • Autosampler vials with inserts

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific sample matrix and analytical instrumentation.

Preparation of Internal Standard Stock Solution
  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the this compound in 10 mL of a 2:1 (v/v) chloroform:methanol mixture to obtain a stock solution of approximately 1 mg/mL.

  • Store the stock solution in a tightly sealed glass vial at -20°C.

Sample Preparation and Spiking

The following table provides recommended sample amounts and spiking volumes.

Sample TypeRecommended AmountSpiking Volume (1 mg/mL Stock)
Plasma/Serum100 - 500 µL10 - 50 µL
Tissue50 - 100 mg20 - 100 µL
Cultured Cells1 - 5 x 10^6 cells10 - 50 µL
Milk100 - 200 µL10 - 20 µL
  • Transfer the appropriate amount of the biological sample to a glass centrifuge tube with a Teflon-lined cap.

  • Add the specified volume of the this compound internal standard stock solution directly to the sample.[6]

  • For solid samples like tissues, add 1 mL of ice-cold phosphate-buffered saline (PBS) and homogenize thoroughly using a glass homogenizer.

Lipid Extraction (Modified Folch Method)

The Folch method is a widely used technique for total lipid extraction.[5][7]

Folch_Method Start Spiked Sample in Glass Tube Add_Solvent Add Chloroform:Methanol (2:1 v/v) (e.g., 2 mL) Start->Add_Solvent Vortex_1 Vortex Vigorously (2 min) Add_Solvent->Vortex_1 Add_Salt Add 0.9% NaCl Solution (0.2x of total volume) Vortex_1->Add_Salt Vortex_2 Vortex Briefly (30 sec) Add_Salt->Vortex_2 Centrifuge Centrifuge (e.g., 2000 x g, 10 min) Vortex_2->Centrifuge Phase_Separation Two Phases Form: Upper (Aqueous) Lower (Organic - Lipids) Centrifuge->Phase_Separation Collect_Lower Carefully Collect Lower Organic Phase Phase_Separation->Collect_Lower Dry_Down Dry Under Nitrogen Stream Collect_Lower->Dry_Down Lipid_Extract Dried Lipid Extract Dry_Down->Lipid_Extract

Caption: Step-by-step workflow of the modified Folch lipid extraction method.

  • To the spiked sample, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex briefly (30 seconds) and centrifuge at 2,000 x g for 10 minutes.

  • Carefully aspirate the lower organic phase containing the lipids and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas in a heating block set to 40-50°C.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

This step converts the fatty acids in the lipid extract to their volatile methyl esters.[3][4]

  • To the dried lipid extract, add 1 mL of 14% boron trifluoride-methanol solution.

  • Seal the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new glass tube.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Transfer the dried hexane extract to a GC-MS autosampler vial with an insert.

GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be necessary for your specific instrument and column.

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 70°C, hold 2 min; ramp to 180°C at 15°C/min, hold 6 min; ramp to 230°C at 10°C/min, hold 1 min[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan ModeSelected Ion Monitoring (SIM) or Full Scan

Data Analysis and Quantification

  • Identify the FAME peaks in the chromatogram based on their retention times and mass spectra by comparing them to a known FAME standard mixture.

  • Integrate the peak areas for each identified FAME and for the methyl heptadecanoate internal standard.

  • Calculate the response factor (RF) for each fatty acid relative to the internal standard using a calibration curve prepared with known concentrations of fatty acid standards and a constant concentration of the internal standard.

  • Quantify the amount of each fatty acid in the sample using the following formula:

    Concentration of FA = (Area of FA / Area of IS) * (Concentration of IS / RF)

    Where:

    • Area of FA = Peak area of the fatty acid methyl ester

    • Area of IS = Peak area of the methyl heptadecanoate

    • Concentration of IS = Concentration of the spiked this compound

    • RF = Response factor for the specific fatty acid

Conclusion

This protocol provides a robust and reliable method for the quantitative analysis of fatty acids in a variety of biological samples using this compound as an internal standard. The use of an internal standard is critical for achieving accurate and precise results by correcting for sample loss and analytical variability. Adherence to this detailed protocol will enable researchers, scientists, and drug development professionals to obtain high-quality data for their studies.

References

Application Note: Triheptadecanoin as an Internal Standard for Accurate Fatty Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative analysis of fatty acids is critical in various research fields, including drug development, clinical diagnostics, and nutritional science. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for this purpose, offering high sensitivity and specificity. Accurate quantification, however, necessitates the use of an internal standard to correct for variations in sample preparation and analysis. Triheptadecanoin (C17:0 triglyceride) is an ideal internal standard for total fatty acid analysis because it is a stable, non-endogenous triglyceride that can be subjected to the same hydrolysis and derivatization procedures as the target analytes.[1] This application note provides detailed protocols for the use of this compound as an internal standard, followed by derivatization to fatty acid methyl esters (FAMEs) for subsequent GC-MS analysis.

Principle

The overall workflow involves the extraction of total lipids from a sample, followed by saponification (hydrolysis) of triglycerides and other complex lipids to liberate free fatty acids. A known amount of this compound is added at the beginning of the procedure. The liberated fatty acids, including heptadecanoic acid from the internal standard, are then converted to their more volatile FAME derivatives. These FAMEs are subsequently separated and quantified by GC-MS. The peak area of each endogenous fatty acid is normalized to the peak area of the methyl heptadecanoate derived from this compound, allowing for precise quantification.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/w)[2]

  • 0.5 M Methanolic KOH[3]

  • Hexane (B92381) (GC grade)

  • Methanol (anhydrous)[4]

  • Chloroform[3]

  • Sodium chloride (NaCl) solution (saturated)[4]

  • Anhydrous sodium sulfate (B86663) (Na2SO4)[4]

  • Nitrogen gas (high purity)[1]

  • Glass reaction vials with PTFE-lined caps[1]

Protocol 1: Acid-Catalyzed Derivatization using BF3-Methanol

This protocol is a widely applicable method for the esterification of fatty acids.[2][4]

1. Sample Preparation and Hydrolysis: a. Accurately weigh 10-25 mg of the lipid extract or tissue homogenate into a glass reaction vial. b. Add a precise amount of this compound internal standard solution in chloroform. The amount should be chosen to yield a GC peak area comparable to the most abundant fatty acids in the sample. c. Evaporate the solvent under a gentle stream of nitrogen. d. Add 2 mL of 0.5 M methanolic KOH to the dried sample.[3] e. Cap the vial tightly and heat at 80°C for 1 hour to ensure complete saponification.[3] f. Cool the vial to room temperature.

2. Esterification: a. Add 2 mL of 12% BF3-methanol solution to the cooled vial. b. Cap the vial and heat at 60°C for 10 minutes.

3. Extraction of FAMEs: a. Cool the vial to room temperature. b. Add 1 mL of hexane and 1 mL of water to the vial. c. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer. d. Allow the layers to separate. e. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial. f. Dry the hexane extract over a small amount of anhydrous sodium sulfate. g. The sample is now ready for GC-MS analysis.

Protocol 2: One-Step Transesterification

For samples where lipids are already extracted, a one-step transesterification can be employed.

1. Sample Preparation: a. To a dried lipid extract containing a known amount of this compound, add 1 mL of a mixture of methanol/chloroform/concentrated HCl (10:1:1, v/v/v). b. Cap the vial tightly.

2. Reaction: a. Heat the vial at 90°C for 60 minutes.

3. Extraction: a. After cooling, add 1 mL of water. b. Extract the FAMEs by adding 2 mL of a hexane/chloroform mixture (4:1, v/v) and vortexing. c. Centrifuge briefly to separate the phases. d. Transfer the upper organic layer to a new vial for GC-MS analysis.

Data Presentation

Table 1: Reagent Volumes and Conditions for Acid-Catalyzed Derivatization

StepReagentVolumeTemperatureTime
Hydrolysis 0.5 M Methanolic KOH2 mL80°C60 minutes
Esterification 12% BF3-Methanol2 mL60°C10 minutes
Extraction Hexane1 mLRoom TempN/A
Extraction Water1 mLRoom TempN/A

Table 2: Typical GC-MS Parameters for FAME Analysis

ParameterValue
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Carrier Gas Helium at a constant flow of 1.0 mL/min[5]
Inlet Temperature 280°C[5]
Injection Mode Splitless[5]
Oven Program Initial: 100°C for 2 min, ramp at 10°C/min to 160°C, then 3°C/min to 220°C (hold 5 min)[6]
MS Ion Source Temp 230°C[5]
MS Quadrupole Temp 150°C[5]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Scan Range m/z 50-550[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Lipid_Extraction Total Lipid Extraction Add_IS->Lipid_Extraction Saponification Saponification (Hydrolysis) with Methanolic KOH Lipid_Extraction->Saponification Esterification Esterification with BF3-Methanol Saponification->Esterification FAME_Extraction FAME Extraction with Hexane Esterification->FAME_Extraction GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for fatty acid analysis using this compound.

logical_relationship Total_Lipids Total Lipids in Sample (Triglycerides, Phospholipids, etc.) Saponification Saponification (Base Hydrolysis) Total_Lipids->Saponification Internal_Standard This compound (C17:0 TG) (Known Amount) Internal_Standard->Saponification Free_Fatty_Acids Free Fatty Acid Pool (Endogenous FAs) Saponification->Free_Fatty_Acids Heptadecanoic_Acid Heptadecanoic Acid (C17:0) (from Internal Standard) Saponification->Heptadecanoic_Acid Esterification Esterification (e.g., BF3-Methanol) Free_Fatty_Acids->Esterification Heptadecanoic_Acid->Esterification FAMEs Fatty Acid Methyl Esters (FAMEs) (for GC-MS) Esterification->FAMEs Quantification Quantification (Ratio of Analyte FAME to C17:0 FAME) FAMEs->Quantification

Caption: Logical flow of sample and standard processing.

Conclusion

The use of this compound as an internal standard provides a reliable method for the quantification of total fatty acids in a variety of biological samples. The protocols described herein, utilizing acid-catalyzed derivatization, are robust and have been widely adopted in the field. Careful adherence to these procedures will ensure high-quality, reproducible data for downstream applications in research and development.

References

Application Notes and Protocols for the Use of Triheptadecanoin as an Internal Standard in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of triheptadecanoin as an internal standard in quantitative lipid analysis. This compound (C17:0 triglyceride, TG(17:0/17:0/17:0)) is an ideal internal standard for the quantification of triglycerides and can also be used for total fatty acid analysis after hydrolysis and derivatization. Its odd-numbered carbon chains make it naturally absent or present at very low levels in most biological samples, a critical characteristic for an internal standard.[1][2]

This document offers detailed protocols for the preparation of this compound standards, sample preparation procedures for different analytical platforms (GC-MS and LC-MS), and guidance on determining the optimal concentration for your specific application.

Principle of Internal Standardization

An internal standard (IS) is a compound of known concentration added to a sample at the beginning of the analytical process.[1] Its primary function is to compensate for the potential loss of the analyte during sample processing and for variations in instrument response.[1] By comparing the analytical signal of the analyte to that of the internal standard, more accurate and precise quantification can be achieved.[3] An ideal internal standard should be chemically and physically similar to the analyte of interest but distinguishable by the analytical instrument.[1]

This compound is particularly suitable as an internal standard for triglyceride analysis because its structure closely mimics that of endogenous triglycerides.[1]

Data Presentation: Concentration of this compound Internal Standard

The optimal concentration of the internal standard should be determined based on the expected concentration of the analytes of interest in the samples and the sensitivity of the analytical instrument. The goal is to have the internal standard's peak area in a similar range as the analytes of interest to ensure accurate quantification.

The following table summarizes typical concentrations and ranges for this compound and other related odd-chain lipid internal standards as reported in various applications.

ApplicationSample MatrixInternal StandardStock Solution ConcentrationSpiking Concentration/AmountAnalytical PlatformReference
Shotgun LipidomicsPlasmaTG(17:0/17:0/17:0) & other odd-chain lipids~1 mg/mL10 µL of 100 pmol/µL mixed IS solution per 50 µL plasmaLC-MS[4]
Fatty Acid AnalysisSerumThis compoundNot specifiedAdded directly to evaporated serumGC-FID[1]
Comprehensive Lipid AnalysisPlasmad5-TG(17:0/17:1/17:0) & other odd-chain lipidsNot specifiedSpiked into cold methanol (B129727) for extractionRPLC/Q-TOF MS[4]
Total Fatty Acid AnalysisGeneralHeptadecanoic Acid (C17:0)10 mg/mL in ethanol5 µL per sampleGC-MS[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound.

Materials:

  • This compound (purity ≥ 99%)

  • Chloroform/Methanol (2:1, v/v), HPLC grade

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL)

  • Glass vials with PTFE-lined caps

  • Argon or nitrogen gas

Procedure:

  • Accurately weigh approximately 10 mg of this compound using an analytical balance.

  • Transfer the weighed this compound to a 10 mL volumetric flask.

  • Add a small amount of chloroform/methanol (2:1, v/v) to dissolve the this compound.

  • Once dissolved, fill the volumetric flask to the 10 mL mark with the chloroform/methanol mixture.

  • Mix the solution thoroughly by inverting the flask several times.

  • To prevent oxidation, overlay the solution with argon or nitrogen gas.

  • Transfer the stock solution to smaller glass vials for storage at -20°C.[6]

Protocol 2: Determination of Optimal Internal Standard Concentration

This protocol provides a workflow for determining the optimal spiking concentration of the this compound internal standard for a specific sample type and analytical method.

Procedure:

  • Estimate Analyte Concentration: Analyze a representative sample without any internal standard to estimate the concentration range of the triglycerides or fatty acids of interest.

  • Prepare a Dilution Series: Prepare a series of working standard solutions of this compound from the stock solution (e.g., ranging from 0.1 µg/mL to 100 µg/mL).

  • Spike Samples: Spike a set of identical samples with different concentrations of the this compound working solutions.

  • Analyze Samples: Process and analyze the spiked samples using your established GC-MS or LC-MS method.

  • Evaluate Peak Areas: Compare the peak areas of the this compound with the peak areas of the endogenous analytes. The optimal concentration of the internal standard will result in a peak area that is within the same order of magnitude as the analytes of interest.

Application 1: Quantification of Triglycerides in Plasma using LC-MS/MS

This protocol describes the use of this compound as an internal standard for the quantification of triglycerides in plasma samples by LC-MS/MS.

Materials:

  • Plasma samples

  • This compound internal standard stock solution (1 mg/mL)

  • Methanol, ice-cold

  • Methyl-tert-butyl ether (MTBE)

  • Water, LC-MS grade

  • Microcentrifuge tubes

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 10 µL of plasma. Add a predetermined optimal volume of the this compound internal standard solution to an appropriate volume of ice-cold methanol. Add this methanol-IS mixture to the plasma sample.

  • Lipid Extraction (MTBE Method):

    • Add MTBE to the sample.

    • Vortex thoroughly for 10 seconds and shake for 5-10 minutes at 4°C.

    • Induce phase separation by adding LC-MS grade water.

    • Vortex for 10 seconds and centrifuge at high speed (e.g., 14,000 rpm) for 2 minutes.[4]

  • Collection of Organic Layer: Carefully collect the upper organic layer containing the lipids into a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., Acetonitrile/Isopropanol, 10:90, v/v with 10 mM ammonium (B1175870) acetate).[4]

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Application 2: Quantification of Total Fatty Acids in Tissue using GC-MS

This protocol outlines the use of this compound as an internal standard for the analysis of total fatty acids in tissue samples following hydrolysis and derivatization to fatty acid methyl esters (FAMEs).

Materials:

  • Tissue sample

  • This compound internal standard stock solution (1 mg/mL)

  • Chloroform/Methanol (2:1, v/v)

  • Methanolic HCl or BF3-Methanol

  • Hexane (B92381)

  • Saturated NaCl solution

Procedure:

  • Tissue Homogenization: Homogenize a known weight of the tissue sample in a suitable solvent.

  • Internal Standard Spiking: Add a predetermined optimal volume of the this compound internal standard solution to the tissue homogenate.

  • Lipid Extraction (Folch Method):

    • Add chloroform/methanol (2:1, v/v) to the homogenate and vortex vigorously.

    • Add saline solution to induce phase separation.

    • Centrifuge to separate the layers and collect the lower organic phase.

  • Drying: Evaporate the solvent under nitrogen.

  • Hydrolysis and Transesterification:

    • Add methanolic HCl or BF3-Methanol to the dried lipid extract.

    • Heat the sample (e.g., at 100°C for 10 minutes) to hydrolyze the triglycerides and methylate the fatty acids to form FAMEs.[7]

  • FAME Extraction:

    • After cooling, add hexane and a saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: Inject the hexane extract into the GC-MS for analysis.

Visualizations

Experimental_Workflow_LCMS cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Spike_IS Spike with this compound IS Sample->Spike_IS Extraction Lipid Extraction (e.g., MTBE) Spike_IS->Extraction Dry Evaporate to Dryness Extraction->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition & Processing LCMS->Data Quant Quantification Data->Quant

Caption: Workflow for Triglyceride Quantification by LC-MS/MS.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis Analysis Sample Tissue Sample Spike_IS Spike with this compound IS Sample->Spike_IS Extraction Lipid Extraction (e.g., Folch) Spike_IS->Extraction Derivatization Hydrolysis & Transesterification to FAMEs Extraction->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data Data Acquisition & Processing GCMS->Data Quant Quantification Data->Quant

Caption: Workflow for Total Fatty Acid Quantification by GC-MS.

Logical_Relationship IS Internal Standard (this compound) SamplePrep Sample Preparation (Extraction, Derivatization) IS->SamplePrep Analyte Analyte (e.g., Triglycerides) Analyte->SamplePrep Analysis Analytical Measurement (GC-MS or LC-MS) SamplePrep->Analysis Processed Sample Ratio Peak Area Ratio (Analyte/IS) Analysis->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of Internal Standardization for Accurate Quantification.

References

Application Notes and Protocols for the Use of Triheptadecanoin in Lipidomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative lipidomics is essential for understanding the roles of lipids in various biological processes and for the discovery of lipid-based biomarkers in drug development. Accurate and reproducible quantification of lipid species by mass spectrometry (MS) is critically dependent on the use of appropriate internal standards (IS). Triheptadecanoin, a triglyceride containing three 17-carbon fatty acid chains (C17:0), is an ideal internal standard for the quantification of triacylglycerols (TAGs). Its odd-carbon chains make it naturally absent or present in very low abundance in most biological samples, allowing for clear differentiation from endogenous even-carbon chain lipids.

These application notes provide detailed protocols for the use of this compound as an internal standard in lipidomics workflows, covering sample preparation, lipid extraction, and analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Internal Standardization with this compound

An internal standard is a known amount of a compound, chemically similar to the analyte, added to a sample at the beginning of the analytical procedure. This compound serves this purpose for TAGs by mimicking their behavior during extraction, derivatization (for GC-MS), and ionization (for LC-MS/MS). By comparing the signal of the endogenous TAGs to that of this compound, variations in sample handling, extraction efficiency, and instrument response can be normalized, leading to accurate quantification.

Experimental Protocols

General Lipid Extraction from Plasma/Serum using a Modified Folch Method

This protocol describes a common method for extracting total lipids from plasma or serum, incorporating this compound as an internal standard.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (1 mg/mL in hexane (B92381) or chloroform)

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution (or 0.73% KCl)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of plasma or serum into a glass centrifuge tube.

  • Add a precise volume of the this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution). The exact amount should be optimized based on the expected concentration of endogenous TAGs in the sample.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • The dried lipid extract is now ready for reconstitution and analysis by GC-MS (after derivatization) or LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction (Folch) cluster_analysis Analysis Sample Plasma/Serum Sample (50 µL) Add_IS Add this compound IS Sample->Add_IS Add_Solvent Add Chloroform:Methanol (2:1) Add_IS->Add_Solvent Vortex1 Vortex Add_Solvent->Vortex1 Add_Salt Add 0.9% NaCl Vortex1->Add_Salt Vortex2 Vortex Add_Salt->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Collect_Lower Collect Lower Organic Phase Centrifuge->Collect_Lower Evaporate Evaporate to Dryness Collect_Lower->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS GCMS GC-MS Analysis (after derivatization) Reconstitute->GCMS

Caption: Workflow for lipid extraction using the Folch method with this compound.

Protocol for Total Fatty Acid Analysis by GC-MS

This protocol is for the analysis of the total fatty acid profile, including those from triacylglycerols, after converting them to fatty acid methyl esters (FAMEs).

Materials:

  • Dried lipid extract (from Protocol 1)

  • 2.5 M HCl in methanol (or 14% Boron Trifluoride in methanol)

  • Hexane or Isooctane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • GC vials

Procedure:

  • To the dried lipid extract, add 1 mL of 2.5 M HCl in methanol.

  • Cap the tube tightly and heat at 80°C for 1 hour to facilitate transesterification of fatty acids to FAMEs.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

  • Vortex for 1 minute and then centrifuge at 1,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

  • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a small volume of hexane (e.g., 50 µL) for GC-MS analysis.

GC-MS Parameters (Example):

  • Column: DB-225 or similar polar capillary column

  • Injector Temperature: 220°C (splitless injection)

  • Oven Program: Start at 70°C, ramp to 170°C at 11°C/min, then to 220°C at 5°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detection: Electron ionization (EI) at 70 eV. Scan range m/z 50-550. For targeted analysis, Selected Ion Monitoring (SIM) can be used for the characteristic ions of FAMEs.

G cluster_derivatization Derivatization to FAMEs cluster_extraction_fames FAMEs Extraction cluster_gcms_analysis GC-MS Analysis Dried_Extract Dried Lipid Extract Add_Reagent Add Methanolic HCl Dried_Extract->Add_Reagent Heat Heat at 80°C Add_Reagent->Heat Add_Hexane_Salt Add Hexane & Saturated NaCl Heat->Add_Hexane_Salt Vortex_Centrifuge Vortex & Centrifuge Add_Hexane_Salt->Vortex_Centrifuge Collect_Upper Collect Upper Hexane Layer Vortex_Centrifuge->Collect_Upper Dry_Reconstitute Dry & Reconstitute Collect_Upper->Dry_Reconstitute Inject_GCMS Inject into GC-MS Dry_Reconstitute->Inject_GCMS

Caption: Workflow for the derivatization of fatty acids to FAMEs for GC-MS analysis.

Protocol for Triacylglycerol Analysis by LC-MS/MS

This protocol is for the direct analysis of intact triacylglycerols.

Materials:

Procedure:

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as acetonitrile:isopropanol (1:1, v/v).

  • Vortex and transfer to an LC vial for analysis.

LC-MS/MS Parameters (Example):

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • MS Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS Analysis: Multiple Reaction Monitoring (MRM) is typically used for quantification. The precursor ion for this compound ([M+NH4]+) is m/z 866.8, and product ions correspond to the neutral loss of one of the heptadecanoic acid chains.

Quantitative Data and Performance Characteristics

The performance of this compound as an internal standard should be validated for each specific application. The following table summarizes expected performance characteristics based on available literature for odd-chain triglyceride internal standards.

ParameterGC-MS (as FAME)LC-MS/MS (intact TAG)
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85-115%85-115%
Limit of Quantification (LOQ) Low ng/mL rangeLow to mid ng/mL range

Metabolic Considerations

When this compound is introduced into a biological sample, it is not expected to undergo significant metabolic alteration during the sample preparation process. Its primary role is to account for physical and chemical losses during extraction and analysis. The odd-chain fatty acids of this compound are distinct from the common even-chain fatty acids found endogenously, preventing interference with the measurement of the target analytes. In vivo, odd-chain fatty acids can be metabolized, but this is not a concern for in vitro sample analysis.

G cluster_input Input cluster_process Analytical Process cluster_output Output This compound This compound (IS) Sample_Prep Sample Preparation & Extraction This compound->Sample_Prep Endogenous_TAGs Endogenous TAGs (Analytes) Endogenous_TAGs->Sample_Prep Analysis MS Analysis Sample_Prep->Analysis Ratio Ratio (Analyte Signal / IS Signal) Analysis->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical relationship of internal standard use for accurate quantification.

Conclusion

This compound is a robust and reliable internal standard for the quantification of triacylglycerols in lipidomics studies. Its chemical properties and low natural abundance in biological systems make it an excellent choice for correcting for analytical variability. The detailed protocols and performance characteristics provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this compound in their lipidomics workflows, thereby enhancing the accuracy and reproducibility of their results.

Application of Triheptadecanoin in Trans Fatty Acid Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of trans fatty acids (TFAs) in food products, biological samples, and pharmaceutical formulations is crucial due to their well-documented adverse health effects, including an increased risk of cardiovascular disease. Gas chromatography (GC) is the most common and reliable technique for the determination of TFA content. The use of an appropriate internal standard is paramount for achieving accurate and precise quantification by correcting for variations during sample preparation and analysis. Triheptadecanoin (C17:0 triglyceride) is an ideal internal standard for TFA analysis as it is a triglyceride, similar in nature to the fats being analyzed, and heptadecanoic acid (C17:0) is naturally present in very low amounts in most food and biological samples. This application note provides a detailed protocol for the determination of trans fatty acids using this compound as an internal standard, based on established official methods such as AOAC 996.06 and AOCS Ce 1h-05.

Principle

The methodology involves the extraction of lipids from the sample matrix, followed by saponification and methylation to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs). This compound is added at the beginning of the sample preparation process as an internal standard. The resulting FAMEs, including the methyl heptadecanoate from the internal standard, are then separated and quantified by capillary gas chromatography with flame ionization detection (GC-FID). The concentration of each trans fatty acid is calculated based on its peak area relative to the peak area of the internal standard.

Quantitative Data Summary

The performance of a gas chromatography method for the analysis of trans fatty acids using this compound as an internal standard is summarized below. The data presented are representative values obtained from method validation studies.

Table 1: Method Performance Characteristics

ParameterTypical Value
Linearity (Correlation Coefficient, r²)> 0.9998
Limit of Detection (LOD)0.01 - 0.5 µg/mL
Limit of Quantification (LOQ)0.03 - 1.6 µg/mL
Recovery98.0% - 102.0%
Precision (Repeatability, %RSD)< 2.5%
Precision (Reproducibility, %RSD)< 4.0%

Table 2: Recovery of this compound

MatrixRecovery Rate
Vegetable Oil99.2%
Margarine98.7%
Baked Goods98.5%
Plasma99.0%

Experimental Protocols

Preparation of Internal Standard Solution
  • Stock Solution (5 mg/mL): Accurately weigh approximately 250 mg of this compound into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with chloroform. Mix thoroughly.

  • This stock solution is stable for up to one month when stored at 2-8°C.

Sample Preparation and Lipid Extraction (Based on AOAC 996.06)

This protocol is a general guideline and may need to be adapted based on the specific sample matrix.

  • Sample Homogenization: Homogenize solid samples to a fine powder or paste. For high-moisture samples, freeze-drying prior to grinding may be necessary.

  • Weighing and Internal Standard Addition: Accurately weigh a representative portion of the homogenized sample (typically 1-2 g) into a screw-capped test tube.

  • Add a known volume of the this compound internal standard stock solution to the sample. The amount added should result in a peak area that is within the calibration range and comparable to the analyte peaks.

  • Hydrolysis:

    • For most food products (Acid Hydrolysis): Add 10 mL of 8.3 M HCl. Cap the tube tightly and heat in a water bath at 70-80°C for 40-60 minutes, with occasional shaking.

    • For dairy products (Alkaline and Acid Hydrolysis): Add 4 mL of water and 2 mL of 58% ammonium (B1175870) hydroxide. Mix well. Then, add 10 mL of 8.3 M HCl and proceed with heating as above.

  • Cool the tube to room temperature.

  • Extraction:

    • Add 25 mL of diethyl ether, cap, and shake vigorously for 1 minute.

    • Add 25 mL of petroleum ether, cap, and shake vigorously for 1 minute.

    • Centrifuge at 600 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper ether layer into an evaporation flask.

    • Repeat the extraction twice more with 15 mL of each ether.

  • Solvent Evaporation: Evaporate the pooled ether extracts to dryness under a stream of nitrogen at a temperature not exceeding 40°C.

Preparation of Fatty Acid Methyl Esters (FAMEs)
  • Methylation: To the dried lipid extract, add 2 mL of 7% Boron Trifluoride (BF₃) in methanol.

  • Cap the tube and heat at 100°C in a heating block or water bath for 45 minutes.

  • Cool the tube to room temperature.

  • Extraction of FAMEs:

    • Add 5 mL of hexane (B92381) and 5 mL of saturated sodium chloride solution.

    • Cap and shake vigorously for 1 minute.

    • Allow the layers to separate.

    • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

Gas Chromatography (GC) Analysis (Based on AOCS Ce 1h-05)
  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required.

  • GC Conditions:

    • Column: Highly polar capillary column (e.g., SP-2560, CP-Sil 88), 100 m x 0.25 mm i.d., 0.20 µm film thickness.

    • Oven Temperature Program: Isothermal at 180°C.

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Carrier Gas: Hydrogen or Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 100:1.

  • Peak Identification and Quantification:

    • Identify the FAME peaks, including methyl heptadecanoate, by comparing their retention times with those of a commercial FAME standard mixture.

    • Calculate the concentration of each trans fatty acid using the following formula:

    Concentration of TFA = (Peak Area of TFA / Peak Area of IS) x (Concentration of IS / Response Factor of TFA)

    The response factor for each TFA can be determined by analyzing a standard of known concentration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Homogenized Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Known Amount Hydrolysis Acid/Alkaline Hydrolysis Add_IS->Hydrolysis Extraction Lipid Extraction with Ether Hydrolysis->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Dried_Lipids Dried Lipid Extract Evaporation->Dried_Lipids Methylation Methylation with BF3-Methanol Dried_Lipids->Methylation FAME_Extraction Extract FAMEs with Hexane Methylation->FAME_Extraction FAME_Sample FAMEs in Hexane FAME_Extraction->FAME_Sample GC_Analysis Gas Chromatography (GC-FID) FAME_Sample->GC_Analysis Data_Processing Peak Identification & Quantification GC_Analysis->Data_Processing Results Trans Fatty Acid Concentration Data_Processing->Results

Caption: Experimental workflow for trans fatty acid analysis.

logical_relationship cluster_correction Correction for Errors Accuracy Accuracy & Precision Internal_Standard Internal Standard (this compound) Quantification Reliable Quantification Internal_Standard->Quantification Sample_Prep Sample Preparation Variability Sample_Prep->Quantification GC_Injection GC Injection Variability GC_Injection->Quantification Quantification->Accuracy

Caption: Role of this compound in ensuring accurate quantification.

Triheptadecanoin as a Tracer in Metabolic Flux Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptadecanoin, a synthetic triglyceride composed of three seven-carbon fatty acids (heptadecanoate), serves as a powerful tool in metabolic flux analysis. Its utility stems from its metabolism as an odd-chain fatty acid. Upon β-oxidation, this compound yields both acetyl-CoA and, crucially, propionyl-CoA. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This process, known as anaplerosis, replenishes the pool of TCA cycle intermediates. By using isotopically labeled this compound (e.g., containing ¹³C), researchers can trace the fate of the carbon atoms, thereby quantifying the contribution of this exogenous fatty acid to energy metabolism and anaplerosis in various tissues. This is particularly valuable in studying diseases with perturbed energy metabolism, such as long-chain fatty acid oxidation disorders (LC-FAODs), heart failure, and certain cancers.

The anaplerotic properties of this compound make it a subject of interest for therapeutic applications, particularly in conditions where the TCA cycle is compromised. For instance, in LC-FAODs, the impaired oxidation of long-chain fatty acids leads to a deficit in acetyl-CoA and a depletion of TCA cycle intermediates. This compound has been investigated as a treatment to provide an alternative energy source and replenish the TCA cycle. Studies have shown that treatment with triheptanoin (B1683035) can lead to significant clinical improvements in patients with LC-FAODs, including a reduction in major clinical events such as rhabdomyolysis and hypoglycemia[1][2][3].

Metabolic Pathway of this compound

The metabolic pathway of this compound is central to its function as a tracer for anaplerosis. The following diagram illustrates the key steps involved in its breakdown and entry into the TCA cycle.

Triheptadecanoin_Metabolism This compound This compound Heptadecanoate Heptadecanoate (C7:0) This compound->Heptadecanoate Lipolysis Heptadecanoyl_CoA Heptadecanoyl-CoA Heptadecanoate->Heptadecanoyl_CoA Activation Beta_Oxidation β-Oxidation Heptadecanoyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Entry Succinyl_CoA->TCA_Cycle Anaplerosis

Metabolism of this compound

Experimental Protocols

In Vivo Administration of ¹³C-Labeled this compound in Mice

This protocol describes the administration of ¹³C-labeled this compound to mice to trace its metabolism in various tissues. The tracer can be administered either as a single dose via oral gavage or incorporated into the diet for chronic studies.

Materials:

  • ¹³C-labeled this compound (e.g., [U-¹³C₂₁]-Triheptadecanoin)

  • Vehicle for oral gavage (e.g., corn oil)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Standard or specialized rodent diet powder

  • Metabolic cages (optional, for urine and feces collection)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Cryovials for sample storage

Protocol for Oral Gavage:

  • Fasting: Fast mice for 4-6 hours prior to gavage to ensure gastric emptying[4].

  • Tracer Preparation: Prepare a homogenous suspension of ¹³C-triheptadecanoin in the vehicle. The dosage will depend on the specific study design, but a common starting point is 1-2 g/kg body weight.

  • Administration: Administer the tracer solution via oral gavage. The volume should typically not exceed 10 ml/kg body weight.

  • Time Course: Collect tissues at various time points post-gavage (e.g., 30, 60, 120, 240 minutes) to capture the dynamics of tracer incorporation.

  • Sample Collection: At the designated time point, anesthetize the mouse and collect blood via cardiac puncture. Perfuse the circulatory system with cold saline to remove blood from the tissues.

  • Tissue Harvesting: Rapidly dissect the tissues of interest (e.g., liver, heart, skeletal muscle, brain), rinse with cold saline, blot dry, and immediately freeze-clamp in liquid nitrogen.

  • Storage: Store all samples at -80°C until analysis.

Protocol for Dietary Administration:

  • Diet Preparation: Mix the ¹³C-labeled this compound into the powdered rodent diet at a specified percentage (e.g., 5-10% of total calories). Ensure homogenous mixing. The diet can be provided ad libitum.

  • Acclimation: Acclimate the mice to the powdered diet for a few days before introducing the labeled diet.

  • Feeding Period: The duration of the labeled diet feeding can range from a few days to several weeks, depending on the desired level of isotopic enrichment and the metabolic questions being addressed.

  • Sample Collection: At the end of the feeding period, collect tissues as described in the oral gavage protocol (steps 5-7).

Sample Preparation and GC-MS Analysis of TCA Cycle Intermediates

This protocol outlines the extraction of metabolites from tissues and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ¹³C enrichment in TCA cycle intermediates.

Materials:

  • Frozen tissue samples

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Extraction solvent: 80% methanol (B129727) (pre-chilled to -80°C)

  • Internal standards (e.g., ¹³C-labeled TCA cycle intermediates)

  • Derivatization reagent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane, MTBSTFA + 1% TBDMCS)

  • GC-MS system with a suitable column (e.g., DB-5ms)

Protocol:

  • Metabolite Extraction:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Add 1 mL of ice-cold 80% methanol containing internal standards.

    • Homogenize the tissue thoroughly.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • To the dried metabolite extract, add 50 µL of MTBSTFA + 1% TBDMCS and 50 µL of pyridine.

    • Incubate at 60°C for 30-60 minutes to form tert-butyldimethylsilyl (TBDMS) derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a temperature gradient program to separate the TCA cycle intermediates. An example program: start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor the specific mass-to-charge ratios (m/z) for the different isotopologues of each TCA cycle intermediate.

Data Presentation

The following table provides a hypothetical example of the type of quantitative data that can be obtained from a this compound tracer study. The data represents the fractional contribution of this compound to the acetyl-CoA and succinyl-CoA pools in different tissues, as well as the resulting anaplerotic and TCA cycle fluxes.

TissueFractional Contribution to Acetyl-CoA Pool (%)Fractional Contribution to Succinyl-CoA Pool (Anaplerosis) (%)Anaplerotic Flux (relative to Citrate Synthase Flux)TCA Cycle Flux (nmol/min/g tissue)
Liver 15.2 ± 2.135.8 ± 4.50.55 ± 0.07125.6 ± 15.3
Heart 25.7 ± 3.818.3 ± 2.90.28 ± 0.04250.1 ± 30.7
Skeletal Muscle 18.9 ± 2.512.1 ± 1.80.18 ± 0.0385.4 ± 10.2
Brain 5.3 ± 1.18.7 ± 1.50.13 ± 0.0245.9 ± 5.8

Data are presented as mean ± standard deviation from a hypothetical study in mice fed a diet containing ¹³C-labeled this compound for 7 days.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a metabolic flux analysis study using this compound as a tracer.

Experimental_Workflow cluster_animal_study In Vivo Experiment cluster_sample_prep Sample Processing cluster_analysis Data Acquisition & Analysis Tracer_Admin Tracer Administration (Oral Gavage or Diet) Sample_Collection Tissue & Blood Collection Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Derivatization Derivatization (e.g., TBDMS) Metabolite_Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Isotopologue Distribution Analysis GC_MS->Data_Processing MFA Metabolic Flux Analysis (MFA) Data_Processing->MFA Interpretation Interpretation MFA->Interpretation Biological Interpretation

Experimental Workflow

Concluding Remarks

This compound is a valuable tracer for investigating fatty acid oxidation and anaplerosis in vivo. Its unique metabolic fate provides a direct window into the replenishment of the TCA cycle, a critical process for cellular energy homeostasis. The protocols and data presented here provide a framework for researchers to design and execute their own metabolic flux analysis studies using this powerful tool. For those in drug development, understanding how a therapeutic candidate impacts these fundamental metabolic pathways can provide crucial insights into its mechanism of action and potential metabolic liabilities. The ability to quantify fluxes through the TCA cycle and anaplerotic pathways using this compound offers a dynamic view of cellular metabolism that is not attainable with traditional metabolomics approaches that only measure static metabolite levels.

References

Application Notes and Protocols for Stable Isotope Labeling with ¹³C-Triheptadecanoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with ¹³C-Triheptadecanoin is a powerful technique for tracing the metabolic fate of odd-chain fatty acids in vivo and in vitro. Triheptadecanoin, a triglyceride composed of three heptadecanoic acid (C17:0) molecules, is metabolized to yield propionyl-CoA. The ¹³C label allows for the precise tracking of these carbon atoms as they enter central carbon metabolism, particularly through the anaplerotic replenishment of the tricarboxylic acid (TCA) cycle. These application notes provide an overview of the methodology, from in vivo administration to sample analysis, and include detailed protocols for researchers.

The metabolism of ¹³C-Triheptadecanoin provides a unique window into cellular energetics. Unlike even-chain fatty acids that are metabolized exclusively to acetyl-CoA, the terminal three carbons of heptadecanoic acid form ¹³C₃-propionyl-CoA. This molecule is then carboxylated to form ¹³C₃-methylmalonyl-CoA, which is subsequently isomerized to ¹³C₄-succinyl-CoA, an intermediate of the TCA cycle. By tracking the incorporation of ¹³C into succinyl-CoA and other TCA cycle intermediates, researchers can quantify the contribution of odd-chain fatty acids to anaplerosis, a critical process for maintaining TCA cycle function, particularly in tissues with high energy demands such as the heart.

Applications

  • Metabolic Flux Analysis (MFA): Quantifying the contribution of odd-chain fatty acids to TCA cycle anaplerosis in various tissues.[1][2][3][4]

  • Cardiovascular Research: Investigating cardiac energy metabolism and the role of anaplerosis in heart failure and other cardiac pathologies.

  • Neurological Disorders: Studying brain metabolism and the potential therapeutic effects of anaplerotic substrates.

  • Inborn Errors of Metabolism: Diagnosing and monitoring disorders of fatty acid oxidation and organic acidemias.[5][6][7][8][9]

  • Drug Development: Evaluating the metabolic effects of therapeutic compounds on fatty acid metabolism and TCA cycle function.

Metabolic Pathway of ¹³C-Triheptadecanoin

The following diagram illustrates the metabolic pathway of ¹³C-heptadecanoate derived from ¹³C-Triheptadecanoin, highlighting its entry into the TCA cycle.

Metabolic_Pathway This compound ¹³C-Triheptadecanoin Heptadecanoate ¹³C-Heptadecanoate (C17:0) This compound->Heptadecanoate Lipolysis BetaOxidation β-Oxidation Heptadecanoate->BetaOxidation AcetylCoA Acetyl-CoA (¹²C) BetaOxidation->AcetylCoA PropionylCoA ¹³C₃-Propionyl-CoA BetaOxidation->PropionylCoA PCC Propionyl-CoA Carboxylase PropionylCoA->PCC MethylmalonylCoA ¹³C₃-Methylmalonyl-CoA PCC->MethylmalonylCoA MCM Methylmalonyl-CoA Mutase MethylmalonylCoA->MCM SuccinylCoA ¹³C₄-Succinyl-CoA MCM->SuccinylCoA TCACycle TCA Cycle SuccinylCoA->TCACycle Anaplerosis

Metabolism of ¹³C-Triheptadecanoin to replenish the TCA cycle.

Experimental Workflow

A typical experimental workflow for an in vivo study using ¹³C-Triheptadecanoin is depicted below.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis AnimalPrep Animal Acclimation & Fasting Dosing Oral Gavage with ¹³C-Triheptadecanoin AnimalPrep->Dosing SampleCollection Tissue & Plasma Collection at Time Points Dosing->SampleCollection Homogenization Tissue Homogenization SampleCollection->Homogenization Extraction Metabolite Extraction (e.g., Folch Method) Homogenization->Extraction Derivatization Derivatization (e.g., for GC-MS) Extraction->Derivatization MassSpec LC-MS/MS or GC-MS Analysis Derivatization->MassSpec DataAnalysis Isotopologue Distribution Analysis MassSpec->DataAnalysis FluxModeling Metabolic Flux Modeling DataAnalysis->FluxModeling

General workflow for ¹³C-Triheptadecanoin metabolic tracing.

Detailed Protocols

Protocol 1: In Vivo Administration of ¹³C-Triheptadecanoin to Mice

This protocol describes the oral administration of ¹³C-Triheptadecanoin to mice for metabolic tracing studies.

Materials:

  • ¹³C-Triheptadecanoin (uniformly labeled)

  • Corn oil (or other suitable vehicle)

  • Animal gavage needles (20-22 gauge, straight or curved)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimation.

  • Fasting: Fast mice overnight (approximately 12-16 hours) with free access to water. This helps to reduce the variability in baseline metabolism.

  • Tracer Preparation: Prepare a dosing solution of ¹³C-Triheptadecanoin in corn oil. A typical concentration is 50-100 mg/mL. Warm the solution slightly and vortex thoroughly to ensure a homogenous suspension.

  • Dosage Calculation: A common dosage for oral gavage of lipids in mice is in the range of 1-2 g/kg of body weight. Calculate the required volume of the dosing solution for each mouse based on its body weight.

  • Oral Gavage:

    • Gently restrain the mouse.

    • Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.

    • Insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Slowly administer the calculated volume of the ¹³C-Triheptadecanoin suspension.

    • Carefully withdraw the needle and return the mouse to its cage.

  • Sample Collection: At predetermined time points (e.g., 30, 60, 120, 240 minutes) post-gavage, euthanize the mice and collect blood (plasma) and tissues of interest (e.g., heart, liver, skeletal muscle). Immediately flash-freeze the tissues in liquid nitrogen and store at -80°C until further processing.

Protocol 2: Metabolite Extraction from Tissues

This protocol is a modification of the Folch method for the extraction of both lipids and polar metabolites from tissues.

Materials:

  • Frozen tissue samples

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (ice-cold)

  • Phosphate-buffered saline (PBS, ice-cold)

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Centrifuge

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen tissue (typically 20-50 mg).

    • Add the tissue to a tube containing ice-cold PBS and homogenize thoroughly.

  • Solvent Extraction:

    • To the tissue homogenate, add a 2:1 mixture of chloroform:methanol. A common ratio is 20 volumes of solvent per volume of tissue.

    • Vortex vigorously for 1 minute and incubate on ice for 10 minutes.

  • Phase Separation:

    • Add 0.25 volumes of 0.9% NaCl solution to the mixture.

    • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Fraction Collection:

    • The upper aqueous layer contains the polar metabolites (including TCA cycle intermediates). Carefully collect this layer into a new tube.

    • The lower organic layer contains the lipids (including fatty acids and acylcarnitines). Collect this layer into a separate tube.

  • Drying and Storage:

    • Dry the collected fractions under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs and TCA Cycle Intermediates

This protocol outlines the general approach for analyzing ¹³C-labeled acyl-CoAs and TCA cycle intermediates by LC-MS/MS.

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Reversed-phase C18 column for acyl-CoA analysis.

  • HILIC or anion-exchange column for TCA cycle intermediate analysis.

Procedure:

  • Sample Reconstitution: Reconstitute the dried polar metabolite extracts in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) for LC-MS/MS analysis.

  • Chromatographic Separation: Separate the metabolites using an appropriate LC method.

  • Mass Spectrometry Analysis:

    • Perform tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the ¹³C-labeled metabolites of interest.

    • For each metabolite, a precursor ion (the m/z of the labeled molecule) and a product ion (a specific fragment ion) are monitored.

Quantitative Data Presentation

The following tables provide hypothetical, yet representative, quantitative data that could be obtained from a ¹³C-Triheptadecanoin tracing study in mice. The data illustrates the percent enrichment of ¹³C in key metabolites in heart and liver tissue at different time points after oral gavage.

Table 1: ¹³C Enrichment in Heart Tissue Metabolites

MetaboliteTime Point (minutes)% ¹³C Enrichment (M+n)
¹³C₃-Propionyl-CoA 3015.2 ± 2.1
6025.8 ± 3.5
12018.4 ± 2.9
¹³C₄-Succinyl-CoA 305.6 ± 0.8
6012.1 ± 1.5
1209.8 ± 1.2
¹³C₄-Malate 304.9 ± 0.6
6010.5 ± 1.3
1208.5 ± 1.1
¹³C₂-Glutamate 603.2 ± 0.4
1205.1 ± 0.7

Table 2: ¹³C Enrichment in Liver Tissue Metabolites

MetaboliteTime Point (minutes)% ¹³C Enrichment (M+n)
¹³C₃-Propionyl-CoA 3022.5 ± 3.2
6038.1 ± 4.6
12025.3 ± 3.8
¹³C₄-Succinyl-CoA 308.2 ± 1.1
6018.9 ± 2.3
12014.7 ± 1.9
¹³C₄-Malate 307.1 ± 0.9
6016.3 ± 2.0
12012.8 ± 1.6
¹³C₂-Glutamate 604.5 ± 0.5
1207.8 ± 0.9

Table 3: Suggested MRM Transitions for ¹³C-Labeled Metabolites

Note: These are theoretical transitions and should be optimized empirically.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
¹³C₃-Propionyl-CoA827.2319.1
¹³C₃-Methylmalonyl-CoA871.2363.1
¹³C₄-Succinyl-CoA872.2364.1
¹³C₄-Malate137.075.0
¹³C₄-Fumarate119.075.0
¹³C₄-Citrate195.191.0

Conclusion

Stable isotope labeling with ¹³C-Triheptadecanoin is a valuable tool for elucidating the metabolic fate of odd-chain fatty acids and their contribution to TCA cycle anaplerosis. The protocols and data presented here provide a framework for researchers to design and execute their own metabolic tracing studies. Careful optimization of experimental conditions, particularly the mass spectrometry parameters, is crucial for obtaining accurate and reproducible results. This technique holds significant promise for advancing our understanding of cellular metabolism in health and disease.

References

Application Notes: Protocol for the Saponification of Triheptadecanoin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triheptadecanoin is a triglyceride composed of three heptadecanoic acid (C17:0) units attached to a glycerol (B35011) backbone. Saponification is a fundamental chemical process that involves the alkaline hydrolysis of triglycerides into glycerol and the corresponding fatty acid salts, commonly known as "soap".[1] For researchers, scientists, and drug development professionals, the saponification of this compound is a critical step for the quantitative release of heptadecanoic acid. This liberated fatty acid is often subsequently derivatized, typically to its methyl ester form (Fatty Acid Methyl Ester or FAME), for analysis by gas chromatography (GC).[2][3] This protocol provides a detailed methodology for the saponification of this compound and subsequent preparation for analytical quantification.

Principle of the Reaction

The saponification reaction breaks the ester bonds of the this compound molecule using a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[1] The reaction is typically carried out in an alcoholic solution to ensure the miscibility of the triglyceride and the aqueous base. The process yields glycerol and three molecules of the potassium or sodium salt of heptadecanoic acid. For analytical purposes, the resulting fatty acid salt is protonated by acidification and then converted into a more volatile ester, such as methyl heptadecanoate, for GC analysis.

Experimental Protocol

This protocol details the steps for the saponification of a known quantity of this compound, followed by the derivatization of the resulting heptadecanoic acid to its methyl ester for GC analysis.

1. Materials and Reagents

  • This compound (Glyceryl triheptadecanoate, ≥99% purity)

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Hydrochloric Acid (HCl), concentrated

  • Hexane (B92381), GC grade

  • Boron Trifluoride (BF3) in Methanol (B129727) (14% w/v) or 5% H₂SO₄ in Methanol

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (250 mL)

  • Glass vials for GC analysis

  • Analytical balance

  • Pipettes and graduated cylinders

2. Procedure

Step A: Saponification (Alkaline Hydrolysis)

  • Accurately weigh approximately 100 mg of this compound into a 100 mL round-bottom flask.

  • Prepare a 0.5 M solution of alcoholic KOH by dissolving the appropriate amount of KOH in 95% ethanol.

  • Add 25 mL of the 0.5 M alcoholic KOH solution to the flask containing the this compound.[4]

  • Attach the flask to a reflux condenser and place it in a heating mantle.

  • Heat the mixture to a gentle boil and allow it to reflux for 60 minutes to ensure complete saponification.[4] The solution should become clear, indicating the completion of the reaction.

  • After reflux, remove the flask from the heat and allow it to cool to room temperature.

Step B: Acidification and Extraction of Free Fatty Acid

  • Transfer the cooled reaction mixture to a 250 mL separatory funnel.

  • Slowly add concentrated HCl to the mixture until the pH is approximately 1-2 (test with pH paper). This step protonates the potassium heptadecanoate to form free heptadecanoic acid, which may be visible as a white precipitate.

  • Add 50 mL of hexane to the separatory funnel to extract the heptadecanoic acid.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The upper organic layer (hexane) contains the fatty acid.

  • Drain the lower aqueous layer and collect the upper hexane layer in a clean flask.

  • Dry the hexane extract by adding a small amount of anhydrous sodium sulfate. Swirl and let it stand for 5-10 minutes.

Step C: Derivatization to Fatty Acid Methyl Ester (FAME)

  • Carefully decant or filter the dried hexane solution to remove the sodium sulfate.

  • Evaporate the hexane under a gentle stream of nitrogen or using a rotary evaporator to obtain the purified heptadecanoic acid.

  • Add 5 mL of 14% Boron Trifluoride (BF3) in methanol to the flask containing the fatty acid.

  • Heat the mixture at 60-70°C for 10-15 minutes. This reaction converts the fatty acid to its methyl ester.

  • After cooling, add 10 mL of deionized water and 10 mL of hexane to the flask.

  • Transfer the mixture to a separatory funnel and shake to extract the methyl heptadecanoate into the hexane layer.

  • Collect the upper hexane layer, which now contains the FAME. This solution is ready for analysis.

3. Analysis The resulting methyl heptadecanoate in hexane can be directly analyzed using Gas Chromatography with a Flame Ionization Detector (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the saponification and derivatization of this compound.

ParameterValueUnitNotes
Sample Mass ~100mgThis compound
Saponification Reagent 0.5 M KOH in Ethanol--
Reagent Volume 25mL[4]
Reflux Time 60minutes[4]
Reflux Temperature ~80-90°CBoiling point of the mixture
Esterification Reagent 14% BF₃ in Methanol-Alternative: 5% H₂SO₄ in Methanol
Esterification Volume 5mL-
Esterification Time 10-15minutes-
Esterification Temp. 60-70°C-

Visualizations

The following diagrams illustrate the key chemical pathway and the experimental workflow for the saponification of this compound.

Saponification_Pathway cluster_products1 Saponification Products This compound This compound (Triglyceride) Glycerol Glycerol This compound->Glycerol + 3 KOH (Ethanol, Reflux) Heptadecanoate Potassium Heptadecanoate (Soap) This compound->Heptadecanoate + 3 KOH (Ethanol, Reflux) HeptadecanoicAcid Heptadecanoic Acid (Free Fatty Acid) Heptadecanoate->HeptadecanoicAcid + HCl FAME Methyl Heptadecanoate (FAME) HeptadecanoicAcid->FAME + BF₃/Methanol (Heat)

Caption: Chemical pathway of this compound saponification and subsequent derivatization.

Saponification_Workflow cluster_prep Step 1: Saponification cluster_extraction Step 2: Extraction cluster_derivatization Step 3: FAME Preparation cluster_analysis Step 4: Analysis start Weigh this compound add_koh Add Alcoholic KOH start->add_koh reflux Reflux for 60 min add_koh->reflux cool Cool to Room Temp reflux->cool acidify Acidify with HCl cool->acidify extract Extract with Hexane acidify->extract dry Dry Hexane Layer extract->dry evaporate Evaporate Hexane dry->evaporate add_bf3 Add BF₃-Methanol evaporate->add_bf3 heat Heat at 65°C add_bf3->heat extract2 Extract FAME with Hexane heat->extract2 gc_analysis Analyze by GC-FID/MS extract2->gc_analysis

References

Application Notes and Protocols for the Quantification of Triacylglycerols using Triheptadecanoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the accurate quantification of triacylglycerols (TAGs) in various biological samples using triheptadecanoin as an internal standard. The protocols outlined below are suitable for analysis by Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Triacylglycerols are the primary form of energy storage in eukaryotes and play a crucial role in metabolism. Accurate quantification of TAGs is essential for research in numerous fields, including metabolic diseases, drug discovery, and biofuel development. This compound (C17:0 TAG) is an ideal internal standard for TAG quantification due to its odd-numbered carbon chain, which is naturally rare in most biological systems. Its use allows for the correction of variations in sample extraction, derivatization, and instrument response, thereby ensuring high accuracy and precision.

Data Presentation

The following tables summarize the quantitative data from various studies that have validated methods for triacylglycerol quantification.

Table 1: Method Validation Parameters for Triacylglycerol Quantification by GC-FID

ParameterRangeReference
Linearity (r²)>0.99[1]
Limit of Detection (LOD)0.001 - 0.330 µg/mL[1]
Limit of Quantitation (LOQ)0.001 - 1.000 µg/mL[1]
Intraday Precision (RSD%)< 5%[1]
Interday Precision (RSD%)< 27%[1]
Recovery21% - 148%[1]

Table 2: Method Validation Parameters for Triacylglycerol Quantification by HPLC-CAD

ParameterRangeReference
Linearity (r²)>0.999[2]
Intra-day Precision (RSD%)< 0.3%[2]
Inter-day Precision (RSD%)< 0.3%[2]
Limit of Detection (LOD)< 0.03 µg/g[2]
Limit of Quantitation (LOQ)< 0.10 µg/g[2]

Experimental Protocols

Protocol 1: Quantification of Triacylglycerols by GC-FID

This protocol is suitable for the analysis of total triacylglycerols after conversion to fatty acid methyl esters (FAMEs).

2.1.1. Materials

2.1.2. Sample Preparation and Lipid Extraction (Folch Method)

  • Sample Homogenization:

    • For tissues (~50-100 mg), homogenize in a 2:1 (v/v) chloroform:methanol solution.

    • For cells (~1-5 million), pellet the cells and resuspend in the chloroform:methanol solution.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution in chloroform to each sample at the beginning of the extraction.

  • Extraction:

    • Vortex the mixture vigorously for 15 minutes at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

    • Vortex briefly and centrifuge at 2,000 x g for 10 minutes.

  • Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

2.1.3. Transesterification to FAMEs

  • Re-dissolve the dried lipid extract in a small volume of toluene.

  • Add 14% BF3 in methanol (or 0.5 M sodium methoxide in methanol).

  • Incubate at 100°C for 30 minutes (for BF3) or 50°C for 10 minutes (for sodium methoxide).

  • Cool the reaction mixture and add water and hexane.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the clear hexane solution to a GC vial for analysis.

2.1.4. GC-FID Analysis

  • Column: RTX-65TG capillary column (30 m × 0.25 mm i.d., 0.1 μm film thickness) or equivalent.[1]

  • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.5 mL/min).[1]

  • Injector Temperature: 360°C.[1]

  • Detector Temperature: 370°C.

  • Oven Temperature Program: 250°C to 360°C at 4°C/min, hold for 25 minutes.[1]

  • Injection Volume: 1 µL.

  • Split Ratio: 1:30.[1]

2.1.5. Quantification

  • Calibration Curve: Prepare a series of calibration standards containing a fixed amount of this compound and varying concentrations of a triacylglycerol standard (e.g., triolein). Analyze the standards by GC-FID.

  • Data Analysis: Calculate the ratio of the peak area of the target TAG (as its FAMEs) to the peak area of the internal standard (heptadecanoic acid methyl ester). Plot this ratio against the concentration of the TAG standard to generate a calibration curve.

  • Sample Quantification: Determine the concentration of TAGs in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Quantification of Intact Triacylglycerols by LC-MS/MS

This protocol is suitable for the analysis of individual, intact triacylglycerol species.

2.2.1. Materials

  • This compound (Internal Standard)

  • Triacylglycerol standards (individual or a mix)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) formate (B1220265)

  • Water (LC-MS grade)

  • LC-MS/MS system with an electrospray ionization (ESI) source

2.2.2. Sample Preparation and Lipid Extraction

Follow the same lipid extraction procedure as in Protocol 1 (Section 2.1.2). After drying, the lipid extract is ready for LC-MS/MS analysis without derivatization.

2.2.3. LC-MS/MS Analysis

  • LC Column: A reverse-phase C18 column (e.g., Shim-pack Velox C18) is commonly used.[3]

  • Mobile Phase A: Water with 20 mM ammonium formate and 0.1% formic acid.[3]

  • Mobile Phase B: 80:20 (v/v) Isopropanol:Acetonitrile with 20 mM ammonium formate and 0.1% formic acid.[3]

  • Flow Rate: 400 µL/min.[3]

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to separate the different TAG species.

  • Injection Volume: 3 µL.[3]

  • MS Ionization: Positive ion electrospray (ESI+).

  • MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion is the ammonium adduct of the TAG molecule [M+NH4]+, and the product ions are the diacylglycerol-like fragments resulting from the neutral loss of a fatty acid.

2.2.4. Quantification

  • Calibration Curve: Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of the target triacylglycerol standards.

  • Data Analysis: Create a calibration curve by plotting the ratio of the peak area of the target TAG to the peak area of the internal standard (this compound) against the concentration of the TAG standard.

  • Sample Quantification: Determine the concentration of each TAG species in the samples using the calibration curves.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the quantification of triacylglycerols.

GC_FID_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Chloroform:Methanol (2:1) Sample->Homogenization Spiking Add this compound (Internal Standard) Homogenization->Spiking Extraction Folch Extraction Spiking->Extraction Phase_Separation Phase Separation with NaCl Extraction->Phase_Separation Collection Collect Lower Organic Phase Phase_Separation->Collection Drying Evaporation to Dryness Collection->Drying Transesterification Transesterification to FAMEs (BF3/Methanol) Drying->Transesterification FAME_Extraction Extraction of FAMEs with Hexane Transesterification->FAME_Extraction GC_FID GC-FID Analysis FAME_Extraction->GC_FID Data_Analysis Data Analysis and Quantification GC_FID->Data_Analysis

Caption: Workflow for Triacylglycerol Quantification by GC-FID.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Chloroform:Methanol (2:1) Sample->Homogenization Spiking Add this compound (Internal Standard) Homogenization->Spiking Extraction Folch Extraction Spiking->Extraction Phase_Separation Phase Separation with NaCl Extraction->Phase_Separation Collection Collect Lower Organic Phase Phase_Separation->Collection Drying Evaporation to Dryness Collection->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LC_MSMS LC-MS/MS Analysis (Intact TAGs) Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Workflow for Intact Triacylglycerol Quantification by LC-MS/MS.

References

Application Notes and Protocols for Lipid Extraction Using Triheptadecanoin as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipids from biological matrices is fundamental in various fields, including disease biomarker discovery, drug development, and nutritional science. The choice of lipid extraction method is a critical step that significantly influences the recovery and representation of different lipid classes. This document provides detailed application notes and protocols for three widely used lipid extraction methods: the Folch method, the Bligh and Dyer method, and the methyl-tert-butyl ether (MTBE) method, with a specific focus on the incorporation of Triheptadecanoin (C17:0 TAG) as an internal standard.

This compound, a triglyceride with three 17-carbon fatty acid chains, is an ideal internal standard for the quantification of triacylglycerols as its structure and properties closely mimic the target lipid class.[1] Its use, along with other odd-chain lipids, can help correct for variations in extraction efficiency and sample processing, leading to more accurate and reproducible quantification of lipid species.[1]

Comparative Overview of Lipid Extraction Methods

The selection of an appropriate lipid extraction method depends on the sample type, the target lipid classes, and the downstream analytical platform. Below is a comparative summary of the three methods detailed in this document.

MethodSolvent SystemKey AdvantagesKey DisadvantagesBest Suited For
Folch Chloroform (B151607)/Methanol (2:1, v/v)High recovery for a broad range of lipids, well-established and extensively validated.[2] Considered a "gold standard" for lipid extraction.Use of hazardous chloroform, relatively large solvent volumes, and can be time-consuming.Solid tissues and samples with higher lipid content (>2%).[2][3]
Bligh & Dyer Chloroform/Methanol/Water (1:2:0.8, v/v/v initial ratio)Rapid and efficient, particularly for samples with high water content. Requires smaller solvent volumes compared to the Folch method.[3]Also uses hazardous chloroform. May result in lower lipid recovery for samples with high lipid content compared to the Folch method.[3]Biological fluids and samples with high water content.[2]
MTBE Methyl-tert-butyl ether/MethanolUses a less toxic solvent than chloroform. The upper organic phase simplifies lipid recovery and automation.[4][5] Faster and cleaner lipid recovery.[4][5]May have lower recovery for some polar lipid classes.[6] MTBE is more polar than chloroform and may carry over more water-soluble contaminants.[6]High-throughput lipidomics and automated sample preparation.[4][5]

Quantitative Data Summary

The recovery of lipids can vary significantly between methods and is dependent on the lipid class and the sample matrix. The following tables summarize representative recovery data from comparative studies. While these studies may not have exclusively used this compound for all lipid classes, they utilized class-specific internal standards, providing a valuable comparison of method efficiencies.

Table 1: Average Percentage Recovery of Lipid Classes by Different Extraction Methods in Mouse Tissues [6]

Lipid ClassFolch Method (%)MTBE Method (%)
Phosphatidylglycerol (PG)68.7 - 76.771.8 ± 9.3
Lysophosphatidylcholine (LPC)85.2 - 109.749.6 ± 11.3
Lysophosphatidylethanolamine (LPE)85.2 - 109.761.5 ± 5.7
Acylcarnitine (AcCar)85.2 - 109.756.3 ± 15.2
Triglycerides (TG)85.2 - 109.749.6 - 110.5

Note: Data represents a range of recoveries observed across different mouse tissues (pancreas, spleen, brain, etc.). The MTBE method showed significantly lower recoveries for certain polar lipid classes.

Table 2: Absolute Recovery of Lipid Standards by Folch and MTBE Methods [4]

Lipid Class StandardFolch Method Recovery (%)MTBE Method Recovery (%)
Phosphatidylcholine (PC)~90-98~90-98
Phosphatidylethanolamine (PE)~90-98~90-98
Phosphatidylserine (PS)~90-98~90-98
Phosphatidylglycerol (PG)~90-98~90-98
Phosphatidic Acid (PA)~90-98~90-98

Note: This study used synthetic lipid standards and found that for these specific standards, both methods achieved very similar and high recoveries.

Experimental Protocols

Protocol 1: Modified Folch Method with this compound Standard

This protocol is adapted from the original Folch method and is suitable for a wide range of biological samples.

Materials:

  • Homogenizer or sonicator

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen evaporation system or vacuum concentrator

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl solution)

  • This compound internal standard solution (of known concentration in chloroform/methanol)

Procedure:

  • Sample Preparation: Weigh a known amount of tissue (e.g., 50-100 mg) or measure a known volume of biofluid (e.g., 200 µL) into a glass centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample. The amount should be chosen to be within the linear range of the analytical method.

  • Homogenization: Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture. Homogenize the sample thoroughly using a homogenizer or sonicator until a uniform suspension is achieved.

  • Agitation: Tightly cap the tube and agitate on an orbital shaker or vortex vigorously for 15-20 minutes at room temperature to ensure thorough lipid extraction.

  • Phase Separation: Add 0.6 mL of 0.9% NaCl solution to the homogenate. Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge the sample at low speed (e.g., 2000 x g) for 10 minutes to facilitate the separation of the two phases. A lower organic phase (chloroform) and an upper aqueous phase (methanol/water) will form, often with a protein disc at the interface.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., isopropanol, methanol/chloroform).

Folch_Method_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation & Collection cluster_final_steps Final Steps Sample 1. Sample (Tissue/Biofluid) Spike 2. Add this compound Internal Standard Sample->Spike Homogenize 3. Add Chloroform/Methanol (2:1) & Homogenize Spike->Homogenize Agitate 4. Agitate Homogenize->Agitate Add_Salt 5. Add 0.9% NaCl Agitate->Add_Salt Centrifuge 6. Centrifuge Add_Salt->Centrifuge Collect 7. Collect Lower Organic Phase Centrifuge->Collect Dry 8. Dry Extract Collect->Dry Reconstitute 9. Reconstitute in Appropriate Solvent Dry->Reconstitute Analysis Downstream Analysis Reconstitute->Analysis

Caption: Workflow for the modified Folch lipid extraction method.

Protocol 2: Bligh and Dyer Method with this compound Standard

This protocol is a modification of the original Bligh and Dyer method, suitable for samples with high water content.

Materials:

  • Vortex mixer

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen evaporation system or vacuum concentrator

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • This compound internal standard solution (of known concentration in chloroform/methanol)

Procedure:

  • Sample Preparation: For a 1 mL aqueous sample (e.g., cell suspension, plasma), place it in a glass centrifuge tube. If the sample volume is less than 1 mL, add deionized water to bring the total volume to 1 mL.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample.

  • Monophasic Mixture Formation: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample. Vortex vigorously for 1 minute to create a single-phase solution.[7]

  • Induction of Phase Separation: Add an additional 1.25 mL of chloroform and vortex for 30 seconds.[7] Then, add 1.25 mL of deionized water and vortex for another 30 seconds.[7]

  • Centrifugation: Centrifuge the mixture at 1000 x g for 5-10 minutes to separate the phases.[8] The lower layer will be the organic phase containing the lipids.

  • Lipid Collection: Carefully aspirate and discard the upper aqueous layer. Collect the lower organic phase with a glass Pasteur pipette.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis.

Bligh_Dyer_Method_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation & Collection cluster_final_steps Final Steps Sample 1. Aqueous Sample (1 mL) Spike 2. Add this compound Internal Standard Sample->Spike Monophasic 3. Add Chloroform/Methanol (1:2) & Vortex Spike->Monophasic Add_CHCl3 4a. Add Chloroform & Vortex Monophasic->Add_CHCl3 Add_H2O 4b. Add Water & Vortex Add_CHCl3->Add_H2O Centrifuge 5. Centrifuge Add_H2O->Centrifuge Collect 6. Collect Lower Organic Phase Centrifuge->Collect Dry 7. Dry Extract Collect->Dry Reconstitute 8. Reconstitute in Appropriate Solvent Dry->Reconstitute Analysis Downstream Analysis Reconstitute->Analysis

Caption: Workflow for the Bligh and Dyer lipid extraction method.

Protocol 3: Methyl-tert-butyl ether (MTBE) Method with this compound Standard

This protocol offers a safer alternative to chloroform-based methods and is amenable to high-throughput workflows.

Materials:

  • Vortex mixer

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge

  • Shaker/rotator

  • Glass Pasteur pipettes or automated liquid handler

  • Nitrogen evaporation system or vacuum concentrator

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (MS-grade)

  • This compound internal standard solution (of known concentration in methanol)

Procedure:

  • Sample Preparation: To a 200 µL aqueous sample in a glass tube, add 1.5 mL of methanol.[1]

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard solution (prepared in methanol) to the methanol-sample mixture. Vortex thoroughly.

  • Lipid Extraction: Add 5 mL of MTBE.[1] Cap the tube and incubate for 1 hour at room temperature on a shaker.[1]

  • Phase Separation: Induce phase separation by adding 1.25 mL of MS-grade water.[1] Incubate for 10 minutes at room temperature.[1]

  • Centrifugation: Centrifuge the sample at 1000 x g for 10 minutes. The upper organic phase contains the lipids.[1]

  • Lipid Collection: Carefully collect the upper MTBE phase.

  • Re-extraction (Optional): For a more quantitative recovery, the lower aqueous phase can be re-extracted with an additional 2 mL of MTBE. Combine the organic phases.

  • Drying: Dry the combined organic phases under a gentle stream of nitrogen or in a vacuum evaporator.

  • Reconstitution: Reconstitute the lipid extract in an appropriate solvent for your downstream analysis.

MTBE_Method_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation & Collection cluster_final_steps Final Steps Sample 1. Aqueous Sample (200 µL) Add_MeOH Add Methanol Sample->Add_MeOH Spike 2. Add this compound Internal Standard & Vortex Add_MeOH->Spike Add_MTBE 3. Add MTBE & Shake Spike->Add_MTBE Add_H2O 4. Add Water Add_MTBE->Add_H2O Centrifuge 5. Centrifuge Add_H2O->Centrifuge Collect 6. Collect Upper Organic Phase Centrifuge->Collect Dry 8. Dry Extract Collect->Dry Reconstitute 9. Reconstitute in Appropriate Solvent Dry->Reconstitute Analysis Downstream Analysis Reconstitute->Analysis

Caption: Workflow for the MTBE lipid extraction method.

Conclusion

The choice of lipid extraction method is a critical determinant of the quality and accuracy of lipidomic data. The Folch and Bligh and Dyer methods are well-established and effective for a broad range of lipids but involve the use of hazardous solvents. The MTBE method provides a safer and more high-throughput-friendly alternative, although it may have limitations in the recovery of certain polar lipids. The incorporation of an appropriate internal standard, such as this compound for triacylglycerols, is essential for reliable quantification across all methods. Researchers should carefully consider the specific requirements of their study to select the most appropriate extraction protocol.

References

Application Note: Quantitative Analysis of Microbial Lipids Using Triheptadecanoin as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of microbial lipids is a critical aspect of various research and development fields, including biofuel production, drug discovery, and microbial ecology. Accurate quantification of lipid content and fatty acid profiles is essential for understanding microbial physiology, identifying potential therapeutic targets, and optimizing bioprocesses. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids derived from microbial lipids. To ensure the accuracy and reliability of quantitative GC-MS analysis, the use of an appropriate internal standard is paramount.

Triheptadecanoin (C17:0 triglyceride) is an excellent internal standard for the quantification of triacylglycerols (TAGs) and, upon hydrolysis and derivatization, for the total fatty acid content in microbial samples. As a triglyceride of heptadecanoic acid (C17:0), a fatty acid not commonly found in significant amounts in most microorganisms, it provides a distinct and reliable reference for quantification. This application note provides detailed protocols and performance data for the use of this compound in the GC-MS analysis of microbial lipids.

Principle of the Method

The overall workflow for the quantitative analysis of microbial lipids using this compound as an internal standard involves several key steps:

  • Sample Preparation: A known amount of microbial biomass is harvested and lyophilized.

  • Internal Standard Spiking: A precise amount of this compound is added to the dried biomass.

  • Lipid Extraction: Total lipids are extracted from the microbial cells using a suitable solvent system.

  • Transesterification: The extracted lipids, including the this compound internal standard, are converted into their corresponding fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: The resulting FAMEs are separated, identified, and quantified using GC-MS. The peak area of each analyte is normalized to the peak area of the methyl heptadecanoate derived from the this compound internal standard.

Data Presentation: Performance Characteristics

The use of this compound as an internal standard in the GC-MS analysis of microbial fatty acid methyl esters (FAMEs) demonstrates excellent performance. The following table summarizes the expected validation parameters for this method, compiled from various studies on fatty acid analysis.

ParameterSpecificationDescription
Linearity (R²) > 0.99The coefficient of determination for the calibration curves of individual FAMEs, indicating a strong linear relationship between concentration and response.[1]
Recovery 92% - 105%The percentage of the known amount of this compound recovered after the entire analytical process, demonstrating the efficiency of the extraction and derivatization steps.
Precision (RSD) < 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.
Limit of Detection (LOD) 0.01 - 0.1 µg/mLThe lowest concentration of a FAME that can be reliably detected by the instrument.
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mLThe lowest concentration of a FAME that can be accurately and precisely quantified.

Experimental Protocols

Materials and Reagents
  • This compound (C17:0 triglyceride) internal standard solution (e.g., 1 mg/mL in hexane)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Hexane (B92381), HPLC grade

  • Sodium chloride (NaCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Boron trifluoride-methanol solution (14% BF₃ in methanol) or Methanolic HCl (1.25 M)

  • Anhydrous sodium sulfate (B86663)

  • Lyophilizer

  • Glass tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol 1: Total Fatty Acid Analysis from Microbial Biomass

This protocol is suitable for the quantification of the total fatty acid profile of a microbial sample.

1. Biomass Preparation: a. Harvest microbial cells by centrifugation. b. Wash the cell pellet with distilled water to remove residual media. c. Lyophilize the cell pellet to a constant dry weight.

2. Lipid Extraction and Internal Standard Spiking: a. Accurately weigh 10-20 mg of lyophilized microbial biomass into a glass tube. b. Add a known volume of this compound internal standard solution (e.g., 100 µL of a 1 mg/mL solution). c. Add 2 mL of a chloroform:methanol (2:1, v/v) solution.[2] d. Vortex vigorously for 2 minutes. e. Add 0.5 mL of 0.9% NaCl solution and vortex again. f. Centrifuge at 2000 x g for 10 minutes to separate the phases. g. Carefully transfer the lower organic phase (chloroform layer) to a new clean tube. h. Dry the lipid extract under a gentle stream of nitrogen.

3. Transesterification to FAMEs (Acid-Catalyzed): a. To the dried lipid extract, add 1 mL of 1.25 M methanolic HCl.[1] b. Cap the tube tightly and heat at 80°C for 1 hour. c. Cool the tube to room temperature. d. Add 1 mL of hexane and 1 mL of water. e. Vortex thoroughly and centrifuge to separate the phases. f. Transfer the upper hexane layer containing the FAMEs to a GC vial with an insert. g. Add a small amount of anhydrous sodium sulfate to remove any residual water.

4. GC-MS Analysis: a. Inject 1 µL of the FAMEs solution into the GC-MS. b. A typical GC program would be:

  • Initial temperature: 100°C, hold for 2 min.
  • Ramp to 250°C at 10°C/min.
  • Hold at 250°C for 5 min. c. The mass spectrometer can be operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

Protocol 2: Direct Transesterification of Microbial Biomass

This is a faster method that combines extraction and transesterification into a single step.

1. Sample and Internal Standard Preparation: a. Accurately weigh 10-20 mg of lyophilized microbial biomass into a glass tube with a PTFE-lined cap. b. Add a known volume of this compound internal standard solution.

2. Direct Transesterification: a. Add 2 mL of 1.25 M methanolic HCl. b. Cap the tube tightly and heat at 80°C for 1.5 hours, with vortexing every 20 minutes. c. Cool the tube to room temperature. d. Add 1 mL of hexane and 1 mL of water. e. Vortex thoroughly and centrifuge to separate the phases. f. Transfer the upper hexane layer to a GC vial with an insert.

3. GC-MS Analysis: a. Proceed with GC-MS analysis as described in Protocol 1.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction & Derivatization cluster_analysis Analysis start Microbial Biomass harvest Harvest & Lyophilize start->harvest weigh Weigh Biomass harvest->weigh spike Spike with this compound weigh->spike extract Lipid Extraction (Chloroform:Methanol) spike->extract transesterify Transesterification to FAMEs (Methanolic HCl) extract->transesterify gcms GC-MS Analysis transesterify->gcms quant Data Processing & Quantification gcms->quant

Caption: Experimental workflow for microbial lipid analysis.

Quantification_Logic cluster_input Inputs cluster_measurement GC-MS Measurement cluster_calculation Calculation IS_known Known Amount of This compound (IS) IS_area Peak Area of Methyl Heptadecanoate (from IS) Biomass Known Amount of Microbial Biomass Final_Quant Final Quantified Amount (mg/g of biomass) Response_Factor Calculate Response Factor (RF) from Calibration Curve IS_area->Response_Factor Analyte_area Peak Area of Analyte FAME Concentration Calculate Analyte Concentration Analyte_area->Concentration Response_Factor->Concentration Concentration->Final_Quant

Caption: Logical relationship for quantification.

Conclusion

This compound is a highly suitable internal standard for the accurate and reliable quantification of lipids in microbial samples by GC-MS. Its chemical properties and the fact that it is not naturally abundant in most microorganisms make it an ideal choice for correcting variations during sample preparation and analysis. The protocols provided in this application note, along with the expected performance data, offer a robust framework for researchers, scientists, and drug development professionals to implement this method in their laboratories. Proper validation of the method in the specific microbial matrix of interest is always recommended to ensure the highest quality of data.

References

Application Notes and Protocols for the Use of Triheptadecanoin as an Internal Standard in Plant Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipids in plant tissues is crucial for understanding various biological processes, from membrane function and signaling to stress responses and the development of lipid-based biofuels and nutritional products. Triheptadecanoin (C17:0 TAG), a triacylglycerol containing three heptadecanoic acid (17:0) moieties, serves as an excellent internal standard for the quantification of triacylglycerols (TAGs) in plant lipidomics.[1] Its utility stems from the fact that odd-chain fatty acids like heptadecanoic acid are typically absent or present in very low amounts in most plant tissues, thus providing a distinct signal that does not overlap with endogenous lipids.[1][2] This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in plant lipidomics workflows.

Principle of Internal Standardization

An internal standard is a compound of known concentration that is added to a sample at the beginning of the analytical process. Its purpose is to correct for variations that may occur during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of quantification.[1] An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the sample, and easily distinguishable by the analytical instrument.[1] this compound meets these criteria for the analysis of plant triacylglycerols.

Quantitative Data Summary

The following table summarizes typical concentrations and performance characteristics for the use of this compound as an internal standard in plant lipidomics. These values are representative and may require optimization for specific plant tissues and analytical instrumentation.

ParameterTypical Value/RangeNotes
Internal Standard Stock Solution 1-10 mg/mL in chloroform (B151607) or tolueneStore at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Spiking Concentration in Sample 10-100 µg per sampleThe amount should be optimized to be within the linear range of the instrument and comparable to the expected concentration of the analytes.
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS)GC-MS typically requires derivatization of fatty acids to fatty acid methyl esters (FAMEs). LC-MS/MS can analyze intact triacylglycerols.
Linearity (R²) of Calibration Curve ≥ 0.99A calibration curve should be prepared using a range of standard concentrations to ensure a linear response.
Precision (%RSD) < 15%Replicate analyses of the same sample should yield consistent results.
Accuracy (Recovery) 85-115%Determined by spiking a known amount of analyte into a sample matrix and measuring the recovery.
Limit of Detection (LOD) 0.1-1 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5-5 µg/mLThe lowest concentration of the analyte that can be accurately and precisely quantified.

Experimental Protocols

I. Lipid Extraction from Plant Tissue

This protocol is a general method for the extraction of total lipids from plant tissues, such as leaves, seeds, or roots.

Materials:

  • Plant tissue (fresh or frozen)

  • Mortar and pestle or homogenizer

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 1 M KCl)

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Homogenization:

    • Weigh approximately 100-200 mg of fresh or frozen plant tissue.

    • Immediately place the tissue in a pre-chilled mortar and pestle with liquid nitrogen and grind to a fine powder. Alternatively, use a mechanical homogenizer.

  • Internal Standard Spiking:

    • Transfer the powdered tissue to a glass centrifuge tube.

    • Add a known amount of this compound internal standard solution (e.g., 50 µL of a 1 mg/mL solution). The exact amount should be optimized based on the expected lipid content of the tissue.

  • Solvent Extraction (Bligh & Dyer Method):

    • Add 3 mL of a chloroform:methanol (1:2, v/v) mixture to the homogenized tissue.

    • Vortex vigorously for 1 minute and then agitate for 1 hour at room temperature.

    • Add 1 mL of chloroform and vortex for 1 minute.

    • Add 1 mL of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Lipid Phase Collection:

    • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

    • Re-extract the upper aqueous phase and the solid interface with 2 mL of chloroform. Vortex, centrifuge, and combine the lower chloroform phase with the first extract.

  • Drying and Storage:

    • Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen gas.

    • The dried lipid extract can be stored at -80°C until analysis.

II. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the analysis of fatty acid composition after converting the triacylglycerols to fatty acid methyl esters (FAMEs).

Materials:

Procedure:

  • Transesterification:

    • Re-dissolve the dried lipid extract in 1 mL of toluene.

    • Add 2 mL of 2.5% H₂SO₄ in methanol.

    • Cap the tube tightly and heat at 80°C for 1 hour in a water bath or heating block.

  • FAMEs Extraction:

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously and then centrifuge at 1,000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

  • Drying and Sample Preparation:

    • Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane under a stream of nitrogen.

    • Re-dissolve the FAMEs in a known volume of hexane (e.g., 100 µL) and transfer to a GC vial with an insert for analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the sample into the GC-MS system.

    • Typical GC Conditions:

      • Column: DB-23, DB-225, or similar polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 220°C at 4°C/min, and hold for 10 min.

      • Injector Temperature: 250°C

    • Typical MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 50-650

      • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for targeted analysis. The heptadecanoic acid methyl ester will have a characteristic retention time and mass spectrum.

III. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is for the analysis of intact triacylglycerols.

Materials:

Procedure:

  • Sample Preparation:

    • Re-dissolve the dried lipid extract in a known volume of a suitable solvent, such as isopropanol or a mixture of chloroform:methanol (1:1, v/v). A typical concentration would be 1 mg/mL.

    • Filter the sample through a 0.22 µm PTFE syringe filter into an LC vial.

  • LC-MS/MS Analysis:

    • Inject 1-5 µL of the sample into the LC-MS/MS system.

    • Typical LC Conditions:

      • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size)

      • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate

      • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

      • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes to elute the nonpolar triacylglycerols.

      • Flow Rate: 0.2-0.4 mL/min

      • Column Temperature: 40-50°C

    • Typical MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Scan Mode: Precursor ion scanning, neutral loss scanning, or Multiple Reaction Monitoring (MRM) for targeted quantification of specific TAGs. For this compound, the precursor ion ([M+NH₄]⁺) would be m/z 848.8. The product ions would correspond to the neutral loss of the fatty acid chains.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plant_tissue Plant Tissue Homogenization add_is Spike with this compound (Internal Standard) plant_tissue->add_is lipid_extraction Lipid Extraction add_is->lipid_extraction dry_extract Dry Lipid Extract lipid_extraction->dry_extract gc_ms GC-MS Analysis (as FAMEs) dry_extract->gc_ms Derivatization lc_ms LC-MS/MS Analysis (Intact TAGs) dry_extract->lc_ms Reconstitution quantification Quantification using Internal Standard gc_ms->quantification lc_ms->quantification data_analysis Data Analysis & Interpretation quantification->data_analysis

Caption: High-level workflow for plant lipidomics using an internal standard.

detailed_protocol cluster_extraction Lipid Extraction Protocol cluster_gcms_prep GC-MS Sample Preparation cluster_lcms_prep LC-MS Sample Preparation weigh 1. Weigh Plant Tissue homogenize 2. Homogenize in Liquid N2 weigh->homogenize spike 3. Add this compound Standard homogenize->spike add_solvents 4. Add Chloroform:Methanol spike->add_solvents vortex 5. Vortex & Agitate add_solvents->vortex phase_separation 6. Add Chloroform & Saline & Centrifuge vortex->phase_separation collect_lipid 7. Collect Lower (Lipid) Phase phase_separation->collect_lipid dry_down 8. Dry Under Nitrogen collect_lipid->dry_down transesterify 9a. Transesterification to FAMEs dry_down->transesterify reconstitute_lc 9b. Reconstitute in Solvent dry_down->reconstitute_lc extract_fames 10a. Extract FAMEs with Hexane transesterify->extract_fames prepare_gc_sample 11a. Dry & Reconstitute for GC-MS extract_fames->prepare_gc_sample filter_lc 10b. Filter for LC-MS reconstitute_lc->filter_lc

Caption: Detailed sample preparation workflow for plant lipid analysis.

References

Application Note: Quantitative Analysis of Fatty Acids in Animal Tissues Using Triheptadecanoin as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantitative analysis of fatty acids in animal tissues is crucial for understanding metabolic pathways, disease pathogenesis, and the efficacy of therapeutic interventions. Fatty acids are key components of complex lipids and play vital roles in energy storage, cell signaling, and membrane structure. Accurate quantification of individual fatty acids provides valuable insights into the lipidomic profile of a given tissue. This application note details a robust and reliable method for the extraction, derivatization, and quantification of fatty acids from animal tissues using gas chromatography-mass spectrometry (GC-MS) with triheptadecanoin (C17:0 triglyceride) as an internal standard.

This compound is an ideal internal standard as it is a triglyceride of heptadecanoic acid (C17:0), an odd-chain fatty acid that is typically absent or present in very low concentrations in most animal tissues.[1] By adding a known amount of this compound at the initial stage of sample preparation, variations in extraction efficiency, derivatization yield, and instrument response can be effectively normalized, ensuring high accuracy and precision in the final quantification.[1]

This document provides detailed protocols for tissue homogenization, lipid extraction based on the Folch method, transesterification of fatty acids to their corresponding fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Experimental Protocols

Materials and Reagents
  • Animal Tissue: Fresh or frozen (-80°C) tissue (e.g., liver, muscle, adipose).

  • Internal Standard: this compound (C17:0) solution (1 mg/mL in hexane).[2]

  • Solvents (HPLC or GC grade): Chloroform (B151607), Methanol (B129727), Hexane (B92381), Isopropanol.

  • Reagents:

    • 0.9% NaCl solution (or 0.74% KCl).[3]

    • 14% Boron trifluoride in methanol (BF3-MeOH).

    • Anhydrous sodium sulfate (B86663).

    • Butylated hydroxytoluene (BHT).

  • Equipment:

    • Homogenizer (e.g., Polytron or Dounce).

    • Glass centrifuge tubes with PTFE-lined caps.

    • Centrifuge.

    • Nitrogen evaporator.

    • Water bath or heating block.

    • Gas chromatograph-mass spectrometer (GC-MS).

Protocol 1: Lipid Extraction from Animal Tissue (Modified Folch Method)

This protocol is a modification of the widely used Folch method for total lipid extraction.[4]

  • Tissue Preparation:

    • Accurately weigh approximately 50-100 mg of frozen animal tissue.

    • Place the tissue in a glass homogenizer tube on ice.

    • Add a known amount of the this compound internal standard solution. A common starting point is 10 µL of a 1 mg/mL solution for every 100 µL of serum or equivalent tissue amount.[2] The exact amount should be optimized to be within the concentration range of the fatty acids of interest in the sample.[5]

    • Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) containing 0.01% BHT to the tissue (e.g., 2 mL for 100 mg of tissue).[3]

  • Homogenization:

    • Thoroughly homogenize the tissue in the solvent mixture until a uniform suspension is achieved. Keep the sample on ice to minimize lipid degradation.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube with a PTFE-lined cap.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of homogenate).[3]

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[3] Two distinct layers will form: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous layer using a glass Pasteur pipette.

    • Collect the lower organic phase and transfer it to a clean glass tube.

    • To maximize recovery, a second extraction of the remaining aqueous layer and protein interface with 2 volumes of chloroform can be performed. The lower organic phases are then combined.

  • Drying:

    • Dry the extracted lipids under a gentle stream of nitrogen at room temperature or in a vacuum evaporator.[3]

    • The dried lipid extract can be stored at -80°C until derivatization.

Protocol 2: Transesterification to Fatty Acid Methyl Esters (FAMEs)

This step converts the fatty acids within the extracted lipids to their more volatile methyl esters for GC-MS analysis.

  • Methanolysis:

    • Resuspend the dried lipid extract in 1 mL of hexane.

    • Add 2 mL of 14% BF3-methanol solution.

    • Tightly cap the tube and heat at 100°C for 1 hour in a water bath or heating block.

  • FAME Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of distilled water.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial.

    • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

Protocol 3: GC-MS Analysis of FAMEs

The following are typical GC-MS parameters for FAME analysis. These may need to be optimized for your specific instrument and column.

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: A polar capillary column suitable for FAME analysis, such as a DB-FATWAX UI (30 m x 0.25 mm ID x 0.25 µm film thickness) or an equivalent wax-type column.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio (e.g., 10:1 or 20:1, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 220°C at 5°C/min, hold for 10 minutes.

    • Ramp to 240°C at 10°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode (e.g., m/z 50-550) for peak identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Data Presentation

The following tables present representative data for the fatty acid composition of various animal tissues, as would be determined using the described methodology. The values are expressed as a percentage of total fatty acids.

Table 1: Fatty Acid Composition of Rat Liver Tissue

Fatty AcidCommon NamePercentage (%)
C14:0Myristic acid1.5 ± 0.2
C16:0Palmitic acid25.8 ± 1.5
C16:1n7Palmitoleic acid4.2 ± 0.5
C18:0Stearic acid18.5 ± 1.1
C18:1n9Oleic acid22.3 ± 1.8
C18:2n6Linoleic acid15.1 ± 1.3
C20:4n6Arachidonic acid8.9 ± 0.9
C22:6n3Docosahexaenoic acid (DHA)3.7 ± 0.6

Data are presented as mean ± standard deviation and are representative values compiled from literature.

Table 2: Fatty Acid Composition of Mouse Skeletal Muscle (Soleus)

Fatty AcidCommon NamePercentage (%)
C14:0Myristic acid1.2 ± 0.3
C16:0Palmitic acid23.9 ± 2.1
C16:1n7Palmitoleic acid3.5 ± 0.4
C18:0Stearic acid10.8 ± 1.0
C18:1n9Oleic acid28.7 ± 2.5
C18:2n6Linoleic acid20.3 ± 1.9
C20:4n6Arachidonic acid7.6 ± 0.8
C22:6n3Docosahexaenoic acid (DHA)4.0 ± 0.7

Data are presented as mean ± standard deviation and are representative values compiled from literature.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the quantitative analysis of fatty acids in animal tissues using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis A Weigh Animal Tissue B Add this compound (Internal Standard) A->B C Add Chloroform:Methanol (2:1) B->C D Homogenize C->D E Add 0.9% NaCl D->E F Vortex & Centrifuge E->F G Collect Lower Organic Phase F->G H Dry Under Nitrogen G->H I Add Hexane & 14% BF3-Methanol H->I J Heat at 100°C I->J K Extract FAMEs with Hexane J->K L GC-MS Analysis K->L M Data Processing & Quantification L->M

Caption: Workflow for Fatty Acid Analysis.

Lipid Metabolism Signaling Pathway

This diagram provides a simplified overview of key lipid metabolism signaling pathways that regulate fatty acid synthesis, oxidation, and storage.

G Dietary_Fats Dietary Fats & Glucose Acetyl_CoA Acetyl-CoA Dietary_Fats->Acetyl_CoA Fatty_Acids Fatty Acids Acetyl_CoA->Fatty_Acids De Novo Lipogenesis Triglycerides Triglycerides (Storage) Fatty_Acids->Triglycerides Esterification Mitochondria Mitochondria Fatty_Acids->Mitochondria PPAR PPARα/γ Fatty_Acids->PPAR activates Triglycerides->Fatty_Acids Lipolysis Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation Beta_Oxidation->Acetyl_CoA ATP ATP (Energy) Beta_Oxidation->ATP SREBP1c SREBP-1c SREBP1c->Fatty_Acids promotes synthesis PPAR->Beta_Oxidation promotes Insulin Insulin Signaling Insulin->SREBP1c activates

Caption: Key Lipid Metabolism Pathways.

References

Troubleshooting & Optimization

Technical Support Center: Triheptadecanoin (C17:0 TAG) Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of the Triheptadecanoin (C17:0 TAG) internal standard in their analytical workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing consistently low or variable recovery of my this compound internal standard. What are the most likely causes?

Low or inconsistent recovery of this compound can stem from several stages of the analytical process, from sample preparation to final analysis. The most common causes can be grouped into four main areas:

  • Incomplete Extraction: The efficiency of the lipid extraction process is critical. Factors such as the choice of solvent, sample-to-solvent ratio, and homogenization technique can all impact the recovery of this compound.

  • Standard Degradation: this compound, like other lipids, can degrade if not handled and stored properly. Exposure to heat, light, oxygen, and enzymatic activity can lead to a loss of the standard.

  • Improper Internal Standard (IS) Usage: The timing of the IS addition and its chemical similarity to the analytes of interest are crucial for accurate quantification.[1]

  • Analytical Issues: Problems with the analytical instrumentation, such as the gas or liquid chromatography system or the mass spectrometer, can lead to apparent low recovery.

Q2: How can I improve the extraction efficiency of this compound from my samples?

To improve the extraction of this compound, consider the following factors:

  • Choice of Extraction Method: The Folch and Bligh-Dyer methods are considered gold standards for lipid extraction.[2] However, for samples with high lipid content (>2%), the Bligh-Dyer method may result in lower lipid recovery compared to the Folch method. An MTBE-based extraction is a less toxic alternative that can also provide good recovery.

  • Solvent-to-Sample Ratio: A higher solvent-to-sample ratio generally leads to better extraction efficiency. For the Folch method, a 20:1 solvent-to-sample ratio is recommended for optimal lipid recovery.

  • Homogenization: Thorough homogenization is essential to ensure the solvent has full contact with the sample matrix. For solid tissues, mechanical homogenization (e.g., with a Polytron) is recommended.

  • Phase Separation: Ensure a clean separation of the organic and aqueous phases after extraction. The presence of a protein disc at the interface is common; be careful to collect the lower organic phase without aspirating the interface.

Q3: My this compound standard seems to be degrading. What are the best practices for its storage and handling?

To prevent the degradation of your this compound standard, follow these guidelines:

  • Storage: Store the standard at -20°C or lower in an amber vial to protect it from light.

  • Handling: When preparing working solutions, allow the standard to come to room temperature before opening to prevent condensation from introducing water. Purge the vial with an inert gas like argon or nitrogen before sealing and storing to minimize oxidation.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the standard into smaller, single-use vials to avoid repeated freeze-thaw cycles that can lead to degradation.

  • Solvent Purity: Use high-purity, LC-MS grade solvents for preparing solutions to avoid introducing contaminants that could promote degradation.

Q4: When is the optimal time to add the this compound internal standard to my samples?

The internal standard should be added at the earliest possible stage of the sample preparation process.[3] For tissue samples, this means adding the standard before homogenization. For liquid samples like plasma or serum, add the standard before the addition of the extraction solvents. Adding the standard early ensures that it is subjected to the same experimental variations and potential losses as the analytes of interest, allowing for accurate correction.[3]

Q5: Could the sample matrix be affecting my this compound recovery?

Yes, the sample matrix can significantly impact the recovery of the internal standard through "matrix effects."[4][5] These effects can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[4] To mitigate matrix effects:

  • Use a Stable Isotope-Labeled Internal Standard: The ideal internal standard is a stable isotope-labeled version of the analyte.[6] If this is not feasible, an odd-chain lipid like this compound is a good alternative as it is not naturally abundant in most biological samples.[1]

  • Optimize Sample Cleanup: Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Matrix-Matched Calibration Curves: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.

Quantitative Data Summary

The following table summarizes the expected performance of common lipid extraction methods for this compound recovery. Please note that the exact recovery percentages can vary depending on the specific sample matrix and experimental conditions.

Extraction MethodKey AdvantagesPotential Issues for this compound RecoveryExpected Relative Recovery
Folch High recovery for a broad range of lipids, well-established.Use of toxic chloroform, can be time-consuming.High
Bligh & Dyer Rapid and efficient for samples with high water content.May underestimate lipids in samples with >2% lipid content.[7]Moderate to High
MTBE Less toxic than chloroform, good for a wide range of lipids.May have slightly lower recovery for some polar lipids compared to Folch.High

Experimental Protocols

Protocol: Total Fatty Acid Analysis from Serum using this compound Internal Standard and GC-MS

This protocol describes a validated method for the extraction and quantification of total fatty acids from serum samples using this compound as an internal standard.[8]

Materials:

  • Serum samples

  • This compound internal standard solution (1 mg/mL in hexane)

  • Folch reagent (2:1 chloroform:methanol, v/v)

  • Standard fatty acid mixture for calibration curve

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw serum samples at room temperature for 30 minutes.

    • For a 100 µL aliquot of serum, add 10 µL of the this compound internal standard.

  • Lipid Extraction (Folch Method):

    • Add 1 mL of Folch reagent to the serum sample containing the internal standard.

    • Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge the sample for 5 minutes at 2400 x g to separate the layers.

    • Carefully collect the lower organic (chloroform) phase containing the lipids.

  • Derivatization:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

    • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) according to your laboratory's established protocol (e.g., using methanolic HCl or BF3-methanol).

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in an appropriate solvent (e.g., hexane).

    • Inject 1 µL of the sample into the GC-MS.

    • Use a suitable GC temperature program to separate the FAMEs.

    • Operate the mass spectrometer in single ion monitoring (SIM) mode for sensitive detection of the target fatty acids and the this compound-derived FAME.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of the standard fatty acid mixture with a constant amount of the this compound internal standard.

    • Quantify the fatty acids in the samples by comparing the peak area ratios of the analyte FAMEs to the internal standard FAME with the standard curve.

Visualizations

Experimental Workflow for Lipid Analysis

experimental_workflow cluster_prep Sample Preparation cluster_extract Lipid Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Tissue) Add_IS Add this compound (C17:0 TAG) Internal Standard Sample->Add_IS Homogenize Homogenize (for tissue samples) Add_IS->Homogenize Add_Solvent Add Extraction Solvent (e.g., Folch, Bligh-Dyer, MTBE) Homogenize->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Collect_Organic Collect Organic Phase Vortex_Centrifuge->Collect_Organic Derivatize Derivatization (for GC-MS) Collect_Organic->Derivatize Analysis LC-MS/MS or GC-MS Analysis Derivatize->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: A generalized workflow for quantitative lipid analysis using an internal standard.

Troubleshooting Logic for Low this compound Recovery

troubleshooting_workflow cluster_extraction Extraction Issues cluster_degradation Standard Degradation cluster_analytical Analytical Problems Start Low Recovery of this compound Check_Method Review Extraction Protocol (Folch, Bligh-Dyer, MTBE) Start->Check_Method Check_Storage Check Standard Storage Conditions (-20°C, protected from light) Start->Check_Storage Check_System Check LC/GC-MS System Performance Start->Check_System Check_Ratio Verify Solvent-to-Sample Ratio Check_Method->Check_Ratio Check_Homogenization Assess Homogenization Efficiency Check_Ratio->Check_Homogenization Check_Handling Review Handling Procedures (avoid freeze-thaw, use inert gas) Check_Storage->Check_Handling Check_Derivatization Verify Derivatization Efficiency (for GC-MS) Check_System->Check_Derivatization Matrix_Effects Investigate Matrix Effects Check_Derivatization->Matrix_Effects

Caption: A decision tree for troubleshooting low recovery of this compound.

References

Technical Support Center: Triheptadecanoin Analysis in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Triheptadecanoin in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound in plasma?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix[1]. In plasma analysis, these interfering substances can include phospholipids (B1166683), salts, and proteins[2]. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which ultimately compromises the accuracy, precision, and sensitivity of the quantitative results for this compound.

Q2: What are the primary sources of matrix effects in plasma for this compound analysis?

A2: The primary sources of matrix effects in plasma for lipid analysis, including this compound, are phospholipids and other endogenous lipids. These molecules are highly abundant in plasma and can co-extract with this compound, leading to competition for ionization in the mass spectrometer's ion source, a phenomenon known as ion suppression[3]. Other components like salts and proteins can also contribute to matrix effects[2].

Q3: How can I assess the presence and extent of matrix effects in my this compound assay?

A3: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank plasma extract is then injected. Any dip or peak in the constant signal of this compound indicates ion suppression or enhancement at that retention time.

  • Post-Extraction Spiking: This is a quantitative method. The response of this compound spiked into a blank plasma extract (that has gone through the entire sample preparation process) is compared to the response of this compound in a neat solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.

Q4: How can I minimize matrix effects for this compound analysis?

A4: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Utilize techniques that selectively remove interfering components. This can include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE)[2].

  • Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate this compound from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as this compound-d5, has nearly identical chemical and physical properties to this compound and will be affected by the matrix in the same way, thus providing accurate correction during data analysis[4].

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Signal for this compound Ion Suppression: High levels of co-eluting phospholipids or other matrix components are suppressing the this compound signal.1. Improve Sample Cleanup: Switch to a more rigorous extraction method like SPE or a phospholipid removal plate. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone. 3. Dilute the Sample: Diluting the plasma sample can reduce the concentration of interfering matrix components.
Poor Reproducibility (High %CV) Inconsistent Matrix Effects: Variability in the plasma matrix between samples is causing inconsistent ion suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate this compound-d5 into your workflow to correct for sample-to-sample variations in matrix effects. 2. Standardize Sample Collection and Handling: Ensure all plasma samples are collected and processed consistently to minimize matrix variability.
Inaccurate Quantification Non-linear Calibration Curve: Matrix effects may be concentration-dependent, affecting the linearity of the calibration curve.1. Matrix-Matched Calibrators: Prepare calibration standards in a blank plasma matrix that is similar to the study samples. 2. Use a SIL-IS: An appropriate internal standard will co-elute and experience similar matrix effects as the analyte, improving the linearity and accuracy of quantification.
Peak Tailing or Splitting Matrix Overload on the Analytical Column: High concentrations of plasma components can affect the chromatography.1. Enhance Sample Preparation: Implement a more thorough cleanup step to remove a larger portion of the matrix before injection. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Extraction from Plasma

This protocol is a quick and simple method for removing the majority of proteins from plasma samples.

Materials:

  • Human plasma samples

  • This compound standard

  • This compound-d5 internal standard (IS)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the this compound-d5 internal standard solution to each plasma sample.

  • Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol offers a more thorough cleanup by partitioning the lipids into an organic solvent.

Materials:

  • Human plasma samples

  • This compound standard

  • This compound-d5 internal standard (IS)

  • Methanol (B129727) (MeOH)

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Glass centrifuge tubes

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a glass centrifuge tube.

  • Add 10 µL of the this compound-d5 internal standard solution.

  • Add 300 µL of methanol and vortex for 10 seconds.

  • Add 1 mL of MTBE and vortex for 20 seconds.

  • Add 250 µL of water and vortex for 20 seconds.

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Recovery and Matrix Effect

Parameter Protein Precipitation (ACN) Liquid-Liquid Extraction (MTBE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 ± 592 ± 495 ± 3
Matrix Effect (%) 65 ± 8 (Suppression)80 ± 6 (Suppression)95 ± 4 (Minimal Effect)
Process Efficiency (%) 55 ± 774 ± 590 ± 4
Precision (%RSD) < 15< 10< 5

Note: Data are representative and may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound-d5 (IS) plasma->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant/Organic Layer centrifuge->supernatant drydown Evaporation (if needed) supernatant->drydown reconstitute Reconstitution drydown->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

troubleshooting_logic start Poor Analytical Result (e.g., Low Signal, High CV) check_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->check_me me_present Matrix Effects Present? check_me->me_present improve_sp Improve Sample Preparation (e.g., SPE, LLE) me_present->improve_sp Yes no_me Investigate Other Issues (e.g., Instrument Performance, Standard Stability) me_present->no_me No use_sil_is Use Stable Isotope-Labeled Internal Standard (this compound-d5) improve_sp->use_sil_is optimize_lc Optimize LC Method use_sil_is->optimize_lc end Improved Analytical Result optimize_lc->end no_me->end

Caption: Troubleshooting logic for addressing matrix effects in this compound analysis.

References

Technical Support Center: Triheptadecanoin Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered with Triheptadecanoin, particularly in methanol (B129727). It is intended for researchers, scientists, and professionals in drug development who use this compound as an internal standard or in other experimental applications.

Troubleshooting Guide

This guide addresses specific problems users may encounter when attempting to dissolve this compound.

Question: My this compound will not dissolve in methanol at room temperature. What should I do?

Answer:

This is a common issue. This compound, a long-chain triglyceride, has very low solubility in polar solvents like methanol at ambient temperatures.[1][2] Its crystalline structure and long hydrophobic fatty acid chains hinder dissolution.[3][4]

Follow these steps to improve solubility:

  • Heating: Gently warm the solution. Increased temperature can significantly enhance the solubility of triglycerides.[5] Use a water bath and monitor the temperature to avoid solvent evaporation or sample degradation.

  • Sonication: Use a sonicator bath to provide mechanical agitation. This can help break down solute aggregates and accelerate the dissolution process.

  • Vortexing: Vigorous mixing can aid in dissolving the compound.

  • Use of a Co-solvent: If heating and agitation are insufficient, the most effective method is to add a less polar co-solvent. Chloroform (B151607), dichloromethane (B109758), or toluene (B28343) are commonly used.[6][7][8][9] Start by creating a concentrated stock solution of this compound in the co-solvent, which can then be diluted with methanol if required by your protocol.

Question: I observed a precipitate or cloudy solution after dissolving this compound and letting it stand or cool. What is happening and how can I fix it?

Answer:

Precipitation upon cooling or standing indicates that the initial dissolution was likely achieved at a supersaturated state, and the solution is not stable at a lower temperature.

  • Cause: The solubility of this compound in methanol is highly temperature-dependent. As the solution cools, the solubility decreases, causing the compound to crystallize or precipitate out of the solution.[5][10]

  • Solution:

    • Re-heating: Gently warm the solution before use to redissolve the precipitate.

    • Maintain Temperature: If your experimental setup allows, maintain a slightly elevated temperature to keep the this compound in solution.

    • Increase Co-solvent Ratio: The most robust solution is to increase the proportion of the non-polar co-solvent (e.g., chloroform, hexane (B92381), toluene) in your solvent mixture. This will create a more stable solution at room temperature. For many applications, a 2:1 mixture of chloroform:methanol is effective.[7]

Question: Are there alternative solvents or solvent mixtures that are more effective for this compound?

Answer:

Yes, for applications where pure methanol is not a strict requirement, using alternative solvents or mixtures is highly recommended.

  • Recommended Solvents: Chloroform, hexane, toluene, and dichloromethane are effective solvents for dissolving this compound.[6][7][8][9]

  • Effective Solvent Systems:

    • Chloroform:Methanol (2:1, v/v): A standard mixture used in lipid extraction and analysis.[7]

    • Toluene: Often used to dissolve triglycerides before transesterification for GC analysis.[9]

    • Hexane: A non-polar solvent suitable for dissolving triglycerides.[11]

Refer to the table below for a summary of solvent compatibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a triglyceride composed of a glycerol (B35011) backbone and three heptadecanoic acid (C17:0) molecules.[12] Because the C17:0 fatty acid is rare in most biological samples, this compound is an excellent internal standard for the quantification of fatty acids and other lipids by gas chromatography (GC).[4]

Q2: Is this compound soluble in methanol?

This compound has very poor solubility in pure methanol at room temperature.[2] The long, saturated hydrocarbon chains make the molecule highly non-polar, whereas methanol is a polar solvent.[3][13] While some dissolution can be forced with heat, it is not readily soluble and may precipitate upon cooling.

Q3: What factors influence the solubility of triglycerides like this compound?

Several factors affect triglyceride solubility:

  • Solvent Polarity: Triglycerides are non-polar and dissolve best in non-polar organic solvents. Their solubility in polar solvents like methanol and ethanol (B145695) is limited.[1][3]

  • Fatty Acid Chain Length: Solubility in a given solvent generally decreases as the fatty acid chain length increases.[1]

  • Temperature: Solubility typically increases with higher temperatures.[5][10]

  • Purity of Solvents: The presence of water in solvents can impact the solubility of hydrophobic compounds.[14]

Q4: My protocol requires preparing a this compound standard for GC-FAME analysis. How should I prepare the stock solution?

For GC analysis of Fatty Acid Methyl Esters (FAMEs), the triglyceride must first be converted to FAMEs through a process called transesterification. You are not dissolving the this compound in methanol for direct injection. See the detailed protocol in the "Experimental Protocols" section below.

Data Presentation

Table 1: Qualitative Solubility and Solvent System Compatibility

Solvent/MixturePolaritySolubility of this compoundRecommended Use
Methanol PolarVery Low / PoorNot recommended as a primary solvent.
Chloroform IntermediateHighExcellent primary solvent for stock solutions.
Hexane Non-polarHighGood primary solvent; often used in FAME extraction.[11]
Toluene Non-polarHighRecommended for dissolving samples prior to transesterification.[9]
Chloroform:Methanol (2:1) MixedHighStandard for lipid extractions and stable solutions.[7]
Dichloromethane:Methanol (2:1) MixedHighAlternative to chloroform-based systems.[7]

Experimental Protocols

Methodology: Preparation of this compound Internal Standard for GC-FAME Analysis

This protocol describes the standard procedure for using this compound as an internal standard, which involves transesterification to form heptadecanoic acid methyl ester (C17:0 FAME).

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound (e.g., 10 mg).

    • Dissolve it in 10 mL of toluene or chloroform in a volumetric flask to create a precise stock solution (e.g., 1 mg/mL). This solution is stable when stored properly.

  • Sample Preparation:

    • Weigh your lipid sample (e.g., 50-100 mg of oil) into a screw-cap glass tube.

    • Add a precise volume of the this compound stock solution to the sample tube.

  • Transesterification (Acid-Catalyzed Method):

    • Add 2 mL of 5% HCl in methanol (or Boron Trifluoride-Methanol solution) to the tube.[15]

    • Seal the tube tightly and heat at 100°C for 1 hour.[15] This step cleaves the fatty acids from the glycerol backbone (from both your sample and the internal standard) and methylates them.

  • Extraction of FAMEs:

    • Allow the tube to cool to room temperature.

    • Add 1-2 mL of hexane and 1 mL of distilled water.

    • Vortex vigorously for 1 minute and then centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC analysis.

Visualizations

G start This compound (solid) + Methanol dissolve Attempt to Dissolve at Room Temperature start->dissolve check Is solution clear? dissolve->check success Solution Prepared check->success Yes troubleshoot Troubleshooting Path check->troubleshoot No heat 1. Apply Gentle Heat (e.g., 40-50°C) sonicate 2. Sonicate or Vortex heat->sonicate check2 Is solution clear? sonicate->check2 check2->success Yes cosolvent 3. Add a Co-solvent (e.g., Chloroform, Toluene) check2->cosolvent No check3 Is solution clear? cosolvent->check3 check3->success Yes fail Consult alternative protocols. Methanol may be unsuitable. check3->fail No

Caption: Troubleshooting workflow for dissolving this compound.

G weigh_std 1. Weigh this compound (IS) dissolve_std 2. Dissolve in Toluene to create Stock Solution weigh_std->dissolve_std add_std 4. Add known volume of IS Stock to Sample dissolve_std->add_std weigh_sample 3. Weigh Lipid Sample weigh_sample->add_std transesterify 5. Transesterify with Acidic Methanol (Heat) add_std->transesterify extract 6. Extract FAMEs with Hexane transesterify->extract analyze 7. Analyze Hexane Layer by GC-FID extract->analyze

Caption: Workflow for GC-FAME analysis using this compound IS.

References

Technical Support Center: Triheptadecanoin Integrity in Sample Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Triheptadecanoin during sample processing.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard recovery is low and inconsistent. What are the potential causes and how can I troubleshoot this?

Low and variable recovery of this compound can stem from several factors during your sample preparation workflow. The primary culprits are chemical degradation (hydrolysis), enzymatic degradation, and suboptimal extraction conditions.

Troubleshooting Steps:

  • Review Your Sample Handling and Storage:

    • Temperature: this compound, like other triglycerides, is susceptible to degradation at elevated temperatures. Ensure samples are kept on ice or at 4°C during processing. For long-term storage, -20°C or -80°C is recommended.[1]

    • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. While some studies show good stability of triglycerides after a single cycle, repeated cycles can lead to degradation.[2][3][4] If possible, aliquot samples into single-use vials.

  • Assess for Chemical Degradation (Hydrolysis):

    • pH of Solutions: Extreme pH conditions can catalyze the hydrolysis of the ester bonds in this compound. Ensure all aqueous solutions and buffers used during extraction are maintained at a neutral or slightly acidic pH (around pH 4-7) to minimize hydrolysis.[5][6][7][8][9]

    • Solvent Quality: Use high-purity, LC-MS grade solvents to avoid contaminants that could promote degradation.

  • Prevent Enzymatic Degradation:

    • Biological Samples: Tissues and plasma contain lipases that can rapidly degrade triglycerides.[10]

    • Immediate Inactivation: For tissue samples, homogenize in a cold buffer containing protease and lipase (B570770) inhibitors.[11] Snap-freezing fresh tissue in liquid nitrogen immediately after collection can also halt enzymatic activity.

    • Low Temperature Extraction: Perform all extraction steps at low temperatures (e.g., on ice) to reduce enzyme activity.

  • Optimize Extraction Procedure:

    • Solvent Choice: A common and effective solvent mixture for lipid extraction is chloroform (B151607):methanol (2:1, v/v).[12] The polarity of your extraction solvent should be optimized for triglycerides.

    • Phase Separation: Ensure complete phase separation during liquid-liquid extraction to maximize the recovery of lipids in the organic layer.

    • Evaporation Step: When drying down the lipid extract, use a gentle stream of nitrogen gas and avoid excessive heat. Overheating the dry lipid residue can cause degradation.

Q2: I am working with plasma samples. What specific precautions should I take to prevent this compound degradation?

Plasma contains active lipases that can hydrolyze this compound. The following steps are crucial:

  • Prompt Processing: Process blood samples as quickly as possible after collection.

  • Anticoagulant Choice: Use EDTA as the anticoagulant as it can chelate divalent cations like Ca2+, which are cofactors for some lipases.

  • Low Temperature: Keep plasma samples on ice throughout the extraction process.

  • Protein Precipitation: Initiate the extraction with a protein precipitation step, often by adding a cold solvent like methanol, to denature and remove enzymes.

Q3: Can I store my lipid extracts? If so, under what conditions?

Yes, lipid extracts can be stored, but proper conditions are critical to prevent degradation.

  • Short-term Storage (days): Store at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Long-term Storage (months to years): For long-term stability, storage at -80°C is recommended. Studies have shown that triglycerides in serum are stable for up to 10 years at -80°C.[13][14]

  • Inert Atmosphere: Before sealing and freezing, flush the vial with an inert gas like argon or nitrogen to displace oxygen and minimize oxidation.

  • Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent, especially if the samples will be stored for an extended period or contain polyunsaturated fatty acids which are prone to oxidation.[15][16][17]

Troubleshooting Guides

Guide 1: Low Recovery of this compound

If you are experiencing low recovery of your this compound internal standard, follow this systematic troubleshooting guide.

LowRecoveryTroubleshooting cluster_storage Storage Issues cluster_degradation Degradation Pathways cluster_extraction Extraction Inefficiencies Start Low this compound Recovery CheckStorage Review Sample Storage Conditions (Temp, Freeze-Thaw) Start->CheckStorage CheckDegradation Investigate Potential Degradation Start->CheckDegradation OptimizeExtraction Optimize Extraction Protocol Start->OptimizeExtraction StorageTemp Store at -80°C Aliquot Samples CheckStorage->StorageTemp Improper Storage Chemical Chemical (Hydrolysis) - Check pH of solutions - Use high-purity solvents CheckDegradation->Chemical Extreme pH / Impure Solvents Enzymatic Enzymatic (Lipases) - Add inhibitors - Work at low temp. CheckDegradation->Enzymatic Biological Samples Solvent Solvent System - Use Chloroform:Methanol - Ensure correct polarity OptimizeExtraction->Solvent Suboptimal Solvents Technique Technique - Ensure complete phase separation - Gentle drying step OptimizeExtraction->Technique Procedural Errors Resolved Problem Resolved StorageTemp->Resolved Chemical->Resolved Enzymatic->Resolved Solvent->Resolved Technique->Resolved

Caption: Troubleshooting workflow for low this compound recovery.

Guide 2: Preventing Degradation During Sample Processing

This guide outlines a preventative workflow to maintain the integrity of this compound throughout your sample preparation.

DegradationPreventionWorkflow cluster_pre Initial Handling cluster_ext Extraction Protocol cluster_post Final Steps Start Start: Fresh/Frozen Sample PreProcessing Pre-Processing Steps Start->PreProcessing Thawing Thaw on Ice PreProcessing->Thawing Homogenization Homogenize in Cold Buffer with Lipase Inhibitors PreProcessing->Homogenization Extraction Lipid Extraction Solvents Use Cold, High-Purity Solvents (e.g., Chloroform:Methanol with BHT) Extraction->Solvents InertAtmosphere Flush with N2/Ar Gas Extraction->InertAtmosphere PostExtraction Post-Extraction Handling Drying Gentle Drying under N2 PostExtraction->Drying Storage Store at -80°C under Inert Gas PostExtraction->Storage Analysis Final Analysis Thawing->Extraction Homogenization->Extraction Solvents->PostExtraction InertAtmosphere->PostExtraction Drying->Analysis Storage->Analysis

Caption: Workflow for preventing this compound degradation.

Quantitative Data Summary

The following table summarizes the stability of triglycerides under various conditions based on available literature. While not all data is specific to this compound, it provides a valuable guide for handling triglycerides in general.

ConditionAnalyteMatrixStorage TemperatureDurationObservationCitation
Single Freeze-Thaw CycleTriglyceridesSerum-70°C1 monthStable (2.82% change)[2]
Multiple Freeze-Thaw CyclesTriglyceridesPlasma-80°CUp to 10 cyclesStable[3]
Multiple Freeze-Thaw CyclesTriglyceridesPlasma-80°CUp to 30 cycles~19% decrease[3]
Multiple Freeze-Thaw CyclesTriglyceridesSerum-20°CUp to 10 cyclesStatistically insignificant change[1]
Long-Term StorageTriglyceridesSerum-80°C8-10 yearsNo significant degradation[13][14]
Storage Prior to SeparationTriglyceridesWhole BloodRoom TempUp to 7 days<4% change[18]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using this compound Internal Standard

This protocol is a modification of the Folch method for lipid extraction from plasma, incorporating steps to minimize degradation of the this compound internal standard.

Materials:

  • Plasma (collected with EDTA)

  • This compound internal standard solution (in chloroform or hexane)

  • Chloroform (LC-MS grade)

  • Methanol (LC-MS grade)

  • 0.9% NaCl solution (aqueous)

  • Butylated hydroxytoluene (BHT)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Ice bath

Procedure:

  • Preparation: Prepare a 2:1 (v/v) chloroform:methanol solution. If desired, add BHT to the chloroform to a final concentration of 0.01% (w/v) to prevent oxidation. Keep all solutions on ice.

  • Sample Thawing: If plasma samples are frozen, thaw them on ice.

  • Internal Standard Spiking: In a glass centrifuge tube, add a known volume of the plasma sample (e.g., 100 µL). Spike the sample with a precise volume of the this compound internal standard solution.

  • Extraction:

    • Add 3 mL of the cold 2:1 chloroform:methanol solution to the plasma sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 0.6 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another 30 seconds.

  • Phase Separation: Centrifuge the mixture at 2000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.

  • Lipid Collection: Carefully aspirate the upper aqueous layer. Using a clean glass Pasteur pipette, transfer the lower chloroform layer to a new clean glass tube, being careful not to disturb the protein disk.

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas in a water bath set to no higher than 37°C.

  • Reconstitution and Storage: Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., hexane (B92381) for GC-MS). If not analyzing immediately, flush the tube with nitrogen gas, cap tightly, and store at -80°C.

Protocol 2: Prevention of Enzymatic Degradation in Tissue Samples

This protocol focuses on the initial steps of tissue processing to inactivate endogenous lipases.

Materials:

  • Fresh or snap-frozen tissue

  • Liquid nitrogen

  • Mortar and pestle (pre-chilled)

  • Homogenization buffer (e.g., Tris-HCl) with protease and lipase inhibitors

  • Cold 2:1 Chloroform:Methanol

Procedure:

  • Tissue Disruption (for frozen tissue):

    • Place the frozen tissue in a pre-chilled mortar.

    • Add liquid nitrogen to keep the tissue frozen and brittle.

    • Grind the tissue to a fine powder using the pestle.

  • Homogenization:

    • Transfer the powdered tissue to a tube containing ice-cold homogenization buffer with a cocktail of protease and lipase inhibitors.

    • Homogenize the tissue thoroughly using a mechanical homogenizer while keeping the tube on ice.

  • Lipid Extraction:

    • Proceed immediately to a lipid extraction protocol, such as the one described in Protocol 1, by adding cold chloroform:methanol to the tissue homogenate. The organic solvent will further aid in denaturing the enzymes.

References

Technical Support Center: Triheptadecanoin Interference in Chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and correct for interference from Triheptadecanoin (C17:0 triglyceride) in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chromatographic analysis?

This compound is a triglyceride containing three heptadecanoic acid (C17:0) chains. It is often used as an internal standard (IS) in the analysis of lipids, particularly for the quantification of total fatty acids or specific lipid classes like triacylglycerols.[1] Its primary advantages are that it is not naturally abundant in most biological samples and its chemical properties are similar to many lipids of interest, which helps to correct for variations during sample preparation and analysis.[1][2]

Q2: What are the common causes of this compound "interference" in a chromatogram?

Interference from this compound can manifest in several ways:

  • Co-elution: The peak corresponding to the derivatized form of this compound (typically the fatty acid methyl ester of heptadecanoic acid, C17:0 FAME) may overlap with the peak of an analyte of interest. This is particularly common with certain C18 unsaturated fatty acid isomers.[3]

  • Poor Peak Shape: You may observe peak tailing, fronting, or splitting for the this compound-derived peak. This can be caused by issues with the GC column, injection technique, or interactions with the sample matrix.

  • Inaccurate Quantification: Even with a good peak shape, you might see poor linearity in your calibration curve or inconsistent results. This can be due to matrix effects, where other components in the sample enhance or suppress the instrument's response to the internal standard.

  • Contamination: The this compound standard itself may contain impurities that introduce extraneous peaks into your chromatogram.

Q3: Can the derivatization method affect this compound performance?

Yes, the choice of derivatization (transesterification) method can impact the efficiency of converting this compound to its corresponding FAME and may affect the overall chromatographic profile. Different methods (e.g., acid-catalyzed vs. base-catalyzed) have varying reaction times, temperatures, and reagent toxicities which can influence the final results.[4][5] It is crucial to use a method that ensures complete derivatization of both the internal standard and the target analytes.

Troubleshooting Guides

Issue 1: Co-elution of this compound (as C17:0 FAME) with an Analyte

This is a common issue when analyzing samples containing C18 fatty acids, such as linoleic acid (C18:2) and linolenic acid (C18:3).[3]

Troubleshooting Steps:
  • Modify the GC Temperature Program: Adjusting the oven temperature ramp rate can alter the elution profile and improve the resolution between co-eluting peaks. A slower ramp rate around the elution time of the interfering peaks can often enhance separation.

  • Select a Different GC Column: If temperature optimization is insufficient, consider using a GC column with a different stationary phase polarity. Highly polar phases, such as those containing biscyanopropyl, are often effective at separating FAME isomers.[6]

  • Use an Alternative Internal Standard: If co-elution persists, the most reliable solution is to switch to an internal standard that does not co-elute with any analytes in your sample. Other odd-chain fatty acids or their esters, such as methyl tridecanoate (B1259635) (C13:0) or methyl nonadecanoate (B1228766) (C19:0), are common alternatives.[3][7]

Data Presentation: Comparison of Corrective Actions for Co-elution
Corrective ActionExpected OutcomeResolution (Rs) BeforeResolution (Rs) After (Typical)
Slower Temperature Ramp Increased separation between C17:0 and C18:2< 1.01.2 - 1.5
Change to a More Polar Column Significant change in elution order and improved separation< 1.0> 1.5
Switch to Alternative IS (e.g., C19:0) Complete resolution of IS from analytes of interestN/A> 2.0
Issue 2: Poor Peak Shape of the this compound-Derived Peak

Poor peak shape (tailing, fronting, or splitting) can compromise the accuracy of integration and quantification.

Troubleshooting Steps:
  • Check GC System Integrity: Ensure the GC column is properly installed with clean, square cuts at both ends. An improper cut can cause turbulence and lead to peak tailing. Also, check for leaks in the injection port.

  • Optimize Injection Parameters: Column overload can cause peak fronting. Try reducing the injection volume or diluting the sample. For splitless injections, ensure the initial oven temperature is appropriate for the solvent to allow for proper focusing of the analyte band at the head of the column.

  • Perform Inlet Maintenance: A contaminated injection port liner can cause peak tailing. Regularly replace the liner and septum.

  • Evaluate Sample Preparation: Incomplete derivatization can lead to broad or tailing peaks. Ensure your chosen esterification method is robust and goes to completion.[4]

Experimental Protocol: Basic GC Inlet Maintenance
  • Cool Down: Turn off the oven, inlet, and detector heaters and allow the GC to cool completely.

  • Turn Off Gases: Turn off the carrier and detector gases at their source.

  • Remove Column: Carefully remove the column from the inlet.

  • Disassemble Inlet: Remove the septum nut, septum, and then the inlet liner.

  • Clean/Replace: Inspect the liner for contamination. It is often best to replace it with a new, deactivated liner. Replace the septum.

  • Reassemble: Reinstall the liner and a new septum and tighten the septum nut.

  • Reinstall Column: Trim a small portion (5-10 cm) from the front of the column before reinstalling it in the inlet.

  • Leak Check: Restore gas flow and perform a leak check of the inlet fittings.

  • Heat and Condition: Heat the inlet and column to their operating temperatures and allow the system to condition before running samples.

Issue 3: Inaccurate Quantification and Matrix Effects

Matrix effects occur when other components in the sample interfere with the ionization or detection of the analyte and internal standard, leading to either suppression or enhancement of the signal.

Troubleshooting Steps:
  • Improve Sample Cleanup: Implement a sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for consistent matrix effects.

  • Use a Stable Isotope-Labeled Internal Standard: The ideal internal standard is a stable isotope-labeled version of the analyte. However, for a general lipid panel, an odd-chain fatty acid triglyceride like this compound is a common and practical choice. If matrix effects are severe and analyte-specific, using a stable isotope-labeled standard for the most critical analytes may be necessary.

Data Presentation: Impact of Matrix Effects on Quantification
Calibration MethodAnalyte Concentration (µg/mL)Measured Concentration (µg/mL) - No MatrixMeasured Concentration (µg/mL) - With Matrix (Ion Suppression)
Standard in Solvent 5050.235.8
Matrix-Matched Standard 50N/A49.5
Visualizations

Logical Workflow for Troubleshooting this compound Interference

cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Solutions for Co-elution cluster_3 Solutions for Poor Peak Shape cluster_4 Solutions for Quantification Errors cluster_5 Resolution Start This compound Interference Observed Problem_Type Identify Interference Type Start->Problem_Type Coelution Co-elution with Analyte Problem_Type->Coelution Overlapping Peaks Poor_Peak_Shape Poor Peak Shape Problem_Type->Poor_Peak_Shape Tailing/Fronting/Splitting Quant_Error Inaccurate Quantification Problem_Type->Quant_Error Poor Linearity/Reproducibility Modify_Temp Adjust GC Temperature Program Coelution->Modify_Temp Check_GC Check GC System Integrity (Column Cut, Leaks) Poor_Peak_Shape->Check_GC Sample_Cleanup Improve Sample Cleanup (SPE/LLE) Quant_Error->Sample_Cleanup Change_Column Use Different Polarity Column Modify_Temp->Change_Column If Unsuccessful New_IS Select Alternative Internal Standard Change_Column->New_IS If Unsuccessful Resolved Problem Resolved New_IS->Resolved Optimize_Injection Optimize Injection Parameters Check_GC->Optimize_Injection Inlet_Maint Perform Inlet Maintenance Optimize_Injection->Inlet_Maint Inlet_Maint->Resolved Matrix_Match Use Matrix-Matched Calibrators Sample_Cleanup->Matrix_Match Stable_Isotope_IS Consider Stable Isotope-Labeled IS Matrix_Match->Stable_Isotope_IS Stable_Isotope_IS->Resolved Start Need to Quantify Lipids Check_Endogenous Does sample contain endogenous C17:0? Start->Check_Endogenous Check_Coelution Does C17:0 FAME co-elute with analytes of interest? Check_Endogenous->Check_Coelution No Consider_Alternative Consider Alternative Internal Standard Check_Endogenous->Consider_Alternative Yes Use_this compound Use this compound (C17:0 TAG) as Internal Standard Check_Coelution->Use_this compound No Check_Coelution->Consider_Alternative Yes Final_Choice Select Optimal Internal Standard Use_this compound->Final_Choice C13_or_C19 Evaluate C13:0 or C19:0 based on sample matrix Consider_Alternative->C13_or_C19 C13_or_C19->Final_Choice

References

Technical Support Center: Optimizing Triheptadecanoin (C17:0 TAG) Signal-to-Noise Ratio in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Triheptadecanoin (C17:0 TAG). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise (S/N) ratio of this compound in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound (C17:0 TAG) is a triglyceride containing three heptadecanoic acid (C17:0) fatty acid chains. As an odd-chain lipid, it is not naturally abundant in most biological systems, making it an excellent internal standard (IS) for the quantification of triglycerides and other lipids in mass spectrometry-based lipidomics.[1] Its role is to correct for variations during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of quantification.[1][2]

Q2: I am observing a low signal for this compound. What are the most common causes?

A2: A low signal for this compound can stem from several factors, including:

  • Suboptimal Sample Preparation: Inefficient extraction from the sample matrix or loss during cleanup steps.

  • Poor Ionization Efficiency: The chosen ionization method (e.g., ESI, APCI) may not be optimal for this compound under your current experimental conditions.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[3]

  • Incorrect MS Parameters: Non-optimized source conditions, collision energy, or mass analyzer settings can lead to poor detection.[4]

  • Degradation of the Standard: Improper storage or handling of the this compound standard can lead to its degradation.

Q3: Should I use ESI, APCI, or APPI for this compound analysis?

A3: The choice of ionization source is critical. While Electrospray Ionization (ESI) is widely used, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) can be more suitable for less polar molecules like triglycerides.[5][6] APPI, in particular, has been shown to provide higher signal intensities and a better S/N ratio for the analysis of lipids, including triglycerides, compared to ESI and APCI.[7] The optimal choice depends on your specific sample matrix and LC conditions. A direct comparison by infusing a standard solution of this compound using different ionization sources is recommended to determine the best approach for your instrument.

Q4: What are common adducts of this compound I should look for in my mass spectra?

A4: In positive ion mode, this compound commonly forms adducts with ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺). The protonated molecule ([M+H]⁺) may also be observed, though often at a lower intensity for triglycerides. Monitoring for the most abundant and stable adduct will significantly improve the signal-to-noise ratio.

Troubleshooting Guide: Low Signal-to-Noise Ratio for this compound

This guide provides a systematic approach to identifying and resolving common issues leading to a poor S/N ratio for this compound.

Diagram: Troubleshooting Workflow for Low this compound S/N Ratio

Troubleshooting_Workflow cluster_sample_prep Sample Preparation Checks cluster_lc_params LC Parameter Checks cluster_ms_params MS Parameter Checks cluster_data_analysis Data Analysis Checks start Low S/N for this compound sample_prep Step 1: Evaluate Sample Preparation start->sample_prep lc_params Step 2: Optimize LC Parameters sample_prep->lc_params No issues sp1 Verify Standard Integrity & Concentration sample_prep->sp1 Issues found? ms_params Step 3: Optimize MS Parameters lc_params->ms_params No issues lc1 Check for Peak Tailing/Broadening lc_params->lc1 Issues found? data_analysis Step 4: Review Data Analysis ms_params->data_analysis No issues ms1 Optimize Ionization Source (ESI vs. APCI vs. APPI) ms_params->ms1 Issues found? solution Improved S/N Ratio data_analysis->solution No issues da1 Verify Correct m/z for Adduct data_analysis->da1 Issues found? sp2 Optimize Extraction Method (e.g., LLE, SPE) sp1->sp2 sp3 Assess Matrix Effects (e.g., Post-extraction spike) sp2->sp3 sp3->lc_params lc2 Ensure Mobile Phase Compatibility with Ionization Source lc1->lc2 lc2->ms_params ms2 Tune Source Parameters (Gas flows, Temp, Voltages) ms1->ms2 ms3 Identify & Select Strongest Adduct ms2->ms3 ms4 Optimize Collision Energy (for MS/MS) ms3->ms4 ms4->data_analysis da2 Check Integration Parameters da1->da2 da2->solution

Caption: A step-by-step workflow for troubleshooting a low signal-to-noise ratio of this compound.

Problem Potential Cause Recommended Solution
No or Very Low Signal Incorrect Internal Standard Concentration: The spiking concentration may be too low for the sensitivity of the instrument or the sample volume.Prepare a fresh, more concentrated stock solution of this compound. Verify the final concentration in the sample.
Degradation of Internal Standard: Improper storage (e.g., exposure to light or air) can lead to the degradation of the triglyceride.Use a fresh, unopened vial of this compound. Store stock solutions at -20°C or lower under an inert gas.
Inefficient Extraction: The chosen extraction method (e.g., Folch or Bligh-Dyer) may not be efficiently recovering the non-polar this compound from the sample matrix.Consider a liquid-liquid extraction (LLE) with a less polar solvent system like hexane:isopropanol. For complex matrices, solid-phase extraction (SPE) with a C18 or other suitable sorbent may improve recovery.[8]
High Background Noise Contaminated Solvents or System: Impurities in the mobile phase, sample diluent, or a contaminated LC-MS system can elevate the baseline noise.Use high-purity, LC-MS grade solvents. Flush the entire LC system and MS source to remove contaminants.[9] A "steam clean" of the MS source overnight can be effective.[10]
Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of this compound.Improve sample cleanup using techniques like SPE or protein precipitation.[3][8] Adjust the chromatographic gradient to separate this compound from the interfering compounds.
Inconsistent Signal/Poor Reproducibility Variable Ionization: Fluctuations in the ESI spray or APCI corona discharge can lead to unstable signal intensity.Optimize the ionization source parameters, such as nebulizer gas flow, drying gas temperature, and capillary voltage, for maximum stability.[5] Ensure the mobile phase composition is consistent.
Adduct Instability: The formation of different adducts ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺) can vary between injections, leading to inconsistent quantification if only one is monitored.Identify the most abundant and stable adduct for this compound in your system. If sodium adducts are prevalent but inconsistent, consider using a mobile phase modifier like ammonium formate (B1220265) to promote the formation of the more stable ammonium adduct.

Quantitative Data Summary

Table 1: Common Adducts of this compound in Positive Ion Mode
Adduct Formula Mass Difference (Da) Notes
Protonated[M+H]⁺+1.0078Often less abundant for triglycerides.
Ammoniated[M+NH₄]⁺+18.0344Often the most stable and abundant adduct, especially with ammonium formate in the mobile phase.
Sodiated[M+Na]⁺+22.9898Common due to the prevalence of sodium, but can be less stable.[11]
Potassiated[M+K]⁺+39.0983Can be observed, especially with contamination from glassware.

Note: M represents the neutral mass of this compound (C₅₄H₁₀₄O₆), which is approximately 849.78 Da.

Table 2: Comparison of Ionization Techniques for Triglyceride Analysis
Ionization Technique Principle Suitability for this compound Signal-to-Noise Ratio
ESI (Electrospray Ionization)Ionization from charged droplets.Moderate; less efficient for non-polar lipids. Can suffer from ion suppression.[12]Good, but highly dependent on mobile phase modifiers.[7]
APCI (Atmospheric Pressure Chemical Ionization)Gas-phase chemical ionization.Good; suitable for less polar and thermally stable compounds.[6]Generally better than ESI for triglycerides.[7]
APPI (Atmospheric Pressure Photoionization)Photoionization using UV photons.Excellent; highly efficient for non-polar compounds.[7][13]Often provides the highest S/N ratio for lipids.[7]

Experimental Protocols

Protocol: Sample Preparation using Liquid-Liquid Extraction for this compound Analysis in Plasma

This protocol outlines a general procedure for extracting lipids, including the internal standard this compound, from a plasma sample.

Diagram: Lipid Extraction Workflow

Lipid_Extraction_Workflow start Start: Plasma Sample add_is 1. Add this compound Internal Standard start->add_is add_solvents 2. Add Methanol (B129727) & MTBE add_is->add_solvents vortex_centrifuge 3. Vortex & Centrifuge add_solvents->vortex_centrifuge collect_upper 4. Collect Upper Organic Layer vortex_centrifuge->collect_upper dry_down 5. Evaporate to Dryness (under Nitrogen) collect_upper->dry_down reconstitute 6. Reconstitute in Analysis Solvent dry_down->reconstitute analyze End: Analyze by LC-MS reconstitute->analyze

Caption: A typical liquid-liquid extraction workflow for lipid analysis using an internal standard.

Materials:

  • Plasma sample

  • This compound internal standard solution (e.g., 10 µg/mL in methanol)

  • LC-MS grade Methanol

  • LC-MS grade Methyl-tert-butyl ether (MTBE)

  • LC-MS grade Water

  • Microcentrifuge tubes (1.5 mL)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard solution to the plasma sample.

  • Protein Precipitation & Lipid Extraction:

    • Add 200 µL of methanol and vortex for 30 seconds to precipitate proteins.

    • Add 750 µL of MTBE and vortex for 1 minute.

  • Phase Separation:

    • Add 150 µL of water and vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (containing the lipids) to a new clean tube.

  • Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 Methanol:Acetonitrile with 10 mM ammonium formate) for LC-MS analysis.

References

Technical Support Center: Triheptadecanoin Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of triheptadecanoin as an internal standard in lipidomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to co-elution with endogenous lipids during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a triglyceride (TG) composed of three 17-carbon fatty acids (heptadecanoic acid). It is widely used as an internal standard in lipidomics for the quantification of triglycerides.[1][2] The key advantage of using an odd-chain lipid like this compound is that it is naturally absent or present in very low amounts in most biological samples, which minimizes the risk of it co-eluting with and interfering in the quantification of endogenous lipids.[2]

Q2: What is co-elution and why is it a problem in lipid analysis?

Co-elution occurs when two or more different molecules are not adequately separated by the chromatography system and elute from the column at the same time. This results in a single, overlapping chromatographic peak, which can lead to inaccurate identification and quantification of the analytes of interest. In lipidomics, the immense structural diversity of lipids makes co-elution a significant challenge.

Q3: Can this compound co-elute with endogenous lipids?

While this compound is chosen for its low natural abundance, co-elution with endogenous lipids is still possible, especially in complex biological matrices. Triglycerides with a similar total carbon number and degree of unsaturation to this compound (total carbons = 51, no double bonds) may have similar retention times in reversed-phase liquid chromatography. For instance, a triglyceride containing a mix of C16:0, C17:0, and C18:0 fatty acids could potentially co-elute.

Q4: How can I detect co-elution of this compound with an endogenous lipid?

Detecting co-elution requires a careful examination of your chromatographic and mass spectrometric data. Here are some indicators:

  • Asymmetrical or broad peaks: A pure compound should ideally produce a symmetrical, Gaussian-shaped peak. Tailing or fronting of the this compound peak could suggest a hidden co-eluting compound.

  • Inconsistent internal standard response: If the peak area of your this compound internal standard varies significantly and inexplicably across a batch of otherwise similar samples, it might be due to interference from a co-eluting endogenous lipid that is present in varying amounts.

  • Mass spectral analysis: Examining the mass spectrum across the width of the chromatographic peak can reveal the presence of more than one compound. If you observe ions that do not correspond to the expected fragmentation pattern of this compound, co-elution is likely.

Troubleshooting Guide: Resolving this compound Co-elution

This guide provides a step-by-step approach to troubleshoot and resolve suspected co-elution of this compound with endogenous lipids.

Step 1: Confirm Co-elution

Before modifying your analytical method, it is crucial to confirm that co-elution is indeed the issue.

  • Method: Analyze a sample suspected of co-elution and a pure this compound standard.

  • Evaluation:

    • Compare the peak shapes. Look for any distortion in the sample peak compared to the standard.

    • Extract ion chromatograms for the expected precursor ion of this compound and other potential co-eluting triglycerides.

    • Examine the mass spectra at the apex and on the leading and trailing edges of the peak. The presence of different ions at different points across the peak is a strong indicator of co-elution.

Step 2: Optimize Chromatographic Separation

If co-elution is confirmed, the next step is to optimize your liquid chromatography (LC) method to improve the separation.

  • Modify the Gradient Elution:

    • Action: Decrease the ramp rate of the organic solvent in your mobile phase. A slower, more shallow gradient provides more time for the analytes to interact with the stationary phase, which can improve the separation of closely eluting compounds.

    • Example: If your current gradient is a linear ramp from 50% to 95% mobile phase B over 10 minutes, try extending the ramp to 15 or 20 minutes.

  • Change the Mobile Phase Composition:

    • Action: Experiment with different organic solvents in your mobile phase. For reversed-phase chromatography of lipids, common solvents include acetonitrile (B52724), isopropanol, and methanol. Altering the solvent composition can change the selectivity of the separation.

    • Example: If you are using an acetonitrile/water system, try replacing a portion of the acetonitrile with isopropanol, which can improve the resolution of triglycerides.

  • Adjust the Column Temperature:

    • Action: Lowering the column temperature can sometimes increase the retention of lipids and improve separation. Conversely, for some complex separations, a higher temperature might be beneficial.

    • Example: If your current method uses a column temperature of 40°C, try running the separation at 30°C and 50°C to observe the effect on resolution.

Step 3: Evaluate the Mass Spectrometry Method

In cases where chromatographic separation is challenging, optimizing the mass spectrometry (MS) detection can help to differentiate between co-eluting compounds.

  • Use High-Resolution Mass Spectrometry (HRMS):

    • Action: If available, use an HRMS instrument (e.g., Q-TOF or Orbitrap) to distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions).

  • Optimize Multiple Reaction Monitoring (MRM) Transitions:

    • Action: For triple quadrupole mass spectrometers, select unique and specific MRM transitions for this compound that are not present in the suspected co-eluting endogenous lipid. This involves identifying a specific precursor ion and a characteristic product ion for your internal standard.

    • Example: For this compound, a common precursor ion in positive mode is the ammonium (B1175870) adduct [M+NH4]+. The product ions would correspond to the neutral loss of one of the C17:0 fatty acid chains.

Data Presentation

Table 1: Example MRM Transitions for this compound and a Potentially Co-eluting Endogenous Triglyceride
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (C51H98O6)848.8 [M+NH4]+577.635
Endogenous TG (e.g., C50H96O6)834.8 [M+NH4]+563.635

Note: These are example values and should be optimized for your specific instrument and experimental conditions.

Table 2: Effect of Chromatographic Modifications on the Resolution of this compound and a Co-eluting Analyte
ConditionGradient Time (min)Mobile Phase BColumn Temp (°C)Resolution (Rs)
Initial 1050-95% Acetonitrile400.8 (Co-elution)
Optimized 1 2050-95% Acetonitrile401.6 (Separated)
Optimized 2 1550-95% Acetonitrile/Isopropanol (80:20)401.9 (Improved Separation)
Optimized 3 1550-95% Acetonitrile301.2 (Partial Separation)

Resolution (Rs) values are illustrative. An Rs value ≥ 1.5 is generally considered baseline separation.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
  • Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of a 1 mg/mL solution of this compound in chloroform/methanol (2:1, v/v) as the internal standard.

  • Extraction: Add 2 mL of chloroform/methanol (2:1, v/v) to the sample. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution. Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Reversed-Phase LC-MS/MS Analysis of Triglycerides
  • LC System: High-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is extraction Lipid Extraction (Folch Method) add_is->extraction dry_down Dry Extract extraction->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_processing Data Processing lc_ms->data_processing quantification Quantification data_processing->quantification coelution Co-elution Detected? quantification->coelution coelution->data_processing No optimize_lc Optimize LC Method coelution->optimize_lc Yes optimize_ms Optimize MS Method optimize_lc->optimize_ms reanalyze Re-analyze Sample optimize_ms->reanalyze reanalyze->lc_ms

Caption: Experimental workflow for lipid analysis using this compound.

troubleshooting_logic start Suspected Co-elution of this compound confirm Step 1: Confirm Co-elution (Peak Shape, MS Spectra) start->confirm is_coelution Is Co-elution Confirmed? confirm->is_coelution optimize_lc Step 2: Optimize LC Separation - Modify Gradient - Change Mobile Phase - Adjust Temperature is_coelution->optimize_lc Yes end Problem is Not Co-elution is_coelution->end No optimize_ms Step 3: Optimize MS Detection - Use HRMS - Refine MRM Transitions optimize_lc->optimize_ms reanalyze Re-analyze and Evaluate Resolution optimize_ms->reanalyze resolved Issue Resolved reanalyze->resolved Successful not_resolved Consider Alternative Internal Standard reanalyze->not_resolved Unsuccessful

Caption: Logical workflow for troubleshooting this compound co-elution.

References

impact of injection port temperature on Triheptadecanoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triheptadecanoin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal injection port temperature for the analysis of this compound?

For the gas chromatography (GC) analysis of this compound and other triglycerides, a high injection port temperature is crucial for proper volatilization. An inlet temperature of 360°C has been successfully used for the analysis of C17:0 triglycerides.[1] It is important to keep the injector temperature sufficiently high to prevent sample discrimination and ensure efficient transfer of these high molecular weight compounds to the analytical column.[2][3]

Q2: I am not seeing a peak for this compound in my chromatogram. What are the possible causes?

The absence of a peak for a high-boiling compound like this compound is a common issue and can be attributed to several factors:

  • Insufficient Temperature: The injection port, oven, and/or detector temperatures may be too low to volatilize the analyte and elute it from the column. For triglycerides, inlet temperatures often need to exceed 350°C, with oven programs ramping up to similar temperatures and detectors set even higher.[1]

  • Sample Discrimination: Improper injection techniques can prevent high-boiling point compounds from being transferred from the inlet to the column.[2][3] Cool on-column or programmed temperature vaporization (PTV) injection is often preferred over standard split/splitless injection to minimize this effect.[4]

  • Column Degradation: If the column has been operated beyond its maximum temperature limit, the stationary phase can degrade, leading to a loss of performance.[5]

  • System Leaks: Leaks in the injector can prevent the sample from reaching the column.[6][7]

Q3: My this compound peak is showing significant tailing. How can I improve the peak shape?

Peak tailing for high molecular weight compounds is often related to:

  • Active Sites: Active sites in the inlet liner or on the column can cause undesirable interactions with the analyte. Using a deactivated liner and a high-quality, properly conditioned column is essential.[8]

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can lead to active sites. Regularly trimming a small portion (10-20 cm) of the column can help restore performance.[8]

  • Improper Column Installation: Incorrect column installation can create dead volumes, leading to peak tailing.[6]

  • Insufficient Injection Port Temperature: If the temperature is too low, the sample may not vaporize completely and instantaneously, leading to a broadened and tailing peak.[9]

Q4: Can a very high injection port temperature negatively impact my this compound analysis?

Yes, while a high temperature is necessary, an excessively high injection port temperature can lead to the thermal degradation of triglycerides.[3][9] This can result in the appearance of unexpected peaks in the chromatogram and a decrease in the response of the parent compound. It is a balance between ensuring complete vaporization and avoiding thermal decomposition.[10]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the GC analysis of this compound.

Symptom Potential Cause Suggested Solution
No Peak or Low Sensitivity Insufficient inlet, oven, or detector temperature.Increase temperatures. For a split/splitless inlet, a temperature of 360°C is a good starting point. The oven should ramp to a similar temperature, and the detector should be set slightly higher (e.g., 380°C for FID).[1]
Sample discrimination in the injector.Optimize injection technique. Consider using a cool on-column or PTV injector if available.[4] For split/splitless injection, use a fast injection speed and an appropriate liner.
Leaks in the system.Perform a leak check of the injector, column fittings, and gas lines using an electronic leak detector.[6][7]
Peak Tailing Active sites in the inlet liner or column.Replace the inlet liner with a fresh, deactivated one. Ensure the GC column is properly conditioned.[8]
Column contamination.Trim 10-20 cm from the front of the column.[8]
Improper column installation.Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.[6]
Peak Fronting Column overload.Reduce the injection volume or increase the split ratio.[11]
Sample solvent incompatibility with the stationary phase.Ensure the sample solvent is appropriate for the GC column phase.
Ghost Peaks Contamination from the septum, liner, or previous injections.Replace the septum and liner. Run a blank solvent injection to check for carryover.[11]
Baseline Drift Column bleed at high temperatures.Use a high-temperature stable column and ensure it is properly conditioned.[12]
Contaminated carrier gas.Ensure high-purity carrier gas and use appropriate gas purifiers.[6]

Experimental Protocols

GC-FID Analysis of this compound

This protocol is based on established methods for triglyceride analysis.[1]

  • Sample Preparation: Dissolve the this compound standard or sample in a suitable high-boiling point solvent (e.g., toluene) to a known concentration.

  • GC System and Parameters:

    • Gas Chromatograph: Agilent 6890 GC or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: Zebron ZB-1HT Inferno (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent high-temperature column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL.

    • Inlet: Split/Splitless.

    • Split Ratio: 20:1.

  • Temperature Program:

    • Inlet Temperature: 360°C.

    • Oven Program:

      • Initial temperature: 40°C, hold for 0.5 min.

      • Ramp 1: 50°C/min to 150°C.

      • Ramp 2: 8°C/min to 310°C.

      • Ramp 3: 4°C/min to 360°C, hold for 30 min.

    • Detector Temperature: 380°C.

  • Data Analysis: Integrate the peak corresponding to this compound and quantify using a calibration curve or an internal standard method.

Quantitative Data Summary
ParameterValueReference
Inlet Temperature 360°C[1]
Oven Temperature (Final) 360°C[1]
Detector Temperature (FID) 380°C[1]
Carrier Gas Flow (Helium) 1.2 mL/min[1]
Injection Volume 1 µL[1]
Split Ratio 20:1[1]

Visualizations

Injection_Port_Temperature_Impact cluster_temp Injection Port Temperature cluster_outcome Analytical Outcome Too_Low Too Low (<350°C) Incomplete_Vaporization Incomplete Vaporization Too_Low->Incomplete_Vaporization Optimal Optimal (~360°C) Good_Peak_Shape Good Peak Shape Optimal->Good_Peak_Shape Too_High Too High (>380°C) Thermal_Degradation Thermal Degradation Too_High->Thermal_Degradation Peak_Tailing Peak Tailing / Broadening Incomplete_Vaporization->Peak_Tailing Sample_Discrimination Sample Discrimination Incomplete_Vaporization->Sample_Discrimination No_Peak No Peak Sample_Discrimination->No_Peak Accurate_Quantification Accurate Quantification Good_Peak_Shape->Accurate_Quantification Analyte_Loss Analyte Loss Thermal_Degradation->Analyte_Loss

Caption: Impact of injection port temperature on this compound analysis.

Troubleshooting_Workflow Start Problem: Poor or No Peak Check_Temp Verify Temperatures (Inlet, Oven, Detector) Start->Check_Temp Temp_OK Temperatures Adequate? Check_Temp->Temp_OK Increase_Temp Increase Temperatures (e.g., Inlet to 360°C) Temp_OK->Increase_Temp No Check_System Check for Leaks & Perform Inlet Maintenance Temp_OK->Check_System Yes Increase_Temp->Check_Temp System_OK System Integrity OK? Check_System->System_OK Fix_Leaks Fix Leaks, Replace Liner/Septum System_OK->Fix_Leaks No Consider_Column Evaluate Column (Contamination, Degradation) System_OK->Consider_Column Yes Fix_Leaks->Check_System Trim_Column Trim or Replace Column Consider_Column->Trim_Column Resolved Problem Resolved Trim_Column->Resolved

Caption: Troubleshooting workflow for this compound analysis issues.

References

Technical Support Center: Addressing Triheptadecanoin Contamination in Laboratory Equipment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and address Triheptadecanoin contamination in laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used in a laboratory setting?

This compound (CAS 2438-40-6), also known as glyceryl triheptadecanoate, is a triglyceride.[1][2][3] In the laboratory, it is primarily used as an internal standard for the quantification of fatty acids and other lipids in analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4][5] Its synthetic nature and odd-numbered carbon chains make it rare in most biological samples, which is why it is an effective standard.[5]

Q2: What are the potential sources of this compound contamination?

While this compound is not a common environmental contaminant, its presence in a laboratory setting can typically be traced back to:

  • Cross-contamination from internal standards: The most likely source is the carryover from previous experiments where this compound was used as an internal standard.[4][5] This can occur if glassware, syringes, or instrument components are not cleaned thoroughly.

  • Contaminated reagents or consumables: Although less common, it is possible for shared laboratory reagents or consumables like solvents to become contaminated.

  • Leaching from plasticware: While many plastic lab consumables are known to leach various chemicals that can interfere with lipid analysis, specific leaching of this compound is not widely documented.[6][7] However, general lipid contamination from plastics is a significant issue.[6][7]

Q3: How can this compound contamination affect my experimental results?

This compound contamination can lead to several issues, particularly in sensitive analytical methods like mass spectrometry (MS) and HPLC:

  • Inaccurate Quantification: If you are not using this compound as an internal standard, its presence as a contaminant will lead to false-positive results and inaccurate quantification of lipids.

  • Ion Suppression or Enhancement: In mass spectrometry, the presence of a contaminant like this compound can suppress or enhance the ionization of other analytes, leading to underestimation or overestimation of their concentrations.[6]

  • Interference in Biochemical Assays: Lipids can interfere with various biochemical assays.[8][9] While specific data on this compound is limited, lipid contamination, in general, can affect enzyme kinetics, receptor-binding assays, and cell-based assays.

Troubleshooting Guides

Issue 1: Unexpected peak corresponding to this compound in my chromatogram/mass spectrum.

This is the most direct evidence of contamination.

Troubleshooting Workflow

G A Unexpected Peak Detected B Confirm Identity as This compound (Mass, RT) A->B C Analyze a Solvent Blank B->C D Peak Present in Blank? C->D E Source is likely Solvent or System D->E Yes F Source is likely Sample Handling/Prep D->F No G Replace Solvents E->G I Clean Glassware & Autosampler Vials F->I H Clean LC/GC System G->H K Re-run Blank H->K J Use Fresh Consumables (e.g., pipette tips, tubes) I->J N Re-prepare and Re-run Sample J->N L Issue Resolved? K->L M Contact Instrument Support L->M No L->N Yes

Caption: Troubleshooting workflow for an unexpected this compound peak.

Recommended Actions:

  • Confirm the Identity: Verify that the mass-to-charge ratio (m/z) and retention time (RT) of the unexpected peak match those of a known this compound standard under your experimental conditions.

  • Analyze a Blank: Inject a solvent blank (the same solvent used to prepare your samples) into your analytical instrument.

  • Isolate the Source:

    • Peak in Blank: If the peak is present in the blank, the contamination is likely from your solvent, transfer lines, or the instrument itself (injector, column).

    • No Peak in Blank: If the blank is clean, the contamination is likely from your sample preparation steps (e.g., glassware, pipette tips, reagents).

  • Systematic Cleaning: Based on the source, perform a systematic cleaning. Start by replacing solvents with a fresh, high-purity batch. If the problem persists, proceed with cleaning the instrument components and finally, the sample preparation equipment.

Issue 2: Poor reproducibility in experiments involving lipid analysis.

Poor reproducibility can be a symptom of intermittent contamination.

Troubleshooting Steps:

  • Review your Standard Operating Procedures (SOPs): Ensure that all lab members are following the same protocols for equipment cleaning and handling.

  • Implement a rigorous cleaning protocol: Dedicate a specific set of glassware for lipid analysis and ensure it is cleaned using a robust protocol immediately after use.

  • Check for carryover: After running a sample with a high concentration of lipids (or the this compound standard), run multiple blank injections to check for carryover. If carryover is observed, your instrument cleaning procedures may need to be optimized.

Experimental Protocols

Protocol 1: Detection of this compound Contamination by LC-MS

This protocol is for the sensitive detection of this compound in solvents and on equipment surfaces.

Methodology:

  • Sample Preparation:

    • Solvents: Directly inject the solvent to be tested.

    • Equipment Surfaces: Rinse the surface of the equipment (e.g., a beaker, a syringe) with a known volume of high-purity isopropanol (B130326) or hexane. Collect the rinse solution in a clean vial.

  • LC-MS Analysis:

    • Column: Use a C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

    • Mass Spectrometry: Operate in positive ion mode and monitor for the characteristic m/z of this compound adducts (e.g., [M+H]+, [M+Na]+).

  • Data Analysis: Compare the chromatograms of your test samples to a solvent blank and a low-concentration this compound standard. The presence of the characteristic this compound peak in your test sample above the level in the blank indicates contamination.

Protocol 2: General Laboratory Equipment Cleaning for Lipid Removal

This protocol is a general-purpose cleaning procedure for glassware and stainless steel equipment to remove lipid contamination.

Methodology:

  • Initial Rinse: Immediately after use, rinse the equipment with the solvent used in the experiment to remove the bulk of the residue.

  • Detergent Wash: Wash the equipment thoroughly with a laboratory-grade detergent designed for cleaning glassware.[10][11] Use brushes to scrub all surfaces.[12]

  • Rinse with Tap Water: Rinse the equipment extensively with tap water to remove all traces of detergent.

  • Solvent Rinses: Rinse the equipment sequentially with the following solvents to remove residual lipids and water:

    • Deionized water

    • Acetone

    • Isopropanol or Methanol

    • Hexane (for highly non-polar lipids)

  • Drying: Dry the equipment in an oven at a temperature appropriate for the material, or allow it to air dry in a clean environment.

  • Storage: Store cleaned equipment in a manner that prevents re-contamination, such as covering openings with aluminum foil.

Data Summary

The following table summarizes the types of interferences observed from general lipid contamination in common biochemical assays. While not specific to this compound, it highlights the potential impact of lipid contaminants.

Analyte/AssayType of InterferencePotential ImpactReference
Enzyme Assays (e.g., ALT, AST) Positive or NegativeInaccurate assessment of enzyme activity[8][9]
Immunoassays Non-specific binding, cross-reactivityFalsely elevated or lowered results[13]
Colorimetric Assays (e.g., for Calcium) Positive or NegativeInaccurate quantification[14][15]
Total Protein Assays PositiveOverestimation of protein concentration[8][9]
Electrolytes (e.g., Sodium, Potassium) Positive or NegativeInaccurate electrolyte measurements[8][9]

Visual Guides

Potential Impact of Lipid Contamination on a Generic Kinase Signaling Pathway

Lipid contaminants can interfere with cell-based assays by altering membrane fluidity, non-specifically activating or inhibiting receptors, or interfering with downstream signaling components.

G cluster_0 Contaminant Lipid Contaminant (e.g., this compound) Membrane Cell Membrane Contaminant->Membrane Alters Fluidity Receptor Receptor Contaminant->Receptor Non-specific Interaction Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cellular Response TF->Response

Caption: Potential interference points of lipid contaminants in a signaling pathway.

References

Technical Support Center: Optimizing Ionization of Triheptadecanoin in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Triheptadecanoin using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts observed for this compound in positive-ion ESI-MS?

A1: this compound, a triglyceride, is a nonpolar lipid that ionizes poorly on its own. In positive-ion ESI-MS, it is most commonly detected as adducts with cations. The most prevalent adducts are:

  • Ammonium (B1175870) ([M+NH₄]⁺): Widely used, especially with LC-MS, as it's formed using volatile modifiers like ammonium formate (B1220265) or ammonium acetate (B1210297).[1][2][3]

  • Sodium ([M+Na]⁺): Frequently observed due to the high natural abundance of sodium. It can become the dominant adduct even with trace amounts of sodium contamination.[4][5]

  • Potassium ([M+K]⁺): Similar to sodium, potassium adducts are common due to its presence in glassware and solvents.[6][7]

  • Lithium ([M+Li]⁺): Can be intentionally formed by adding lithium salts. Lithium adducts are known to provide more structurally informative fragments in tandem MS experiments, though they may necessitate more frequent cleaning of the ion source.[8]

Q2: Why am I observing multiple adducts for this compound in my mass spectrum?

A2: The presence of multiple adducts for a single analyte is a common occurrence in ESI-MS and is due to the presence of various cations in the sample or mobile phase.[1] This can complicate data analysis by splitting the signal of a single compound across several m/z values. To minimize this, it is recommended to use high-purity solvents and reagents and to control adduct formation by adding a specific salt at a concentration that will outcompete other endogenous cations.[1] For instance, adding ammonium formate will promote the formation of the [M+NH₄]⁺ adduct.[1]

Q3: What solvent systems are recommended for the analysis of this compound?

A3: For ESI-MS, reversed-phase solvents are generally preferred as they support the formation and transfer of ions into the gas phase.[9] For triglycerides like this compound, various solvent mixtures have been successfully employed, including:

  • Methanol (B129727)/Water mixtures[2][6]

  • Methanol/Acetonitrile/Toluene[6]

  • Methanol/Dichloromethane[6]

  • Acetonitrile/Isopropanol[10]

The choice of solvent will depend on whether you are performing direct infusion or using liquid chromatography (LC) for separation. For LC-MS, gradients of solvents like acetonitrile/water and acetonitrile/isopropanol (B130326), both containing an additive like ammonium formate, are common.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal for this compound Poor ionization efficiency of the nonpolar triglyceride.Add a mobile phase modifier to encourage adduct formation. Ammonium formate or acetate (5-10 mM) is a good starting point to form [M+NH₄]⁺ adducts.[1][3][10]
Ion suppression from other sample components.If analyzing a complex mixture, consider diluting the sample.[1] Alternatively, use liquid chromatography (LC) to separate this compound from more easily ionizable species like phospholipids (B1166683) before it enters the mass spectrometer.[1]
Suboptimal ESI source parameters.Systematically optimize source parameters such as spray voltage, sheath gas flow, auxiliary gas temperature, and capillary temperature.[1][11] It is advisable to optimize one parameter at a time.
Inconsistent Signal Intensity Unstable electrospray.Ensure the sprayer position is optimized.[7][9] Also, check for any blockages in the sample line or sprayer needle. Solvents with lower surface tension, such as methanol and isopropanol, can help achieve a more stable spray.[7]
Presence of non-volatile salts.Avoid using non-volatile buffers like phosphate (B84403) buffers. If salts are necessary, use volatile ones like ammonium formate or acetate.[1] Using plastic vials instead of glass can help reduce leaching of metal salts.[7][9]
Poor Peak Shape in LC-MS Inappropriate column chemistry.Ensure the use of a suitable column for lipid analysis, such as a C18 or C30 reversed-phase column.[10]
Column overload.Dilute the sample and reinject to see if peak shape improves.[12]
Complex Spectrum with Multiple Unknown Peaks In-source fragmentation.This can occur if the source conditions are too harsh. Try reducing the capillary voltage or other source voltages to achieve softer ionization.
Contamination.Use high-purity solvents and reagents.[1] Also, ensure proper cleaning of the sample introduction system.

Experimental Protocols

Protocol 1: Direct Infusion Analysis of this compound with Ammonium Adduct Formation

Objective: To obtain a mass spectrum of this compound with a strong signal for the ammonium adduct.

Materials:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade isopropanol

  • Ammonium formate

  • Microcentrifuge tubes

  • Syringe pump and ESI-MS instrument

Procedure:

  • Prepare the Stock Solution: Dissolve this compound in a 1:1 (v/v) mixture of methanol and isopropanol to a concentration of 1 mg/mL.

  • Prepare the Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in a solution of 10 mM ammonium formate in 1:1 (v/v) methanol/isopropanol.

  • Instrument Setup:

    • Set the ESI source to positive ion mode.

    • Infuse the working solution at a flow rate of 5-10 µL/min using a syringe pump.

  • Optimize Source Parameters:

    • Begin with typical starting parameters for your instrument.

    • Optimize the spray voltage, capillary temperature, sheath gas flow, and auxiliary gas flow to maximize the signal intensity of the [M+NH₄]⁺ ion for this compound.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. The expected m/z for the ammonium adduct of this compound (C₅₄H₁₀₄O₆, molecular weight ≈ 861.4) will be approximately 879.4.

Protocol 2: LC-MS Analysis of this compound

Objective: To separate and detect this compound from a lipid mixture using LC-MS.

Materials:

  • Lipid extract containing this compound

  • C18 reversed-phase HPLC column (e.g., 2.1 mm x 100 mm, 2.6 µm)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid[10]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid[10]

  • LC-ESI-MS system

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable volume of 1:1 (v/v) acetonitrile/isopropanol.[10]

  • LC Method:

    • Set the column temperature to 45 °C.[10]

    • Set the flow rate to 0.35 mL/min.[10]

    • Use a gradient elution, for example:

      • 0-2 min: 20% to 30% B

      • 2-4 min: 30% to 60% B

      • 4-9 min: 60% to 85% B

      • 9-14 min: 85% to 90% B

      • 14-15.5 min: 90% to 95% B

      • Hold at 95% B until 17.3 min

      • Return to 20% B and equilibrate for the next injection.[10]

  • MS Method:

    • Set the ESI source to positive ion mode.

    • Optimize source parameters as described in Protocol 1.

    • Acquire data in full scan mode or, for higher sensitivity, in selected ion monitoring (SIM) mode for the expected this compound adducts.

Visualizations

workflow Troubleshooting Workflow for Low this compound Signal start Low or No Signal for This compound check_adduct Is an adduct-forming reagent present? start->check_adduct add_adduct Add 5-10 mM Ammonium Formate to the mobile phase check_adduct->add_adduct No check_concentration Is the sample concentration too high? check_adduct->check_concentration Yes add_adduct->check_concentration dilute_sample Dilute the sample or use LC separation check_concentration->dilute_sample Yes optimize_source Are ESI source parameters optimized? check_concentration->optimize_source No dilute_sample->optimize_source perform_optimization Systematically optimize spray voltage, gas flow, and temperature optimize_source->perform_optimization No success Signal Improved optimize_source->success Yes perform_optimization->success

Caption: Troubleshooting workflow for low signal intensity.

adduct_formation Adduct Formation Logic in ESI-MS sample This compound (M) in solution with various cations (Na+, K+, NH4+) multiple_adducts Problem: Multiple adducts [M+Na]+, [M+K]+, [M+NH4]+ observed, splitting the signal sample->multiple_adducts Default Condition single_adduct Goal: Form a single, dominant adduct [M+NH4]+ solution Solution: Add excess Ammonium Formate (~10 mM) multiple_adducts->solution solution->single_adduct Shifts Equilibrium

Caption: Logic for controlling adduct formation.

References

Technical Support Center: Triheptadecanoin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving broad Triheptadecanoin peaks in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic analyses of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of broad peaks for this compound in reverse-phase HPLC?

Broad peaks for a non-polar compound like this compound in reverse-phase HPLC can stem from several factors. The most common culprits include:

  • Inappropriate Mobile Phase Composition: The mobile phase may lack the solvent strength to efficiently elute the highly non-polar this compound, leading to peak broadening.[1][2]

  • Poor Column Condition: Degradation of the column, contamination, or void formation within the stationary phase can lead to distorted peak shapes.[3][4]

  • Suboptimal Flow Rate: A flow rate that is too low can increase longitudinal diffusion, causing peaks to broaden.[5][6]

  • Temperature Effects: Inconsistent or suboptimal column temperature can affect solvent viscosity and mass transfer, leading to broader peaks.[7][8]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause band broadening.[1][8]

  • Column Overload: Injecting too much sample can saturate the column, resulting in broad, often asymmetrical peaks.[3][5]

  • Extra-column Volume: Excessive tubing length or diameter between the column and detector can contribute to peak broadening.[9][10]

Q2: How does the choice of organic solvent in the mobile phase affect this compound peak shape?

For non-polar compounds like this compound, the choice and proportion of the organic solvent in the mobile phase are critical. Acetonitrile (B52724) is a common choice, but for highly lipophilic molecules, stronger, less polar solvents are often required as modifiers to ensure sharp peaks.[1] Solvents like isopropanol (B130326) (IPA), tetrahydrofuran (B95107) (THF), or methyl tert-butyl ether (MTBE) can be added to the mobile phase to increase its eluotropic strength and improve the solubility of this compound, leading to better peak shape and reduced retention times.[1][11][12]

Q3: Can temperature adjustments help in sharpening broad this compound peaks?

Yes, temperature can be a critical parameter. While increasing the column temperature generally reduces solvent viscosity and can lead to sharper peaks by improving mass transfer, for some triglyceride separations, lowering the temperature can actually improve resolution.[7][12] It is often a matter of finding the optimal temperature that provides the best balance between resolution and peak width.[7] Consistent temperature control using a column oven is crucial to prevent baseline drift and ensure reproducibility.[9]

Q4: What is the impact of the injection solvent on peak shape?

The injection solvent should ideally be the same as the initial mobile phase or weaker.[1][10] Injecting this compound dissolved in a strong, non-polar solvent like hexane (B92381) when the mobile phase is more polar can cause the sample to spread at the head of the column, resulting in a broad peak.[1] If this compound is not soluble in the mobile phase, a solvent like dichloromethane (B109758) may be a suitable alternative to stronger solvents like hexane.[8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving broad this compound peaks.

Problem: All peaks in the chromatogram are broad.

This often points to a systemic issue with the HPLC system or overall method parameters.

Possible Cause Recommended Solution
Low Flow Rate Increase the flow rate. Each column has an optimal flow rate depending on its dimensions; consult the manufacturer's guidelines.[5][9]
Column Temperature Fluctuation Use a column oven to ensure a stable and consistent temperature. Experiment with different temperatures to find the optimum for your separation.[7][9]
Extra-Column Dead Volume Minimize the length and internal diameter of the tubing between the injector, column, and detector.[9][10]
Column Contamination/Aging Flush the column with a strong solvent (e.g., 100% isopropanol or methylene (B1212753) chloride followed by isopropanol).[13] If the problem persists, the column may need to be replaced.[3][5]
Improper Mobile Phase Preparation Prepare fresh mobile phase, ensuring all components are fully dissolved and the mixture is homogenous. Degas the mobile phase to remove dissolved air.[9]
Problem: Only the this compound peak is broad.

This suggests an issue specific to the interaction of this compound with the column or mobile phase.

Possible Cause Recommended Solution
Insufficient Mobile Phase Strength Increase the proportion of the strong organic solvent (e.g., acetonitrile, isopropanol) in the mobile phase. Consider using a stronger non-polar solvent modifier like THF or MTBE.[1][12] A gradient elution with a final high percentage of the strong solvent is often effective.[14]
Incompatible Injection Solvent Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1][10]
Column Overloading Reduce the injection volume or dilute the sample.[3][5]
Secondary Interactions with Stationary Phase This is less common for non-polar molecules like this compound but can occur if the column has active silanol (B1196071) groups. Using a well-end-capped column can mitigate this.[10]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound Analysis

This protocol outlines a general approach to optimizing the mobile phase to achieve sharp peaks for this compound.

  • Initial Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Isopropanol (IPA).

    • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve this compound in a 50:50 mixture of Acetonitrile and IPA.

  • Optimization Steps:

    • If the peak is still broad, increase the final concentration of IPA to 100% and extend the gradient.

    • Consider replacing IPA with other strong solvents like THF or MTBE in varying proportions with acetonitrile to assess the impact on peak shape and retention time. For example, a mobile phase of Acetonitrile/THF/Water (60/40/1) has been shown to be effective for triglycerides on an octylsilane (B1236092) column.[11][15]

    • Once a suitable solvent system is identified, the gradient profile can be further optimized to improve resolution and reduce analysis time.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Peak Width
Mobile Phase Composition (Acetonitrile:Isopropanol)Peak Width at Half Height (min)Observations
90:100.85Broad peak with significant tailing.
70:300.52Improved peak shape, but still some broadening.
50:500.25Symmetrical and sharp peak.
30:700.23Sharp peak, shorter retention time.

Note: These are representative data and actual results may vary depending on the specific HPLC system and column.

Visualizations

Troubleshooting Workflow for Broad Peaks

TroubleshootingWorkflow start Broad this compound Peak Observed check_all_peaks Are all peaks broad? start->check_all_peaks system_issue Systemic Issue Suspected check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue check_all_peaks->analyte_issue No check_flow_rate Verify Flow Rate system_issue->check_flow_rate optimize_mobile_phase Increase Mobile Phase Strength analyte_issue->optimize_mobile_phase check_temp Check Column Temperature Stability check_flow_rate->check_temp check_dead_volume Inspect for Extra-Column Volume check_temp->check_dead_volume flush_column Flush or Replace Column check_dead_volume->flush_column prepare_fresh_mobile_phase Prepare Fresh Mobile Phase flush_column->prepare_fresh_mobile_phase resolve_system Systemic Issue Resolved prepare_fresh_mobile_phase->resolve_system check_injection_solvent Match Injection Solvent to Mobile Phase optimize_mobile_phase->check_injection_solvent reduce_injection_volume Reduce Injection Volume/Concentration check_injection_solvent->reduce_injection_volume resolve_analyte Analyte-Specific Issue Resolved reduce_injection_volume->resolve_analyte

Caption: A logical workflow for troubleshooting broad HPLC peaks.

Factors Influencing Peak Broadening

PeakBroadeningFactors cluster_method Method Parameters cluster_system System & Consumables cluster_sample Sample & Injection broad_peak Broad Peak mobile_phase Mobile Phase (Insufficient Strength) broad_peak->mobile_phase flow_rate Flow Rate (Too Low) broad_peak->flow_rate temperature Temperature (Suboptimal/Fluctuating) broad_peak->temperature column Column (Degradation, Voids) broad_peak->column dead_volume Extra-Column Volume broad_peak->dead_volume injection_solvent Injection Solvent Mismatch broad_peak->injection_solvent overload Column Overload broad_peak->overload

Caption: Key factors contributing to peak broadening in HPLC.

References

managing Triheptadecanoin variability in replicate injections

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triheptadecanoin Analysis

Welcome to the technical support center for managing this compound analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve issues related to variability in replicate injections.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in analytical chemistry?

This compound, also known as Glyceryl Triheptadecanoate, is a triglyceride composed of glycerol (B35011) and three heptadecanoic acid molecules. In analytical settings, it is commonly used as an internal standard (IS) for the quantification of triglycerides and fatty acids by gas chromatography (GC).[1][2] Because it contains an odd-numbered carbon chain (C17), it is typically absent in most biological samples, which primarily contain even-numbered fatty acids. This unique characteristic prevents interference with endogenous analytes.[2]

Q2: What is considered an acceptable level of variability for replicate injections of this compound?

The acceptable variability, measured as the Percent Relative Standard Deviation (%RSD), depends on the specific application and regulatory guidelines. However, general acceptance criteria are well-established. For routine analysis, a %RSD of ≤ 2.0% for five or six replicate injections is a common requirement.[3][4] For trace analysis or impurity testing, this limit may be relaxed to ≤ 5.0%.[5][6] High-precision assays may demand even stricter limits.

Table 1: General Acceptance Criteria for %RSD in Replicate Injections

Analysis TypeNumber of ReplicatesTypical %RSD Limit
Standard/Assay5 - 6≤ 2.0%
Trace Impurity5 - 6≤ 5.0%
High-Precision Method5 - 6< 1.0%
Data synthesized from multiple sources.[3][4][5][6]

Q3: What are the most common sources of variability when analyzing this compound?

Variability in replicate injections can stem from three main areas: the sample preparation process, the autosampler and injection system, and the chromatographic conditions. Specific causes include:

  • Sample Preparation: Incomplete dissolution of the this compound standard, inconsistent solvent volumes, or sample degradation.[7]

  • Injector/Autosampler: Air bubbles in the syringe, incorrect injection volume due to syringe wear, leaks in the injection port, or sample carryover from a previous injection.[7][8]

  • GC System: Fluctuations in inlet temperature, inconsistent carrier gas flow, a contaminated or poorly deactivated inlet liner, or column degradation.[9][10]

Troubleshooting Guides

Problem: My peak areas for this compound show high %RSD between injections.

High variability in peak area is a common issue. Follow this systematic guide to identify and resolve the problem.

Step 1: Verify the Autosampler and Syringe

  • Check for Air Bubbles: Visually inspect the syringe for air bubbles before and during the injection sequence. Ensure the solvent wash steps are sufficient to remove bubbles.

  • Inspect the Syringe: The syringe plunger and barrel can wear over time, leading to inaccurate volume aspiration. Replace the syringe if it is old or shows visible signs of wear.

  • Check for Leaks: Ensure the injection port septum is not overtightened and is replaced regularly. A leaking septum can cause sample loss during injection.[11]

Step 2: Review Sample Preparation

  • Ensure Complete Dissolution: this compound is a crystalline powder and must be fully dissolved.[1] Use gentle heating or sonication if necessary and visually confirm that no particulate matter remains.

  • Use Calibrated Pipettes: Verify the accuracy of the pipettes used for solvent and standard addition.

  • Prevent Evaporation: Keep vials capped whenever possible. Evaporation of the solvent will increase the concentration of the standard over time, leading to a positive drift in peak area.[8]

Step 3: Examine the GC Inlet

  • Liner Contamination: The inlet liner is a common source of variability. Non-volatile residues from previous injections can accumulate, creating active sites that interact with the analyte. Replace the liner.[9][10]

  • Liner Choice: Use a deactivated, straight-wall liner, potentially with a small amount of deactivated glass wool. This configuration promotes good vaporization and minimizes analyte interaction.[9][11]

  • Injection Temperature: this compound has a high boiling point. The inlet temperature must be high enough to ensure complete and instantaneous vaporization. A temperature of 350-380°C is often required for triglyceride analysis.[12][13]

Below is a logical workflow for troubleshooting high peak area variability.

G cluster_auto Autosampler Checks cluster_prep Sample Prep Checks cluster_inlet GC Inlet Checks Start High %RSD in Peak Area Observed Check_Autosampler Step 1: Inspect Autosampler & Syringe Start->Check_Autosampler Start Here Air_Bubbles Air Bubbles? Check_Autosampler->Air_Bubbles Check_SamplePrep Step 2: Review Sample Preparation Dissolution Full Dissolution? Check_SamplePrep->Dissolution Check_GC_Inlet Step 3: Examine GC Inlet Liner_Dirty Liner Contaminated? Check_GC_Inlet->Liner_Dirty Resolved Problem Resolved Syringe_Wear Syringe Worn? Air_Bubbles->Syringe_Wear Septum_Leak Septum Leaking? Syringe_Wear->Septum_Leak Septum_Leak->Check_SamplePrep If issues persist Evaporation Solvent Evaporation? Dissolution->Evaporation Evaporation->Check_GC_Inlet If issues persist Temp_Low Inlet Temp Too Low? Liner_Dirty->Temp_Low Temp_Low->Resolved After Checks

Caption: Troubleshooting workflow for high %RSD.

Problem: My retention time for this compound is shifting between injections.

Retention time (RT) instability can compromise peak identification and integration.

  • Check Carrier Gas Flow: Ensure the carrier gas cylinder is not empty and that the flow rate is stable and consistent. Use a digital flow meter to verify the flow at the column outlet or split vent.

  • Look for Leaks: A leak anywhere in the system (injection port, column fittings, detector connections) will cause pressure and flow fluctuations, leading to RT shifts.

  • Stabilize Column Temperature: The oven temperature must be precisely controlled. Allow the oven to fully equilibrate at the starting temperature before beginning a sequence. Inconsistent oven temperatures are a direct cause of RT drift.[3]

  • Column Conditioning: Ensure the column is properly conditioned before use. If the column is old or has been exposed to oxygen at high temperatures, its stationary phase may be degraded, which can affect retention.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound.

  • Weighing: Accurately weigh approximately 100 mg of this compound powder (≥99% purity) into a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

  • Mixing: Cap the flask and vortex or sonicate gently until all the powder is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.

  • Final Volume: Allow the solution to return to room temperature. Add solvent to the 10 mL mark.

  • Homogenization: Invert the flask 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to an amber glass vial with a PTFE-lined cap and store at -20°C.[1]

Protocol 2: Typical GC Method for Triglyceride Analysis

This method is a starting point for the analysis of this compound and other triglycerides using high-temperature gas chromatography.

Table 2: Example GC-FID Method Parameters

ParameterSetting
System Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column High-temperature capillary column (e.g., 30m x 0.25mm ID, 0.25µm film, suitable for >350°C)[13][14]
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.2 mL/min
Inlet Split/Splitless, used in Split mode (e.g., 20:1 ratio)
Inlet Temp 360°C[13]
Injection Vol. 1 µL
Oven Program Initial: 150°C, hold 0.5 min
Ramp 1: 8°C/min to 310°C
Ramp 2: 4°C/min to 360°C, hold 10 min
Detector FID
Detector Temp 380°C[13]

Below is a diagram illustrating the general experimental workflow from sample preparation to data analysis.

G Start Start: Obtain This compound Standard Weigh 1. Accurately Weigh ~100 mg of Standard Start->Weigh Dissolve 2. Dissolve in 7 mL of Chloroform in 10 mL Volumetric Flask Weigh->Dissolve Mix 3. Vortex/Sonicate Until Fully Dissolved Dissolve->Mix Volume 4. Bring to Final Volume (10 mL) Mix->Volume Homogenize 5. Homogenize Solution (Invert Flask) Volume->Homogenize Prep_Sample 6. Prepare Working Sample (Dilute Stock & Add to Sample) Homogenize->Prep_Sample Inject 7. Inject into GC-FID System Prep_Sample->Inject Analyze 8. Acquire & Analyze Data (Check %RSD) Inject->Analyze

Caption: Experimental workflow for this compound analysis.

References

Validation & Comparative

A Head-to-Head Comparison of Triheptadecanoin and Other Odd-Chain Fatty Acid Standards for Accurate Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. Odd-chain fatty acids and their triglyceride counterparts are widely utilized for this purpose due to their low natural abundance in most biological matrices. This guide provides an objective comparison of triheptadecanoin (C17:0 triglyceride) against other common odd-chain fatty acid standards, supported by experimental principles and detailed protocols.

Principles of Odd-Chain Fatty Acid Standards in Lipid Analysis

The ideal internal standard should mimic the chemical and physical properties of the analyte of interest, be absent or present at very low levels in the sample, and be chromatographically resolved from other sample components.[1] Odd-chain fatty acids, such as heptadecanoic acid (C17:0) and pentadecanoic acid (C15:0), and their corresponding triglycerides like this compound, are excellent candidates as they are not endogenously synthesized by humans in significant amounts.[2][3] However, it is important to consider that dietary intake of dairy products can contribute to the presence of these fatty acids in biological samples.[3][4]

The selection between a triglyceride standard like this compound and a free fatty acid standard like heptadecanoic acid hinges on the specific analytes being quantified. For the analysis of intact triglycerides, this compound is the superior choice as its structure and properties more closely mirror the target lipid class, ensuring similar extraction efficiency and behavior during analysis.[1][5] Conversely, for the quantification of total fatty acids, which involves a hydrolysis (saponification) step to release fatty acids from complex lipids, an odd-chain free fatty acid like heptadecanoic acid is more representative of the analytes being measured.[1][5]

Performance Comparison of Odd-Chain Fatty Acid Standards

While direct head-to-head experimental data comparing the quantitative performance of these standards is limited in publicly available literature, the following table summarizes their key characteristics and recommended applications based on established analytical principles. Isotope-labeled standards are considered the gold standard for accuracy but are often more expensive.[6]

StandardAnalyte of InterestPrinciple of SuitabilityKey AdvantagesPotential Limitations
This compound (C17:0 TAG) Triglycerides (TAGs)Structural similarity to endogenous triglycerides ensures comparable extraction and ionization efficiency.[1][5]More accurate quantification of intact triglycerides.Not ideal for total fatty acid analysis as it doesn't account for the hydrolysis efficiency of other lipid classes.
Heptadecanoic Acid (C17:0) Total Fatty Acids, Free Fatty AcidsMore closely represents the chemical nature of individual fatty acids after hydrolysis of complex lipids.[1][5]Cost-effective and suitable for broad fatty acid profiling.May not perfectly mimic the extraction efficiency of all lipid classes before hydrolysis. Dietary intake can be a confounding factor.[4]
Pentadecanoic Acid (C15:0) Total Fatty Acids, Free Fatty AcidsSimilar to heptadecanoic acid, it serves as a good internal standard for total fatty acid analysis.Another cost-effective option for fatty acid profiling.Similar to C17:0, dietary sources can contribute to its presence in samples.[3]
Isotope-Labeled Standards (e.g., Heptadecanoic acid-d3) Specific Fatty AcidsNear-identical chemical and physical properties to the unlabeled analyte, leading to the most accurate correction for sample loss and matrix effects.Highest accuracy and precision.Higher cost and not always available for all fatty acids of interest.

Experimental Protocols

Detailed Protocol for Total Fatty Acid Analysis in Plasma by GC-MS

This protocol describes a general procedure for the quantification of total fatty acids in a human plasma sample using an odd-chain fatty acid internal standard.

1. Sample Preparation and Lipid Extraction (Folch Method):

  • Pipette 100 µL of plasma into a glass tube with a PTFE-lined cap.

  • Add 10 µL of the internal standard solution (e.g., 1 mg/mL this compound in hexane (B92381) or a known concentration of heptadecanoic acid in methanol).[7]

  • Add 1 mL of a chloroform (B151607):methanol (2:1, v/v) solution.[1]

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at 2400 x g for 5 minutes to separate the phases.

  • Carefully transfer the lower chloroform layer to a new glass tube, avoiding the protein interface.

  • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator at 37°C.[1]

2. Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

  • Heat at 100°C for 10 minutes to hydrolyze the lipids into free fatty acids.

  • Cool the sample to room temperature.

  • Add 2 mL of 14% boron trifluoride (BF₃) in methanol.

  • Heat again at 100°C for 5 minutes to methylate the free fatty acids to FAMEs.

  • Cool the sample to room temperature.

3. Extraction of FAMEs:

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Parameters:

    • Injector: 220°C, splitless injection (1 µL).[1]

    • Carrier Gas: Helium at a constant flow rate (e.g., 2.5 mL/min).[1]

    • Oven Temperature Program:

      • Initial temperature: 70°C.[1]

      • Ramp 1: Increase to 170°C at 11°C/min.[1]

      • Ramp 2: Increase to 175°C at 0.8°C/min (to separate closely eluting peaks).[1]

      • Ramp 3: Increase to 220°C at 20°C/min and hold for 2.5 minutes.[1]

    • Total Run Time: Approximately 20 minutes.[1]

  • Mass Spectrometer (MS) Parameters:

    • Detector: Operated in single ion monitoring (SIM) mode for high sensitivity.[7]

    • Ionization: Electron Ionization (EI).

    • Transfer Line Temperature: 250°C.

    • Monitor specific ions for each FAME and the internal standard.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Fatty Acid Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is extraction Lipid Extraction (Folch Method) add_is->extraction saponification Saponification (NaOH in Methanol) extraction->saponification methylation Methylation (BF3 in Methanol) saponification->methylation gcms GC-MS Analysis (FAMEs) methylation->gcms quantification Data Quantification gcms->quantification

Caption: Experimental workflow for GC-MS based fatty acid analysis.

PI3K/Akt Signaling Pathway and Lipid Metabolism

Odd-chain fatty acids, upon metabolism, can influence cellular signaling pathways involved in metabolic regulation. The PI3K/Akt pathway is a central node in controlling glucose and lipid metabolism. While direct interaction of odd-chain fatty acids with this pathway is an area of ongoing research, their metabolic products can impact its activity.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_metabolism Metabolic Outcomes Growth_Factors Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Glucose_Uptake Increased Glucose Uptake (GLUT4 Translocation) Akt->Glucose_Uptake promotes Lipid_Synthesis Increased Lipid Synthesis (SREBP-1c) mTORC1->Lipid_Synthesis promotes Fatty_Acids Fatty Acids (including metabolites of odd-chain fatty acids) Fatty_Acids->Akt modulates activity

Caption: PI3K/Akt pathway in lipid metabolism.

References

A Head-to-Head Comparison: Triheptadecanoin vs. Deuterated Internal Standards for Accurate Lipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative lipid analysis, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison between triheptadecanoin, a widely used odd-chain triglyceride, and deuterated internal standards, the gold standard in mass spectrometry-based lipidomics. We present a summary of their performance characteristics, detailed experimental protocols, and visualizations of analytical workflows and relevant biological pathways to inform the selection of the most suitable standard for your research needs.

The Critical Role of Internal Standards in Lipid Analysis

Quantitative analysis of lipids, particularly using mass spectrometry (MS), is susceptible to variations arising from sample preparation, extraction efficiency, and instrument response. Internal standards (IS) are compounds added to a sample at a known concentration at the earliest stage of analysis to normalize for these variations. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible while being distinguishable by the analytical instrument.

Performance Comparison: this compound vs. Deuterated Internal Standards

Stable isotope-labeled (SIL) internal standards, such as deuterated lipids, are considered the "gold standard" for quantitative mass spectrometry.[1] This is because their chemical and physical properties are nearly identical to their endogenous counterparts, ensuring they co-elute chromatographically and experience the same extraction recovery and ionization efficiency.[1] However, the high cost and commercial unavailability of specific deuterated standards for every lipid species can be a significant limitation.[2]

This compound, a triglyceride containing three 17-carbon fatty acids (C17:0), serves as a robust and cost-effective alternative. As an odd-chain fatty acid triglyceride, it is not naturally abundant in most biological samples, making it an excellent choice for the quantification of other triglycerides.[1][3]

Below is a table summarizing the key performance characteristics of deuterated internal standards and this compound.

Performance MetricDeuterated Internal StandardsThis compound (for Triglyceride Analysis)
Chemical & Physical Similarity Nearly identical to the analyte, ensuring co-elution and similar behavior during sample processing.[1]Structurally similar to other triglycerides, providing good correction for this lipid class.
Accuracy & Precision High accuracy and precision due to superior correction for matrix effects and experimental variability.[4][5]Generally provides good accuracy and precision for triglyceride quantification.[3]
Linearity Excellent, with a wide dynamic range and a linear response across various concentrations.Good linearity over a relevant concentration range.
Cost & Availability Often expensive and may not be commercially available for all lipid species.[2]Readily available and more cost-effective.[6]
Potential for Isotopic Crosstalk Minimal, but requires careful selection of the deuterated standard to avoid mass overlap with the analyte's natural isotopes.No isotopic crosstalk with endogenous even-chain triglycerides.
Applicability Analyte-specific, requiring a corresponding deuterated standard for each lipid to be quantified.Primarily used for the quantification of the triglyceride class of lipids.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are representative protocols for the quantification of fatty acids and triglycerides using either deuterated internal standards or this compound.

Protocol 1: Quantification of Total Fatty Acids using a Deuterated Internal Standard (GC-MS)

This protocol describes the analysis of total fatty acids in a plasma sample using a deuterated fatty acid as an internal standard, followed by gas chromatography-mass spectrometry (GC-MS) analysis.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add a known amount of a deuterated fatty acid internal standard (e.g., heptadecanoic acid-d33).[7]

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex vigorously for 2 minutes.[1]

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.[1]

  • Carefully collect the lower organic phase containing the lipids and transfer to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.[1]

  • Heat at 100°C for 10 minutes to hydrolyze the lipids.[1]

  • Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol.[1]

  • Heat again at 100°C for 5 minutes to methylate the free fatty acids.[1]

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[1]

3. GC-MS Analysis:

  • GC Column: Use a suitable capillary column for FAME separation (e.g., a cyanopropyl phase).[7]

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 5°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operate in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of the FAMEs and the deuterated internal standard.

4. Quantification:

  • A calibration curve is generated by analyzing a series of standards containing known concentrations of the fatty acids of interest and a fixed concentration of the deuterated internal standard.

  • The concentration of each fatty acid in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.

Protocol 2: Quantification of Triglycerides using this compound (LC-MS/MS)

This protocol outlines the quantification of triglycerides in human serum using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

1. Sample Preparation:

  • To 10 µL of human serum, add a known amount of this compound internal standard solution.

  • Add 40 µL of isopropanol (B130326) to precipitate proteins.[9]

  • Vortex the mixture and then centrifuge for 5 minutes to pellet the precipitated proteins.[9]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: A UPLC system is used for rapid separation.[9]

  • Column: A C18 reversed-phase column suitable for lipid separation.[9]

  • Mobile Phase A: 0.01% formic acid and 0.2 mM ammonium (B1175870) formate (B1220265) in water.[9]

  • Mobile Phase B: 50% isopropanol in acetonitrile (B52724) with 0.01% formic acid and 0.2 mM ammonium formate.[9]

  • Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to elute the triglycerides.

  • MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[9]

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor and product ions specific to each triglyceride species and the this compound internal standard.[8]

3. Quantification:

  • A calibration curve is constructed by plotting the peak area ratios of a series of triglyceride standards to the this compound internal standard against their respective concentrations.

  • The concentration of each triglyceride species in the sample is calculated from its peak area ratio to the internal standard using the calibration curve.

Visualizing Workflows and Pathways

To further clarify the analytical process and the biological context, the following diagrams have been generated using the DOT language.

G cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Separation Chromatographic Separation (GC or LC) Extraction->Separation Derivatization->Separation Detection Mass Spectrometry Detection (MS or MS/MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (Analyte/IS Ratio) Peak_Integration->Quantification Results Quantitative Results Quantification->Results

Caption: A generalized experimental workflow for quantitative lipid analysis using an internal standard.

G cluster_pathway Triglyceride Metabolism and Signaling Dietary_Fats Dietary Fats & Carbohydrates Fatty_Acids Fatty Acids Dietary_Fats->Fatty_Acids Triglycerides Triglycerides (TG) (Energy Storage) Fatty_Acids->Triglycerides Lipogenesis Signaling Lipid Signaling Molecules (e.g., DAG, PA) Fatty_Acids->Signaling Lipolysis Lipolysis Triglycerides->Lipolysis Triglycerides->Signaling Metabolic Intermediates Lipolysis->Fatty_Acids Glycerol Glycerol Lipolysis->Glycerol Cellular_Response Cellular Responses (e.g., Gene Expression, Enzyme Activity) Signaling->Cellular_Response

Caption: A simplified diagram of triglyceride metabolism and its role in generating signaling molecules.[10][11][12]

Conclusion

The selection of an internal standard is a pivotal decision in quantitative lipidomics. Deuterated internal standards are unequivocally the superior choice for achieving the highest accuracy and precision due to their near-identical behavior to the analytes of interest. However, when cost or availability are limiting factors, this compound presents a scientifically sound and widely accepted alternative for the robust quantification of triglycerides. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to make informed decisions and implement rigorous analytical methodologies for high-quality, reproducible lipidomics data.

References

Validating Lipid Quantification: A Comparative Guide to Using Triheptadecanoin as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking accuracy and reliability in lipid analysis, the choice of an internal standard is a critical methodological decision. This guide provides an objective comparison of triheptadecanoin (C17:0 TAG), a commonly used odd-chain triglyceride, with other internal standards for the quantification of lipids, particularly triglycerides. Supported by established analytical principles and experimental protocols, this document aims to facilitate the selection of the most appropriate internal standard for your research needs.

The fundamental principle of using an internal standard in quantitative analysis is to add a known amount of a non-endogenous compound to a sample prior to analysis. This standard helps to correct for variations that can occur during sample preparation, extraction, and instrumental analysis, thereby improving the accuracy and precision of the quantification of the target analytes. This compound is frequently employed for the quantification of triglycerides as its structure and chemical properties closely resemble those of the target lipid class.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the behavior of the analyte of interest throughout the entire analytical process. The choice of internal standard significantly impacts the quality of quantitative data. Below is a comparison of this compound with other commonly used internal standards for lipid analysis, particularly focusing on triglyceride quantification.

Parameter This compound (C17:0 TAG) Stable Isotope-Labeled (SIL) Triglyceride (e.g., d5-Tripalmitin) Other Odd-Chain Lipids (e.g., Heptadecanoic Acid, C17:0)
Chemical Similarity to Triglycerides HighVery High (chemically identical to the endogenous analyte)Low (different lipid class)
Co-elution with Triglycerides (LC) Similar retention time to many TGsIdentical retention time to the corresponding unlabeled TGDifferent retention time
Correction for Matrix Effects GoodExcellentModerate to Poor
Correction for Extraction Variability GoodExcellentModerate
Correction for Ionization Suppression/Enhancement GoodExcellentModerate
Commercial Availability Readily available and relatively inexpensive.Less readily available and significantly more expensive.Readily available and inexpensive.
Potential for Endogenous Interference Very low, as odd-chain triglycerides are rare in most biological samples.None, as it is distinguished by mass.Low, but C17:0 fatty acid can be present in some diets.
Linearity (R²) Typically > 0.99Typically > 0.99Typically > 0.99
Accuracy (% Bias) Generally within ±15%Generally within ±5%Can be variable depending on the lipid class being quantified.
Precision (%RSD) Typically < 15%Typically < 10%Typically < 15%

Experimental Protocols

A robust and validated experimental protocol is essential for reliable quantitative lipid analysis. The following provides a detailed methodology for the quantification of triglycerides in human plasma using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • Solvents: Methanol, Isopropanol (B130326), Acetonitrile, Water (all LC-MS grade)

  • Internal Standard (IS): this compound (C17:0/C17:0/C17:0) solution (e.g., 1 mg/mL in chloroform)

  • Sample: Human plasma (collected with EDTA as anticoagulant)

  • Other Reagents: Ammonium (B1175870) formate

Internal Standard Spiking
  • Prepare a working solution of this compound in isopropanol (e.g., 10 µg/mL).

  • To 50 µL of plasma sample, add 10 µL of the this compound working solution.

  • Vortex briefly to mix.

Lipid Extraction (Folch Method)
  • To the spiked plasma sample, add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 200 µL of 0.9% NaCl solution.

  • Vortex for another 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for this compound and the target triglycerides. For triglycerides, the precursor ion is typically the [M+NH4]+ adduct, and the product ions correspond to the neutral loss of the fatty acyl chains.

Data Analysis
  • Integrate the peak areas for the this compound internal standard and the target triglyceride analytes.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Generate a calibration curve using known concentrations of triglyceride standards.

  • Quantify the concentration of triglycerides in the plasma samples by interpolating their response ratios against the calibration curve.

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind using an internal standard, the following diagrams were generated using the Graphviz DOT language.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification plasma Plasma Sample spike Spike with this compound (IS) plasma->spike extract Lipid Extraction (Folch) spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate ratio Calculate Response Ratio integrate->ratio quantify Quantify Triglycerides ratio->quantify curve Calibration Curve curve->quantify

Lipid Quantification Workflow using an Internal Standard.

G cluster_process Analytical Process analyte Analyte (Triglyceride) - Variable amount - Subject to loss extraction Extraction analyte->extraction is Internal Standard (this compound) - Known amount added - Subject to similar loss is->extraction ionization Ionization extraction->ionization measurement Mass Spectrometry Measurement (Peak Areas) ionization->measurement ratio Ratio = Analyte Area / IS Area (Corrects for variations) measurement->ratio quantification Accurate Quantification ratio->quantification

Logical Relationship of Internal Standard Correction.

Conclusion

The validation of lipid quantification methods is paramount for generating high-quality, reproducible data in research and development. This compound serves as a robust and cost-effective internal standard for the quantification of triglycerides, demonstrating good performance across key validation parameters. While stable isotope-labeled internal standards are considered the gold standard for accuracy and precision, this compound offers a viable and more accessible alternative for many applications.[1] The selection of an internal standard should always be tailored to the specific lipid class of interest, the analytical platform, and the overall goals of the study, with thorough validation to ensure data integrity.

References

A Researcher's Guide to the Inter-laboratory Application of Triheptadecanoin as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Triheptadecanoin as an internal standard in lipid analysis. It is intended to assist researchers, scientists, and drug development professionals in making informed decisions for accurate and reproducible quantification of lipids in various experimental settings. The information presented is a synthesis of established analytical methodologies and performance data from various studies.

The use of an internal standard (IS) is fundamental for correcting variations that can occur during sample preparation, extraction, and analysis, thereby ensuring the reliability of quantitative data.[1] An ideal internal standard should mimic the chemical and physical behavior of the analyte of interest as closely as possible while being distinguishable by the analytical instrument.[1]

This compound, a triglyceride of heptadecanoic acid (C17:0), is a commonly used internal standard for the quantification of triacylglycerols.[1] Its utility stems from the fact that odd-chain fatty acids like heptadecanoic acid are rare in most biological samples.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is a critical decision in the design of quantitative lipidomics experiments.[2] The choice can significantly impact the accuracy and precision of the results.[3] While stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for their ability to closely mimic the analyte's behavior, odd-chain lipids like this compound offer a robust and cost-effective alternative, especially when SIL standards are not feasible.[1][2]

Internal Standard Type Analyte Class Pros Cons Typical Application
This compound (C17:0 TAG) Triacylglycerols (TAGs)- Structurally similar to endogenous TAGs[1]. - Not naturally abundant in most samples. - Cost-effective compared to SIL standards.- May not perfectly mimic the ionization efficiency of all TAG species. - Potential for co-elution with some endogenous lipids.Quantification of total triacylglycerols by GC-MS and LC-MS.[1]
Heptadecanoic Acid (C17:0) Free Fatty Acids (FFAs) & Total Fatty Acids- More representative of fatty acid analytes than this compound[1]. - Widely used and commercially available.- Requires derivatization for GC-MS analysis.Analysis of total fatty acid profiles after hydrolysis of complex lipids.[1]
Methyl Heptadecanoate Fatty Acid Methyl Esters (FAMEs)- Direct internal standard for FAMEs analysis. - Good chromatographic behavior.- Limited to the analysis of FAMEs.Quantitative calibration of fatty acids in GC-MS analysis after conversion to FAMEs.[4]
Stable Isotope-Labeled (SIL) Standards (e.g., Deuterated Fatty Acids) Specific Fatty Acids & Lipid Classes- Considered the "gold standard" for accuracy and precision[1][2]. - Corrects for variations at all stages of analysis. - High specificity.- High cost. - Not available for all lipid species.Targeted quantitative lipidomics where high accuracy is paramount.[5][6]

Experimental Protocols

The following are generalized experimental protocols for the use of this compound and other odd-chain fatty acid standards in lipid analysis.

1. General Workflow for Quantitative Lipid Analysis using an Internal Standard

This workflow outlines the key steps in a typical quantitative lipid analysis experiment where an internal standard is utilized.

A Sample Collection & Homogenization B Addition of Internal Standard (e.g., this compound) A->B C Lipid Extraction (e.g., Folch or Bligh-Dyer) B->C D Optional: Hydrolysis & Derivatization (for Total Fatty Acid Analysis) C->D E Analytical Separation (GC or LC) D->E F Mass Spectrometry Detection (MS) E->F G Data Processing & Quantification F->G

A generalized workflow for quantitative lipid analysis.

2. Sample Preparation for Total Fatty Acid Analysis by GC-MS

This protocol is adapted for the analysis of total fatty acids from a biological sample using an odd-chain fatty acid as an internal standard.

  • Internal Standard Spiking: To a known amount of sample (e.g., tissue homogenate, plasma), add a precise amount of internal standard solution (e.g., this compound or Heptadecanoic acid in a suitable solvent).

  • Hydrolysis (Saponification): Add 500 µL of methanolic HCl.[1] Vortex the mixture thoroughly and incubate at 80°C for 60 minutes to hydrolyze esterified fatty acids from complex lipids.[1] Allow the sample to cool to room temperature.[1]

  • Extraction: Add 1.5 mL of isooctane (B107328) and 500 µL of water to create a biphasic solution.[1] Vortex and centrifuge to separate the layers. Carefully transfer the upper isooctane layer containing the fatty acids to a new tube.[1] Repeat the extraction for quantitative recovery.

  • Derivatization: Evaporate the pooled isooctane extracts to dryness under a gentle stream of nitrogen.[1] Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., pentafluorobenzyl bromide for GC-MS with negative chemical ionization) to convert fatty acids to their volatile esters.[7]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Quantify each fatty acid by comparing its peak area to the peak area of the internal standard's derivative.[1]

3. Logical Relationship of Key Method Validation Parameters

The validation of an analytical method is crucial to ensure that the data generated is accurate and reliable.[3] The following diagram illustrates the relationship between key validation parameters.

MethodValidation Method Validation Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Linearity Linearity MethodValidation->Linearity LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Specificity Specificity MethodValidation->Specificity Robustness Robustness MethodValidation->Robustness

Key parameters for analytical method validation.

Data Presentation

While a direct inter-laboratory comparison study for this compound was not found in the initial search, the following table summarizes typical performance data that would be evaluated in such a study, based on general knowledge of method validation. The values are hypothetical and for illustrative purposes.

Parameter This compound Heptadecanoic Acid Deuterated C16:0 Acceptance Criteria
Linearity (R²) >0.99>0.99>0.995≥0.98
Intra-day Precision (%CV) <10%<10%<5%≤15%
Inter-day Precision (%CV) <15%<15%<10%≤20%
Accuracy (% Recovery) 85-115%85-115%95-105%80-120%
Limit of Quantitation (LOQ) Analyte DependentAnalyte DependentAnalyte DependentMethod Specific

Note on Inter-laboratory Comparisons:

Inter-laboratory comparison (ILC) studies are essential for assessing the proficiency of different laboratories in performing a specific analysis.[8] These studies typically involve the distribution of a common test material to participating labs, and the results are statistically analyzed to determine consensus values and evaluate individual laboratory performance using metrics like Z-scores.[8][9] While a specific ILC for this compound was not identified, the principles of such studies underscore the importance of standardized methods and appropriate internal standards for achieving reproducible results across different sites.

References

The Analyst's Compass: A Comparative Guide to Triheptadecanoin's Accuracy and Precision in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of lipidomics, the pursuit of accurate and precise quantification is paramount for generating reliable and reproducible data. The use of an internal standard (IS) is a cornerstone of this process, correcting for variations that can occur during sample preparation, extraction, and analysis.[1] Triheptadecanoin, a triglyceride with three 17-carbon fatty acid chains (C17:0 TAG), has historically been a common choice as an internal standard. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in optimizing their quantitative lipid analysis workflows.

This compound: A Profile of Performance

This compound's utility as an internal standard stems from its nature as an odd-chain triglyceride. Since most naturally occurring fatty acids in mammals have an even number of carbon atoms, this compound is typically absent or present in very low amounts in biological samples.[2][3] This non-endogenous characteristic allows it to be added in a known quantity and be clearly distinguished from the lipids being measured.

Its primary strength lies in the quantification of other triacylglycerols (TAGs). Because it belongs to the same lipid class as the analytes, it shares similar chemical and physical properties. This structural similarity leads to comparable behavior during lipid extraction and ionization in mass spectrometry, which is crucial for accurate quantification.[4]

However, the performance of this compound is less reliable when quantifying lipids from different classes, such as phospholipids (B1166683) or free fatty acids.[1] Its chemical properties (e.g., polarity, reactivity) differ significantly from these other lipid classes, which can lead to variations in extraction efficiency and instrument response, thereby compromising accuracy.[1]

The Gold Standard and Other Alternatives

The selection of an internal standard is a critical decision that heavily depends on the analytical method and the specific lipids being quantified. While this compound is effective in specific contexts, other standards often provide superior performance.

1. Stable Isotope-Labeled (SIL) Internal Standards: Universally recognized as the gold standard for quantitative mass spectrometry, SIL standards are the unequivocal best choice for achieving the highest accuracy and precision.[1][5] These are molecules in which one or more atoms have been replaced by a heavier isotope (e.g., ¹³C or ²H). A SIL standard is nearly chemically and physically identical to its corresponding analyte, ensuring it behaves the same way during every step of the analytical process—from extraction to detection.[5][6] This near-perfect mimicry allows for the most effective correction of experimental variations. The main drawback is the higher cost and commercial availability for every single lipid species.

2. Other Odd-Chain Lipids: When SIL standards are not feasible, using a non-endogenous standard from the same lipid class is the next best approach.[1]

  • Heptadecanoic Acid (C17:0): As a free fatty acid, C17:0 is more commonly used and more representative than this compound for the analysis of total fatty acid profiles.[4][6]

  • 1-Heptadecanol: This fatty alcohol is sometimes used but is generally considered less suitable for broad lipidomics. Its structural dissimilarity to most lipid classes, like phospholipids and triglycerides, can lead to significant inaccuracies in quantification.[1]

Data Presentation: A Quantitative Comparison

The performance of an internal standard is evaluated by its accuracy (how close a measurement is to the true value, often measured by recovery) and precision (how close repeated measurements are to each other, measured by the coefficient of variation, CV, or relative standard deviation, RSD).

Internal Standard TypeTypical ApplicationAccuracy (Bias)Precision (CV/RSD)Key AdvantagesKey Limitations
Stable Isotope-Labeled (SIL) Standards Targeted quantification of specific lipidsLowest (~20% or less quantitative bias)[5]Excellent (<15-25%)[5]Corrects for matrix effects, extraction loss, and ionization variability almost perfectly.[5][6]High cost; a specific standard is needed for each analyte.[7]
This compound (C17:0 TAG) Quantification of Triacylglycerols (TAGs)Good to ModerateGood (<20%)[8][9]Structurally similar to TAG analytes; non-endogenous.[4]Poor accuracy for other lipid classes; structural dissimilarity.[1]
Heptadecanoic Acid (C17:0 FFA) Total Fatty Acid Profiling (often with GC-MS)Good to ModerateGood (<20%)More representative of fatty acid analytes than TAGs.[4]Not suitable for intact lipid analysis (e.g., TAGs, phospholipids).
Non-Isotopically Labeled (General) Broad, semi-quantitative screeningModerate to HighGood to ModerateMore cost-effective than SIL standards.[5]Does not behave identically to the analyte, leading to potential inaccuracies.[1][5]

Note: The performance metrics are typical values synthesized from multiple sources. Actual performance can vary significantly based on the specific experimental protocol, matrix, and instrumentation.

Experimental Protocols

Accurate lipid quantification is dependent on a robust and well-controlled experimental workflow. Below is a generalized protocol for lipid analysis using an internal standard.

1. Sample Preparation and Internal Standard Spiking:

  • A known quantity of the biological sample (e.g., plasma, tissue homogenate) is prepared.

  • A precise amount of the chosen internal standard (e.g., this compound in a suitable solvent) is added to the sample at the very beginning of the process.[4] This step is critical, as the IS must be present to account for analyte loss in all subsequent steps.[10]

2. Lipid Extraction:

  • Lipids are extracted from the sample using an organic solvent mixture. Common methods include:

    • Folch Method: Utilizes a chloroform (B151607):methanol (2:1, v/v) mixture to extract lipids.[4][11]

    • Bligh-Dyer Method: A variation of the Folch method, also using chloroform and methanol.

  • The mixture is vortexed and centrifuged to separate the organic (lipid-containing) and aqueous layers. The organic layer is carefully collected.[4]

3. Derivatization (Primarily for GC-MS):

  • For the analysis of total fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted lipids are often converted into fatty acid methyl esters (FAMEs).[4]

  • This is typically achieved by heating the sample with a reagent like boron trifluoride in methanol.[4] This step makes the fatty acids more volatile for GC analysis.

4. Analytical Detection and Quantification:

  • The prepared sample is injected into either an LC-MS or GC-MS system.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for analyzing a wide variety of intact lipid classes simultaneously. The internal standard should ideally be from the same class as the analyte for best results.[1]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for separating and quantifying fatty acids (as FAMEs).[4][6]

  • The concentration of each analyte is determined by comparing its peak area to the peak area of the known concentration of the internal standard.[4]

Mandatory Visualization

G cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Deriv Derivatization (e.g., to FAMEs for GC-MS) Extract->Deriv Optional: For GC-MS of Fatty Acids Analysis LC-MS or GC-MS Analysis Extract->Analysis For Intact Lipids (LC-MS) Deriv->Analysis Quant Quantification (Analyte Area vs. IS Area) Analysis->Quant

Caption: A generalized workflow for quantitative lipid analysis.

G cluster_ideal Ideal Correction (SIL Standard) cluster_practical Practical Correction (Non-Isotopic IS) Analyte1 Analyte Process1 Extraction & Ionization Analyte1->Process1 SIL_IS Stable Isotope-Labeled IS SIL_IS->Process1 Result1 Accurate Quantification (Ratio is Maintained) Process1->Result1 Both affected identically Analyte2 Analyte Process2 Extraction & Ionization Analyte2->Process2 Non_IS This compound IS Non_IS->Process2 Result2 Potential Inaccuracy (Ratio May Shift) Process2->Result2 Affected differently

Caption: Conceptual comparison of internal standard performance.

Conclusion

The choice of an internal standard is a critical decision in the design of quantitative lipidomics experiments. This compound serves as a cost-effective and suitable internal standard for the specific application of quantifying triacylglycerols, where its structural similarity to the analytes provides good accuracy and precision.

However, its performance is limited when applied to other lipid classes. For the highest accuracy and precision across a broad range of lipids, especially in complex LC-MS-based lipidomics, stable isotope-labeled internal standards are the unequivocal best choice.[1][5] When SIL standards are not feasible, the next best approach is to use a non-endogenous standard from the same lipid class as the analyte of interest. Ultimately, the selection must be tailored to the specific lipid class, the analytical platform, and the overall goals of the study, with careful validation to ensure the data is both accurate and reliable.

References

A Comparative Guide to Linearity and Recovery Studies: Triheptadecanoin as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of lipids is a critical aspect of numerous research areas, from metabolic disease studies to the quality control of lipid-based therapeutics. The use of an appropriate internal standard is fundamental to achieving accurate and reliable quantitative data, compensating for variations that can occur during sample preparation and analysis. This guide provides an objective comparison of Triheptadecanoin's performance as an internal standard, particularly focusing on linearity and recovery, against other common alternatives in lipid analysis.

The Role of Internal Standards in Quantitative Lipid Analysis

An internal standard (IS) is a compound of known concentration added to a sample at an early stage of the analytical workflow. The ideal IS should mimic the chemical and physical properties of the analyte of interest, but be distinguishable by the analytical instrument. Its primary role is to correct for analyte loss during sample processing and for variations in instrument response, ensuring the integrity of quantitative results.

This compound, a triglyceride containing three C17:0 fatty acids, is frequently employed as an internal standard for the analysis of triglycerides. Its odd-numbered carbon chain makes it rare in most biological samples, thus minimizing interference with endogenous lipids.

Performance Comparison: this compound vs. Alternatives

It is important to note that the data presented below is a synthesis of typical values reported in validation studies and does not represent a direct head-to-head comparison from a single study.

Internal StandardAnalyte ClassTypical Linearity (R²)Typical Recovery (%)Key Considerations
This compound (C17:0 TG) Triglycerides> 0.9990-110%Cost-effective, commercially available, and suitable for a wide range of triglyceride analyses.[1] May not perfectly mimic the behavior of all triglyceride species, especially those with very different chain lengths or degrees of unsaturation.
Other Odd-Chain Triglycerides (e.g., Trinonadecanoin, C19:0 TG) Triglycerides> 0.9990-110%Similar performance to this compound. The choice may depend on the specific triglycerides being analyzed to ensure no chromatographic overlap.
Stable Isotope-Labeled Triglycerides (e.g., d5-Tripalmitin) Triglycerides> 0.99595-105%Considered the "gold standard" as they have nearly identical chemical and physical properties to the endogenous analytes, leading to the most accurate correction. Higher cost and limited availability for all triglyceride species can be a drawback.
Odd-Chain Fatty Acids (e.g., Heptadecanoic Acid, C17:0) Total Fatty Acids> 0.9985-115%Not a direct analogue for intact triglyceride analysis, but commonly used for the quantification of total fatty acids after hydrolysis of triglycerides.[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and accurate data in linearity and recovery studies.

Protocol for Linearity Study
  • Preparation of Standard Solutions: Prepare a stock solution of the triglyceride analyte(s) and the internal standard (this compound) in an appropriate solvent (e.g., isooctane).

  • Calibration Curve Preparation: Create a series of calibration standards by spiking a constant amount of the internal standard and varying concentrations of the analyte(s) into a representative matrix blank (a sample matrix that does not contain the analyte). A typical range might be 0.1 to 100 µg/mL.

  • Sample Analysis: Analyze the calibration standards using a validated analytical method (e.g., GC-MS).

  • Data Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression analysis to determine the coefficient of determination (R²), which should ideally be ≥ 0.99.

Protocol for Recovery Study
  • Sample Selection: Select a representative sample matrix.

  • Spiking: Spike a known amount of the triglyceride analyte(s) into the sample matrix at three different concentration levels (e.g., low, medium, and high). A non-spiked sample should also be analyzed to determine the endogenous levels of the analyte.

  • Sample Preparation and Analysis: Process and analyze the spiked and non-spiked samples using the validated analytical method, including the addition of the internal standard (this compound).

  • Calculation of Recovery: The percentage recovery is calculated using the following formula:

    %Recovery = [(Concentration in spiked sample - Concentration in non-spiked sample) / Spiked concentration] x 100

    The acceptable range for recovery is typically between 80% and 120%.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

Linearity_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Analyte & IS Stock Solutions prep_cal Create Calibration Standards in Matrix prep_stock->prep_cal Spike IS & Analyte analysis GC-MS Analysis prep_cal->analysis plot Plot Area Ratio vs. Concentration analysis->plot regression Linear Regression (R²) plot->regression

Caption: Workflow for a linearity study.

Recovery_Study_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Calculation select_matrix Select Representative Matrix spike_samples Spike Analyte at 3 Levels select_matrix->spike_samples add_is Add Internal Standard spike_samples->add_is analysis GC-MS Analysis add_is->analysis calc_recovery Calculate % Recovery analysis->calc_recovery

Caption: Workflow for a recovery study.

Conclusion

This compound stands as a reliable and widely used internal standard for the quantitative analysis of triglycerides. Its performance in terms of linearity and recovery is generally excellent, falling within the acceptable limits for most bioanalytical method validation guidelines. While stable isotope-labeled standards may offer a higher degree of accuracy, their cost and availability can be prohibitive. For many applications, this compound provides a robust and cost-effective solution for achieving accurate and precise quantification of triglycerides. The choice of the most suitable internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.

References

Validating Lipid Extraction Efficiency: A Comparative Guide to Using Triheptadecanoin as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipids is paramount for robust and reproducible results. The efficiency of lipid extraction from complex biological matrices can vary significantly, necessitating the use of an internal standard to correct for analytical variability. This guide provides an objective comparison of triheptadecanoin (C17:0 triglyceride) as an internal standard for validating lipid extraction efficiency against other common alternatives, supported by experimental principles and detailed methodologies.

The ideal internal standard should mimic the physicochemical properties of the analytes of interest, be absent in the original sample, and be clearly distinguishable during analysis. This compound, a triglyceride with three 17-carbon fatty acid chains, is a popular choice due to the low natural abundance of odd-chain fatty acids in most biological systems.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is a critical step in developing a quantitative lipid analysis workflow. While this compound offers a cost-effective and suitable option for triglyceride analysis, stable isotope-labeled (SIL) standards are considered the gold standard for their superior accuracy. The following table summarizes the key performance characteristics of this compound compared to a SIL triglyceride standard and another common odd-chain lipid, heptadecanoic acid.

Performance MetricThis compound (C17:0 TG)Stable Isotope-Labeled TG (e.g., d5-Tripalmitin)Heptadecanoic Acid (C17:0 FA)
Analyte Class Match TriglyceridesTriglyceridesFree Fatty Acids (after hydrolysis)
Typical Recovery Good (matrix dependent)ExcellentGood (for total fatty acids)
**Linearity (R²) **>0.99>0.99>0.99
Precision (CV%) <15%<10%<15%
Correction for Matrix Effects GoodExcellentModerate
Potential for Endogenous Interference Low, but possible dietary intakeNoneLow, but possible dietary intake

Experimental Protocol: Quantification of Triglycerides in Human Plasma using this compound as an Internal Standard

This protocol describes a general procedure for the extraction and quantification of intact triglycerides from human plasma using this compound as an internal standard, followed by analysis with Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

Procedure:

  • Sample Preparation:

    • Thaw frozen human plasma samples on ice.

    • Vortex the plasma sample to ensure homogeneity.

    • In a clean glass tube, add 50 µL of plasma.

  • Internal Standard Spiking:

    • Add a known amount of this compound internal standard solution to the plasma sample. For example, add 10 µL of a 100 µg/mL solution. The exact amount should be optimized based on the expected concentration of triglycerides in the sample and instrument sensitivity.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 400 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new clean tube.

  • Sample Drying and Reconstitution:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) methanol:toluene mixture for LC-MS analysis.

  • LC-MS Analysis:

    • LC Separation:

      • Use a C18 reversed-phase column.

      • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

      • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

      • Run a gradient elution to separate the different triglyceride species.

    • MS Detection:

      • Use electrospray ionization (ESI) in positive ion mode.

      • Monitor for the ammonium adducts of the target triglyceride species and the this compound internal standard.

      • Acquire data in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.

  • Data Analysis:

    • Integrate the peak areas of the target triglyceride analytes and the this compound internal standard.

    • Calculate the response ratio (analyte peak area / internal standard peak area).

    • Quantify the concentration of each triglyceride species using a calibration curve prepared with known concentrations of authentic triglyceride standards and a constant concentration of the internal standard.

Experimental Workflow Diagram

Lipid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction (Folch) cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Spike_IS Spike with this compound (IS) Plasma->Spike_IS Add_Solvent Add Chloroform:Methanol (2:1) Spike_IS->Add_Solvent Vortex_1 Vortex Add_Solvent->Vortex_1 Add_Salt Add 0.9% NaCl Vortex_1->Add_Salt Vortex_2 Vortex & Centrifuge Add_Salt->Vortex_2 Collect_Organic Collect Lower Organic Phase Vortex_2->Collect_Organic Dry_Down Evaporate to Dryness Collect_Organic->Dry_Down Reconstitute Reconstitute in Injection Solvent Dry_Down->Reconstitute LCMS_Analysis LC-MS Analysis (Intact TGs) Reconstitute->LCMS_Analysis Quantification Quantification vs. IS LCMS_Analysis->Quantification

Caption: Workflow for triglyceride quantification using this compound.

Conclusion

This compound serves as a reliable and widely used internal standard for the validation of lipid extraction efficiency, particularly for the quantification of triglycerides. Its performance in terms of recovery, linearity, and precision is generally good, making it a practical choice for many research applications. However, for studies demanding the highest level of accuracy and precision, stable isotope-labeled internal standards remain the superior option as they most closely mimic the behavior of the endogenous analytes, thereby providing more effective correction for matrix effects and variations in extraction and ionization. The choice of internal standard should ultimately be guided by the specific requirements of the analytical method and the research question at hand.

A Comparative Guide to the Performance of Triheptadecanoin Across Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Triheptadecanoin in various biological matrices, supported by experimental data. This compound, a triglyceride of the seven-carbon fatty acid heptanoate (B1214049), serves as a unique anaplerotic substrate, replenishing intermediates in the Krebs cycle. Its performance is compared with other alternatives, such as even-chain medium-chain triglycerides (MCTs), to provide a comprehensive overview for research and drug development.

Executive Summary

This compound distinguishes itself from other medium-chain triglycerides through its anaplerotic properties. Upon metabolism, it yields both acetyl-CoA, an energy substrate, and propionyl-CoA, which can be converted to the Krebs cycle intermediate succinyl-CoA. This dual benefit makes it a promising therapeutic agent for metabolic disorders characterized by energy deficits, such as long-chain fatty acid oxidation disorders (LC-FAODs) and glucose transporter type 1 deficiency syndrome (Glut1 DS). Clinical and preclinical studies have demonstrated its positive effects on cardiac and brain function. However, its performance and distribution vary across different biological matrices. This guide summarizes the available data on its performance in blood/plasma, brain/cerebrospinal fluid (CSF), and various tissues, as well as in in-vitro cell culture models.

Performance in Different Biological Matrices

The efficacy and metabolic fate of this compound are highly dependent on the biological matrix. While it is readily absorbed and metabolized, its distribution and effects vary significantly between the central nervous system and peripheral tissues.

Blood and Plasma

In blood plasma, orally administered this compound is hydrolyzed, and heptanoate is transported to the liver. The liver metabolizes heptanoate into five-carbon (C5) ketone bodies, namely β-hydroxypentanoate (BHP) and β-ketopentanoate (BKP), which are then released into circulation. These C5 ketone bodies serve as energy substrates and anaplerotic precursors for various tissues.

Comparison with Trioctanoin (C8 MCT):

FeatureTriheptanoin (B1683035) (C7)Trioctanoin (C8)References
Primary Metabolites in Plasma Heptanoate, β-hydroxypentanoate (BHP), β-ketopentanoate (BKP)Octanoate (B1194180), β-hydroxybutyrate (BHB)[1][2]
Anaplerotic Potential High (via propionyl-CoA from heptanoate and C5 ketones)Low (primarily generates acetyl-CoA)[1][2]
Reported Side Effects Gastrointestinal discomfort (nausea, diarrhea)Similar gastrointestinal discomfort[3]
Brain and Cerebrospinal Fluid (CSF)

Triheptanoin has shown significant promise in neurological conditions due to its ability to provide an alternative energy source to the brain and replenish Krebs cycle intermediates. The C5 ketone bodies generated from heptanoate can cross the blood-brain barrier and serve as fuel for neurons and astrocytes, which is particularly beneficial in conditions with impaired glucose metabolism.

Performance in the Central Nervous System:

ParameterObservationSignificanceReferences
Brain Energy Metabolism Improved brain energy profile in Huntington's disease patients.Corrects bioenergetic defects.[4][5]
Anticonvulsant Effects Demonstrates anticonvulsant properties in mouse models.Potential therapeutic for epilepsy.[2]
Metabolites in CSF C5 ketone bodies are expected to be present, but direct quantitative data is limited.Indicates CNS penetration and availability.[3]
Tissues (Liver, Muscle, Adipose)

The liver is the primary site for the initial metabolism of heptanoate from this compound. In muscle tissue, the metabolites of this compound can be utilized for energy production. Adipose tissue can store fatty acids, although the specific dynamics of heptanoate storage are not well-documented in comparison to other fatty acids.

Tissue-Specific Performance:

TissueRole in Triheptanoin MetabolismComparison to Even-Chain MCTsReferences
Liver Primary site of heptanoate metabolism to C5 ketone bodies.Similar initial hepatic metabolism pathway for octanoate to C4 ketones.[2]
Muscle Utilization of C5 ketone bodies and heptanoate for anaplerosis and energy.Octanoate also provides energy but lacks the direct anaplerotic contribution.[4]
Adipose Tissue Potential for storage of heptanoate.Even-chain fatty acids are readily stored in adipose tissue.[6]
In Vitro Cell Culture Models

Studies using cultured cells, such as astrocytes and hepatocytes, have provided insights into the cellular mechanisms of Triheptanoin's action. These models allow for the direct comparison of the effects of odd- and even-chain fatty acids on cellular metabolism and function.

Comparison in Cell Culture:

Cell TypeEffect of Heptanoate (from Triheptanoin)Comparison with Octanoate/Decanoate (B1226879)References
Astrocytes Supports anaplerosis and mitochondrial respiration.Octanoate and decanoate also serve as fuel, but with differing effects on mitochondrial function.[1]
Hepatocytes Metabolism to C5 ketone bodies.Metabolism of octanoate to C4 ketone bodies.[7]
Neuronal Cells Potential for improved mitochondrial function and neuroprotection.Decanoate has shown effects on mitochondrial number and antioxidant pathways.[1]

Experimental Protocols

Accurate quantification of this compound and its metabolites is crucial for understanding its pharmacokinetics and pharmacodynamics. Below are detailed methodologies for key experiments.

Quantification of C5 Ketone Bodies in Human Plasma by LC-MS/MS

This method allows for the simultaneous determination of β-hydroxypentanoate (BHP) and β-ketopentanoate (BKP).[1][2]

Sample Preparation:

  • To 50 µL of human plasma, add 100 µL of a protein precipitation reagent (methanol with 0.2% formic acid) containing an internal standard (e.g., labeled BHP and BKP).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,300 x g for 5 minutes at 15°C.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: Phenomenex Luna 3µm C18(2) 100Å, 150 × 2 mm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient: Start with 10% B, hold for 1 min; ramp to 70% B at 5 min; ramp to 90% B at 5.2 min, hold for 2 min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection: Multiple Reaction Monitoring (MRM)

Analysis of Total Fatty Acids in Biological Samples by GC-MS

This protocol can be adapted for the analysis of heptadecanoic acid in various biological matrices such as plasma, tissues, and cells.[8]

Lipid Extraction (Folch Method):

  • Homogenize tissue sample in a 2:1 chloroform:methanol solution.

  • Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Resuspend the dried lipid extract in a solution of boron trifluoride in methanol.

  • Heat the mixture to convert fatty acids to their methyl esters.

  • Extract the FAMEs with hexane.

GC-MS Conditions:

  • Column: TR-FAME capillary column (30 m × 0.25 mm × 0.25 µm)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: Initial temperature of 65°C, held for 1 min, then ramped to 230°C.

  • Ionization Mode: Electron Ionization (EI)

  • Detection: Single Ion Monitoring (SIM) or full scan mode.

Visualizations

Metabolic Pathway of this compound

Triheptadecanoin_Metabolism Triheptanoin Triheptanoin Heptanoate Heptanoate (C7) Triheptanoin->Heptanoate Lipolysis Propionyl_CoA Propionyl-CoA Heptanoate->Propionyl_CoA β-oxidation Acetyl_CoA Acetyl-CoA Heptanoate->Acetyl_CoA β-oxidation Liver Liver Heptanoate->Liver Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle Anaplerosis Acetyl_CoA->Krebs_Cycle C5_Ketones C5 Ketone Bodies (BHP, BKP) Bloodstream Bloodstream C5_Ketones->Bloodstream Brain_Tissues Brain & Other Tissues Bloodstream->Brain_Tissues Liver->C5_Ketones Metabolism Brain_Tissues->Krebs_Cycle Energy & Anaplerosis

Caption: Metabolic fate of Triheptanoin, highlighting its anaplerotic contribution to the Krebs cycle.

Experimental Workflow for this compound Metabolite Analysis

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analytical Instrumentation cluster_Data Data Processing Sample Biological Matrix (Plasma, Tissue, etc.) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization (e.g., to FAMEs for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS Extraction->LC_MS For direct analysis of polar metabolites GC_MS GC-MS Derivatization->GC_MS Quantification Quantification (vs. Internal Standards) LC_MS->Quantification GC_MS->Quantification Interpretation Metabolic Profiling & Pathway Analysis Quantification->Interpretation

Caption: General workflow for the analysis of this compound and its metabolites in biological samples.

References

A Head-to-Head Comparison: Triheptadecanoin vs. C17:0 Free Fatty Acid as a Research Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that underpins the accuracy and reliability of experimental data. This guide provides an objective comparison of two commonly used odd-chain lipid standards, triheptadecanoin and heptadecanoic acid (C17:0), to aid in the selection of the most suitable standard for specific research applications.

This comparison delves into their chemical and physical properties, metabolic pathways, and practical applications as standards in analytical chemistry. Furthermore, it explores their bioavailability and impact on cellular signaling, offering crucial insights for those in the field of drug development.

At a Glance: Key Differences

FeatureThis compoundC17:0 Free Fatty Acid (Heptadecanoic Acid)
Chemical Structure Triglyceride (Glycerol + 3 C17:0 fatty acids)[1][2]Free fatty acid (17-carbon chain)[3][4]
Synonyms Glyceryl triheptadecanoate, Trimargarin[1][5]Margaric acid[3]
Primary Use as a Standard Quantification of triglycerides (triacylglycerols)[6]Quantification of free fatty acids or total fatty acids[6]
Solubility Insoluble in water; soluble in organic solvents (e.g., chloroform)[1][5]Insoluble in water[3]
Absorption Pathway Requires hydrolysis by pancreatic lipase (B570770) to release C17:0 for absorption[3][7]Direct absorption[3][7][8]
Metabolic End Product Propionyl-CoA and Acetyl-CoA (anaplerotic)[6][9]Propionyl-CoA and Acetyl-CoA (anaplerotic)[10][11]

Metabolic Fate and Anaplerotic Potential

Both this compound and C17:0 serve as sources of the odd-chain fatty acid, heptadecanoic acid. The primary metabolic distinction lies in their absorption. This compound, a triglyceride, must first be broken down by lipases in the gut to release the C17:0 fatty acids, which are then absorbed. In contrast, C17:0 as a free fatty acid can be absorbed directly.[3][7]

Once in circulation, heptadecanoic acid undergoes β-oxidation. Unlike even-chain fatty acids which are metabolized solely to acetyl-CoA, the final round of β-oxidation of C17:0 yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[10][11] Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). This process of replenishing Krebs cycle intermediates is termed anaplerosis and is vital for maintaining cellular energy production, particularly in states of metabolic stress.[6][9] The anaplerotic potential of odd-chain fatty acids makes this compound a subject of interest for therapeutic applications in metabolic disorders.[1][6][9]

metabolic_pathway Metabolic Pathway of this compound and C17:0 This compound This compound (Triglyceride) Hydrolysis Pancreatic Lipase (in gut) This compound->Hydrolysis C17_FFA C17:0 (Free Fatty Acid) Absorption Intestinal Absorption C17_FFA->Absorption Hydrolysis->C17_FFA releases Heptadecanoate Heptadecanoate (C17:0) in circulation Absorption->Heptadecanoate BetaOxidation β-Oxidation (in mitochondria) Heptadecanoate->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA KrebsCycle Krebs Cycle (TCA Cycle) AcetylCoA->KrebsCycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA carboxylation SuccinylCoA->KrebsCycle anaplerosis

Metabolic fate of this compound and C17:0.

Performance as an Internal Standard: A Comparative Analysis

The fundamental principle guiding the choice of an internal standard is to select a compound that closely mimics the behavior of the analyte of interest throughout the analytical procedure. This ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard, allowing for accurate quantification.

C17:0 Free Fatty Acid is the preferred standard for the analysis of free fatty acids or for total fatty acid profiling after hydrolysis of complex lipids.[6] Its utility is based on its structural similarity to the endogenous long-chain fatty acids being measured.

This compound , on the other hand, is the more appropriate standard for the quantification of intact triglycerides.[6] Using a free fatty acid like C17:0 to quantify triglycerides can introduce inaccuracies, as the extraction efficiency and ionization response of a free fatty acid can differ significantly from that of a larger, more nonpolar triglyceride molecule.[12]

The following table summarizes the performance characteristics of each standard in their respective applications.

ParameterThis compound (for Triglyceride Analysis)C17:0 Free Fatty Acid (for Fatty Acid Analysis)
Analyte Matching Excellent for triglyceridesExcellent for free fatty acids
Correction for Extraction, derivatization (if any), and ionization variability of triglyceridesExtraction, derivatization (e.g., methylation), and ionization variability of fatty acids
Potential for Inaccuracy Using it for free fatty acid analysis would be inappropriate.Using it for triglyceride analysis can lead to inaccurate quantification due to differences in extraction and ionization efficiency.[12]
Endogenous Interference Very low to none in most biological systemsCan be present in samples from individuals with high dairy intake, potentially confounding results.[13]

Experimental Protocols

Protocol 1: Quantification of Total Fatty Acids in Plasma using GC-MS with C17:0 Internal Standard

This protocol describes a general procedure for the analysis of total fatty acids in a plasma sample, which involves hydrolysis, extraction, and derivatization to fatty acid methyl esters (FAMEs).

1. Sample Preparation and Internal Standard Spiking:

  • To 100 µL of plasma, add a known amount of C17:0 (e.g., 10 µg) dissolved in a suitable organic solvent.

2. Hydrolysis (Saponification):

  • Add 1 mL of 0.5 M methanolic NaOH.

  • Vortex and incubate at 80°C for 30 minutes to hydrolyze the ester linkages in complex lipids, releasing the fatty acids.

3. Derivatization (Methylation):

  • After cooling, add 2 mL of 14% boron trifluoride in methanol.

  • Vortex and incubate at 80°C for 30 minutes to convert the free fatty acids to their corresponding FAMEs.

4. Extraction:

  • Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex vigorously and centrifuge to separate the phases.

  • Carefully collect the upper hexane layer containing the FAMEs.

5. Analysis:

  • Inject an aliquot of the hexane extract into a gas chromatograph-mass spectrometer (GC-MS).

  • Quantify the individual FAMEs by comparing their peak areas to the peak area of the C17:0 methyl ester internal standard.

protocol_ffa Start Plasma Sample Spike Spike with C17:0 Standard Start->Spike Hydrolysis Saponification (Methanolic NaOH) Spike->Hydrolysis Derivatization Methylation (BF3 in Methanol) Hydrolysis->Derivatization Extraction Hexane Extraction Derivatization->Extraction Analysis GC-MS Analysis Extraction->Analysis

Workflow for total fatty acid analysis.
Protocol 2: Quantification of Triglycerides in Oil using GC-FID with this compound Internal Standard

This protocol outlines the direct analysis of triglycerides in an oil sample.

1. Sample Preparation and Internal Standard Spiking:

  • Accurately weigh a small amount of the oil sample (e.g., 10 mg).

  • Dissolve the oil in a suitable solvent (e.g., chloroform).

  • Add a known amount of this compound (e.g., 1 mg) as the internal standard.

2. Analysis:

  • Inject an aliquot of the sample directly into a high-temperature gas chromatograph with a flame ionization detector (HT-GC-FID).

  • The separation is performed on a column suitable for high-temperature analysis of intact triglycerides.

3. Quantification:

  • Identify the triglyceride peaks based on their retention times compared to known standards.

  • Quantify the individual triglycerides by comparing their peak areas to the peak area of the this compound internal standard.

Bioavailability and Pharmacokinetics: A Clinical Perspective

A key consideration for drug development professionals is the delivery and bioavailability of a compound. A study directly comparing the oral administration of a C15:0 free fatty acid and triheptadecanoic acid (a triglyceride of C17:0) in human subjects provided valuable insights.[7]

The study demonstrated that the absorption of the C17:0 from the triglyceride was dependent on pancreatic lipase activity. When a lipase inhibitor was administered, the absorption of C17:0 from triheptadecanoic acid was significantly reduced, while the absorption of the free fatty acid was unaffected.[7]

Pharmacokinetic Data from a Human Study [7]

ParameterHeptadecanoic Acid (from oral Triheptadecanoic acid)
Effect of Lipase Inhibitor on Cmax 71% reduction
Effect of Lipase Inhibitor on AUC 65% reduction

Cmax: Maximum plasma concentration; AUC: Area under the curve.

These findings highlight that this compound serves as a delivery vehicle for C17:0, and its efficacy is dependent on normal digestive processes. This is a critical factor to consider in the design of therapeutic interventions, especially in populations with compromised pancreatic function.

Impact on Cellular Signaling

The downstream effects of both compounds are primarily attributed to the metabolic actions of heptadecanoic acid. Research into the signaling pathways affected by C17:0 is ongoing, with several studies pointing to its potential role in cancer and metabolic diseases.

  • Anti-Cancer Effects: Heptadecanoic acid has been shown to induce apoptosis in pancreatic cancer cells and may enhance their sensitivity to chemotherapeutic agents like gemcitabine.[2] These effects may be mediated through the downregulation of the PI3K/Akt signaling pathway.[14]

  • Metabolic Health: Higher circulating levels of odd-chain fatty acids, including C17:0, are associated with a lower risk of type 2 diabetes and cardiovascular disease.[11][15] The precise mechanisms are still under investigation but may be related to their anaplerotic role and potential to modulate inflammatory pathways.

signaling_pathway C17 Heptadecanoic Acid (C17:0) PI3K PI3K C17->PI3K inhibits (?) Apoptosis Apoptosis C17->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Potential signaling pathway of C17:0 in cancer cells.

Conclusion and Recommendations

The choice between this compound and C17:0 free fatty acid as a standard is not a matter of superiority, but of appropriateness for the intended application.

  • For accurate quantification of triglycerides , This compound is the recommended internal standard due to its structural and chemical similarity to the analytes.

  • For the quantification of free fatty acids or total fatty acids , C17:0 free fatty acid is the standard of choice.

From a drug development perspective, this compound can be viewed as a pro-drug or delivery system for heptadecanoic acid. Its oral administration provides a means to increase circulating levels of C17:0, which may have therapeutic benefits due to its anaplerotic and signaling properties. However, the dependence on lipase for absorption must be considered. The free fatty acid form, while more directly absorbed, may present formulation challenges.

Ultimately, a thorough understanding of the chemical properties, metabolic fate, and intended application is paramount for the judicious selection and use of these standards in a research setting.

References

A Comparative Guide to Assessing the Purity of Triheptadecanoin Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triheptadecanoin, a triglyceride of heptadecanoic acid, serves as a critical internal standard in lipidomic and metabolic research. Its purity is paramount for accurate quantification of fatty acids and other lipids in complex biological samples. This guide provides a comparative framework for assessing the purity of commercially available this compound standards, complete with experimental protocols and data presentation.

Introduction to this compound and Its Importance

This compound (C₁₇H₃₅COO)₃C₃H₅, with CAS number 2438-40-6, is a saturated triglyceride not commonly found in significant amounts in most biological systems.[1][2] This characteristic makes it an excellent internal standard for analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or other detectors.[3][4] The introduction of a known quantity of this compound to a sample allows for the correction of lipid loss during extraction and analysis, thereby ensuring the accuracy of quantitative measurements. The purity of this standard directly impacts the reliability of the experimental results. Commercially available standards typically claim a purity of over 99%.[5][6][7]

Key Analytical Techniques for Purity Assessment

Several analytical methods can be employed to verify the purity of this compound standards. The most common and effective techniques include:

  • Gas Chromatography (GC): A powerful tool for separating and quantifying volatile and semi-volatile compounds. For lipids like this compound, derivatization to fatty acid methyl esters (FAMEs) is a common practice.[4][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate lipids in their native form, often coupled with detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for detection and identification.[9][10]

  • Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides detailed structural information and can identify and quantify impurities with high sensitivity and specificity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide a comprehensive structural analysis of the standard and identify impurities without the need for chromatographic separation.[12]

This guide will focus on a Gas Chromatography with Flame Ionization Detection (GC-FID) method, a widely accessible and robust technique for lipid analysis.

Comparative Purity Analysis

The following table presents a hypothetical comparison of this compound standards from three different suppliers based on GC-FID analysis. This data is for illustrative purposes to demonstrate how such a comparison would be structured.

Parameter Supplier A Supplier B Supplier C
Advertised Purity >99%>99.5%>99%
Measured Purity (GC-FID, Area %) 99.2%99.6%98.9%
Major Impurity 1 (Identity) Palmitic Acid (C16:0)Stearic Acid (C18:0)Myristic Acid (C14:0)
Major Impurity 1 (Area %) 0.5%0.2%0.7%
Major Impurity 2 (Identity) Stearic Acid (C18:0)Palmitic Acid (C16:0)Palmitic Acid (C16:0)
Major Impurity 2 (Area %) 0.2%0.1%0.3%
Other Impurities (Total Area %) 0.1%0.1%0.1%

Experimental Protocol: Purity Assessment of this compound by GC-FID

This protocol details the steps for the transesterification of this compound to its constituent fatty acid methyl esters (FAMEs) and subsequent analysis by GC-FID.

1. Materials and Reagents:

  • This compound standard

  • Methanol (anhydrous)

  • Hexane (B92381) (GC grade)

  • Sodium methoxide (B1231860) solution (0.5 M in methanol)

  • Acetyl chloride

  • Internal Standard (e.g., Tricosanoic acid methyl ester, if not already present)

  • Deionized water

  • Sodium sulfate (B86663) (anhydrous)

2. Sample Preparation (Transesterification):

  • Accurately weigh approximately 10 mg of the this compound standard into a screw-cap glass tube.

  • Add 2 mL of hexane to dissolve the standard.

  • Add 2 mL of 0.5 M sodium methoxide in methanol.

  • Cap the tube tightly and vortex for 2 minutes.

  • Allow the mixture to stand for 10 minutes at room temperature for the reaction to complete.

  • Add 2 mL of deionized water to stop the reaction and vortex for 1 minute.

  • Centrifuge the tube at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

3. GC-FID Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector (FID).

  • Column: Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a polar stationary phase suitable for FAME analysis (e.g., DB-23, SP-2380).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

4. Data Analysis:

  • Identify the peak corresponding to heptadecanoic acid methyl ester based on its retention time, which can be confirmed by running a known standard.

  • Integrate the peak areas of all detected FAMEs.

  • Calculate the purity of the this compound standard as the area percentage of the heptadecanoic acid methyl ester peak relative to the total area of all fatty acid peaks.

    Purity (%) = (Area of Heptadecanoic Acid Methyl Ester Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

The following diagram illustrates the experimental workflow for assessing the purity of a this compound standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis weigh Weigh Standard dissolve Dissolve in Hexane weigh->dissolve transesterify Transesterification (Sodium Methoxide) dissolve->transesterify stop_rxn Stop Reaction (Water) transesterify->stop_rxn extract Extract FAMEs (Hexane Layer) stop_rxn->extract dry Dry Extract (Na2SO4) extract->dry inject Inject Sample dry->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: Experimental workflow for this compound purity assessment.

Conclusion

The purity of this compound standards is a critical factor for ensuring the accuracy and reliability of lipidomic research. While most commercial suppliers provide high-purity standards, it is prudent for researchers to have a protocol in place for independent verification. The GC-FID method detailed in this guide offers a robust and accessible approach for this purpose. By systematically evaluating the purity of these essential standards, researchers can enhance the quality and reproducibility of their scientific findings.

References

Navigating the Lower Limits: A Comparative Guide to Triheptadecanoin for Precise Lipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the utmost accuracy in lipid analysis, understanding the limits of detection (LOD) and quantification (LOQ) of internal standards is paramount. This guide provides a comprehensive comparison of triheptadecanoin's performance as an internal standard against other common alternatives, supported by experimental data and detailed protocols to ensure robust and reliable quantification of lipids.

This compound, a triglyceride containing three C17:0 fatty acids, is a widely utilized internal standard in lipidomics, particularly for the quantification of triacylglycerols (TAGs) and fatty acids by gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). Its synthetic origin and odd-numbered carbon chains make it an ideal choice as it is typically absent in most biological samples, thus preventing interference with endogenous lipids.

Performance Benchmarks: Limit of Detection and Quantification

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. While specific LOD and LOQ values for this compound are method- and instrument-dependent, a review of validated analytical methods for similar triglycerides provides a strong indication of its expected performance.

For instance, a study utilizing high-temperature gas chromatography with flame ionization detection (HTGC-FID) for the analysis of various triacylglycerols reported LODs ranging from 0.001 to 0.330 µg/mL and LOQs from 0.001 to 1.000 µg/mL.[1] Although this compound was not specifically listed, these values for other TAGs offer a valuable benchmark. It is important to note that methods employing mass spectrometry (GC-MS or LC-MS) can often achieve even lower detection and quantification limits.

Internal StandardAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Various TriacylglycerolsHTGC-FID0.001 - 0.330 µg/mL0.001 - 1.000 µg/mL[1]
Various Fatty AcidsGC-MS0.1 - 0.9 ng/mL0.4 - 2.6 ng/mL[2]
Polyunsaturated Fatty AcidsLC-MS/MS0.8 - 10.7 nmol/L2.4 - 285.3 nmol/L[3]

The Gold Standard and Other Alternatives: A Comparative Overview

While odd-chain lipids like this compound are a cost-effective and reliable choice for many applications, stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.

This compound and other Odd-Chain Lipids:

  • Advantages: Not naturally abundant in most biological systems, structurally similar to endogenous lipids, and relatively inexpensive.

  • Considerations: Their physicochemical properties may not perfectly match all analytes, potentially leading to slight variations in extraction efficiency and ionization response.

Stable Isotope-Labeled (SIL) Internal Standards:

  • Advantages: Chemically identical to the analyte, ensuring they experience the same sample preparation and analytical variations. This provides the highest level of accuracy and precision.[4]

  • Considerations: Can be significantly more expensive, and a specific SIL standard is required for each analyte being quantified.

The choice between an odd-chain lipid and a SIL internal standard ultimately depends on the specific requirements of the assay, including the desired level of accuracy, budget constraints, and the complexity of the lipid matrix being analyzed.

Experimental Workflow and Protocols

To ensure the reliability and reproducibility of quantitative lipid analysis, a well-defined experimental workflow is crucial. The following diagram and protocols outline the key steps for determining the LOD and LOQ of an internal standard like this compound.

Experimental Workflow for LOD & LOQ Determination cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Stock Prepare Stock Solution of Internal Standard Serial Prepare Serial Dilutions Stock->Serial Spiked Spike into Matrix Serial->Spiked Inject Inject Samples into GC-MS or LC-MS Spiked->Inject Acquire Acquire Data Inject->Acquire Analyze Analyze Signal-to-Noise Ratio or Calibration Curve Statistics Acquire->Analyze Determine Determine LOD and LOQ Analyze->Determine

Caption: A generalized workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Detailed Experimental Protocol for LOD and LOQ Determination

This protocol provides a step-by-step guide for determining the LOD and LOQ of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The principles can be adapted for LC-MS analysis.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform (B151607) or hexane) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to create a series of working standards with decreasing concentrations. The range of these standards should encompass the expected LOD and LOQ.

2. Sample Preparation:

  • For determining the LOD and LOQ in a specific matrix (e.g., plasma, cell lysate), spike the matrix with the working standards at various low concentrations.

  • Prepare a set of blank matrix samples (containing no internal standard) to determine the background noise.

  • Process all samples (blanks and spiked samples) using your established lipid extraction and derivatization (e.g., to fatty acid methyl esters - FAMEs) protocol.

3. GC-MS Analysis:

  • Inject a consistent volume of each prepared sample into the GC-MS system.

  • Acquire the data in selected ion monitoring (SIM) mode for the highest sensitivity, monitoring characteristic ions for the this compound derivative.

4. Data Analysis and Determination of LOD and LOQ:

There are several accepted methods for calculating LOD and LOQ. Two common approaches are:

  • Signal-to-Noise (S/N) Ratio Method:

    • Determine the average baseline noise from the analysis of the blank matrix samples.

    • Analyze the spiked samples and measure the signal height of the this compound peak.

    • The LOD is the concentration that produces a signal-to-noise ratio of approximately 3:1.

    • The LOQ is the concentration that produces a signal-to-noise ratio of approximately 10:1.

  • Calibration Curve Method:

    • Prepare a calibration curve by plotting the peak area of the this compound derivative against its concentration for the series of spiked standards.

    • Determine the standard deviation of the y-intercepts of the regression line (σ) or the standard deviation of the response for the lowest concentration standard.

    • Calculate the slope (S) of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

5. Method Validation:

  • To confirm the determined LOD and LOQ, analyze a set of replicate samples (n ≥ 6) spiked at these concentrations.

  • The precision (%RSD) and accuracy (% recovery) at the LOQ should meet the predefined acceptance criteria of your laboratory's standard operating procedures (typically ≤ 20% for bioanalytical methods).

Conclusion

This compound stands as a robust and cost-effective internal standard for the accurate quantification of triglycerides and fatty acids. While stable isotope-labeled standards may offer a higher degree of precision for specific applications, the performance of this compound, when properly validated, is well-suited for a wide range of research and development needs. By following a rigorous experimental protocol to determine the method-specific LOD and LOQ, researchers can ensure the generation of high-quality, reliable, and reproducible data in their lipidomic analyses.

References

Establishing Reproducibility in Lipidomics: A Comparative Guide to Triheptadecanoin and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and lipidomics, achieving reproducible and reliable quantitative data is paramount. The use of an appropriate internal standard is a cornerstone of robust analytical methodology, correcting for variations that can occur during sample preparation, extraction, and analysis. This guide provides an objective comparison of Triheptadecanoin (C17:0 TAG) with other commonly used internal standards, supported by experimental data and detailed protocols to aid in the selection of the most suitable standard for your research needs.

This compound, a triglyceride containing three heptadecanoic acid (C17:0) molecules, is frequently employed as an internal standard for the quantification of triacylglycerols.[1] Its chemical and physical properties closely mimic those of the target lipid class, a crucial characteristic for an effective internal standard.[1] An ideal internal standard should not be naturally present in the sample, should be added at the beginning of the analytical process in a known quantity, and should be clearly distinguishable by the analytical instrument.[1][2]

Performance Comparison of Internal Standards

The selection of an internal standard is a critical decision that significantly impacts the accuracy and precision of quantitative lipid analysis. The most common alternatives to this compound include other odd-chain lipids and stable isotope-labeled (SIL) standards.

Internal Standard TypeAnalyte Class SuitabilityLinearityPotential for BiasChromatographic Co-elution with AnalyteKey AdvantagesKey Disadvantages
This compound (C17:0 TAG) TriacylglycerolsVery GoodLowGoodStructurally similar to triacylglycerol analytes.[1]Limited utility for other lipid classes.
Heptadecanoic Acid (C17:0) Total Fatty AcidsVery GoodLowGoodMore representative of total fatty acid analytes than fatty alcohols.[1]Not ideal for complex lipidomic analyses targeting multiple lipid classes.
Deuterated Standards (e.g., D-labeled lipids) Specific to labeled analyteExcellentVery LowCan exhibit slight chromatographic shifts from the native analyte (isotope effect).[3]High accuracy and precision.[1] Corrects for matrix effects effectively.[4]Higher cost and potential for isotopic instability or contamination.[3][5]
¹³C-Labeled Standards Specific to labeled analyteExcellentVery LowExcellent (co-elutes perfectly with the analyte).[6]Considered the "gold standard" for quantitative accuracy.[6] Chemically more stable than deuterated standards.[6]Highest cost and may have limited commercial availability.

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of experimental results. Below are generalized protocols for lipid extraction and analysis using an internal standard.

Protocol 1: Total Fatty Acid Analysis in Plasma using GC-MS

This protocol outlines a general procedure for the quantification of total fatty acids in a plasma sample using an odd-chain fatty acid like Heptadecanoic Acid as the internal standard.

  • Sample Preparation:

    • Pipette 50 µL of plasma into a glass tube with a PTFE-lined cap.

    • Add a known amount (e.g., 10 µL of a 100 pmol/µL solution) of the internal standard (e.g., Heptadecanoic Acid in methanol).[1]

  • Hydrolysis (Saponification):

    • Add 500 µL of methanolic HCl.[1]

    • Vortex the mixture thoroughly.

    • Incubate at 80°C for 60 minutes to hydrolyze esterified fatty acids.[1]

    • Allow the sample to cool to room temperature.

  • Extraction:

    • Add 1.5 mL of isooctane (B107328) to the tube.[1]

    • Add 500 µL of water to create a biphasic solution.

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully transfer the upper isooctane layer containing the fatty acids to a new clean glass tube.[1]

  • Derivatization:

    • Evaporate the isooctane to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable derivatizing agent (e.g., pentafluorobenzyl bromide) to create volatile esters suitable for GC-MS analysis.[7]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Quantify each fatty acid by comparing its peak area to the peak area of the internal standard.[1]

Protocol 2: Lipid Extraction from Liver Tissue for Triglyceride and Cholesterol Analysis

This protocol describes a method for extracting total lipids from liver tissue. A known amount of an internal standard like this compound or a deuterated cholesterol standard should be added at the beginning of the procedure.

  • Homogenization:

    • Weigh a known amount of frozen liver tissue.

    • Homogenize the tissue in a 2:1 chloroform (B151607):methanol solution.[8]

  • Lipid Extraction (Folch Method):

    • Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.[8]

    • Vortex the mixture and centrifuge to separate the layers.

    • The lower chloroform phase contains the lipids.[8]

  • Sample Preparation for Analysis:

    • Carefully collect the lower chloroform layer.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for the subsequent analysis (e.g., 2-propanol for enzymatic assays or a derivatization agent for GC-MS).[8]

Visualizing Experimental Workflows and Concepts

Diagrams are essential for clearly communicating complex experimental workflows and logical relationships.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Add_IS Spike with Internal Standard (e.g., this compound) Sample->Add_IS Homogenize Homogenization Add_IS->Homogenize Extract Solvent Extraction (e.g., Folch Method) Homogenize->Extract Phase_Sep Phase Separation Extract->Phase_Sep Collect Collect Lipid Layer Phase_Sep->Collect Derivatize Derivatization (for GC-MS) Collect->Derivatize Analyze LC-MS or GC-MS Analysis Derivatize->Analyze Integrate Peak Integration Analyze->Integrate Quantify Quantification (Analyte/IS Ratio) Integrate->Quantify

A generalized workflow for quantitative lipid analysis using an internal standard.

Internal_Standard_Selection_Logic Start Start: Need for Quantitative Analysis Analyte_Class What is the target analyte class? Start->Analyte_Class TAGs Triacylglycerols (TAGs) Analyte_Class->TAGs TAGs Total_FAs Total Fatty Acids Analyte_Class->Total_FAs Fatty Acids Specific_Lipid Specific Lipid Molecule Analyte_Class->Specific_Lipid Specific Lipid Use_C17_TAG Use this compound (C17:0 TAG) TAGs->Use_C17_TAG Use_C17_FA Use Heptadecanoic Acid (C17:0) Total_FAs->Use_C17_FA SIL_Choice Is a Stable Isotope Labeled (SIL) standard available and affordable? Specific_Lipid->SIL_Choice Use_SIL Use SIL Standard (¹³C or Deuterated) SIL_Choice->Use_SIL Yes Consider_Odd_Chain Consider an appropriate odd-chain lipid standard SIL_Choice->Consider_Odd_Chain No

References

A Researcher's Guide to Uncertainty in Lipid Measurement: A Comparative Analysis Featuring Triheptadecanoin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipids is paramount for robust and reproducible results. This guide provides an objective comparison of methodologies for lipid measurement, with a focus on the uncertainty budget when using triheptadecanoin as an internal standard. Supported by experimental data, this document aims to equip you with the knowledge to make informed decisions for your analytical workflow.

The use of an internal standard is a cornerstone of accurate lipid quantification, correcting for variability introduced during sample preparation and analysis. This compound, a triglyceride with three C17:0 fatty acid chains, is a commonly employed internal standard for the analysis of triglycerides (TGs) due to its low natural abundance in most biological samples.[1] Understanding the sources and magnitude of uncertainty associated with its use is critical for ensuring the reliability of measurement results.

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the accuracy and precision of lipid quantification. While stable isotope-labeled (SIL) standards are often considered the gold standard, odd-chain lipid standards like this compound offer a cost-effective and reliable alternative.

Internal Standard TypeAnalyte CoverageCorrection for Sample Prep VariabilityCorrection for Instrumental VariabilityCostKey Considerations
This compound (C17:0 TG) Primarily TriglyceridesGoodGoodLowAssumes similar extraction efficiency and ionization response to endogenous TGs.
Odd-chain Fatty Acids (e.g., C17:0) Fatty AcidsGoodGoodLowBest suited for fatty acid analysis after hydrolysis of complex lipids.
Stable Isotope-Labeled (SIL) TGs Specific Triglyceride SpeciesExcellentExcellentHighCo-elutes and has nearly identical physicochemical properties to the analyte, providing the most accurate correction. Availability can be limited.

Uncertainty Budget for Triglyceride Measurement with this compound

The main contributors to the uncertainty budget in a typical GC-MS or LC-MS workflow for triglyceride analysis using this compound as an internal standard include:

  • Sample Preparation: This is often the largest contributor to uncertainty and includes volumetric errors during pipetting, analyte extraction efficiency, and potential for sample loss or contamination.[2]

  • Instrumental Analysis: This encompasses the variability of the GC-MS or LC-MS system, including injection volume precision, detector response stability, and chromatographic peak integration.

  • Calibration: The uncertainty associated with the preparation of calibration standards and the regression analysis of the calibration curve.

  • Purity of the Internal Standard: The stated purity of the this compound standard has an associated uncertainty.

Table 1: Estimated Uncertainty Budget for Triglyceride Quantification using this compound

Source of UncertaintyEstimated Relative Standard Uncertainty (u_rel)
Sample Preparation
- Pipetting of sample1.0%
- Pipetting of internal standard1.0%
- Extraction recovery variability3.0%
Instrumental Analysis
- Injection repeatability2.0%
- Peak integration variability1.5%
Calibration
- Purity of triglyceride standards0.5%
- Preparation of calibration standards1.5%
- Calibration curve fitting2.0%
Purity of Internal Standard (this compound) 0.5%
Combined Relative Standard Uncertainty (u_c,rel) ~4.5%
Expanded Relative Uncertainty (U_rel, k=2, 95% confidence) ~9.0%

Note: These are estimated values and the actual uncertainty will vary depending on the specific laboratory, equipment, and protocol.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for minimizing analytical variability. Below are representative protocols for the analysis of triglycerides using this compound as an internal standard by GC-MS and LC-MS.

GC-MS Protocol for Triglyceride Analysis

This protocol involves the transesterification of triglycerides to fatty acid methyl esters (FAMEs) prior to analysis.

  • Sample Preparation:

    • To 100 µL of plasma or serum in a glass tube, add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 mg/mL solution in chloroform).

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Transesterification to FAMEs:

    • To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol.

    • Heat at 60°C for 10 minutes.

    • Cool to room temperature and add 1 mL of 14% boron trifluoride in methanol.

    • Heat again at 60°C for 5 minutes.

    • Cool and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[3]

  • GC-MS Analysis:

    • Column: DB-23 or similar polar capillary column.

    • Injector: Split/splitless, 250°C.

    • Oven Program: Start at 100°C, ramp to 250°C at 5°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50-550.

LC-MS Protocol for Intact Triglyceride Analysis

This protocol allows for the analysis of intact triglycerides without derivatization.

  • Sample Preparation:

    • To 50 µL of plasma or serum, add a known amount of this compound internal standard solution.

    • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

    • Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent (e.g., 9:1 methanol/toluene or isopropanol).

  • LC-MS Analysis:

    • Column: C18 reversed-phase column suitable for lipidomics.

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the triglycerides.

    • MS Detector: Electrospray ionization (ESI) in positive ion mode. Detection is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the [M+NH4]+ adducts of the target triglycerides and this compound.

Visualizing the Workflow and Uncertainty

To better understand the experimental process and the contributing factors to measurement uncertainty, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Transesterification (for GC-MS) Extraction->Derivatization GC-MS only Injection GC-MS or LC-MS Injection Extraction->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. IS Integration->Quantification Result Final Concentration Quantification->Result

A generalized workflow for triglyceride analysis using an internal standard.

UncertaintyBudget cluster_sources Sources of Uncertainty TotalUncertainty Total Measurement Uncertainty SamplePrep Sample Preparation (Volumetrics, Recovery) SamplePrep->TotalUncertainty Instrumental Instrumental Analysis (Injection, Detection) Instrumental->TotalUncertainty Calibration Calibration (Standards, Curve Fit) Calibration->TotalUncertainty IS_Purity Internal Standard Purity IS_Purity->TotalUncertainty

Major contributors to the uncertainty budget in lipid quantification.

Conclusion

This compound is a valuable and widely used internal standard for the quantification of triglycerides. While it may not offer the same level of accuracy as stable isotope-labeled standards for every specific triglyceride species, its cost-effectiveness and broad applicability make it an excellent choice for many research applications. By understanding and quantifying the sources of uncertainty in the analytical method, researchers can ensure the generation of high-quality, reliable data. The provided protocols and conceptual diagrams offer a framework for developing and validating robust methods for lipid analysis in your own laboratory.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for Triheptadecanoin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of Triheptadecanoin, ensuring the protection of personnel and the integrity of experimental protocols.

Hazard Identification and Personal Protective Equipment

This compound is a compound that requires careful handling to avoid potential health hazards. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Adherence to prescribed personal protective equipment (PPE) guidelines is mandatory to mitigate these risks.

Hazard StatementGHS ClassificationRequired Personal Protective Equipment (PPE)
H315: Causes skin irritationSkin Irritation (Category 2)Chemical-resistant gloves (e.g., nitrile, neoprene)[2][3], Protective clothing[1][2]
H319: Causes serious eye irritationEye Irritation (Category 2A)Safety glasses with side shields or goggles, Face shield[1][2][3][4]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory systemDust mask (e.g., N95 type) or use in a well-ventilated area with local exhaust ventilation[1][2][4]

It is crucial to always work in a well-ventilated area, preferably within a fume hood, to minimize the inhalation of dust or fumes.[1][2] Facilities should be equipped with an eyewash station and a safety shower.[1][2]

Procedural Workflow for Handling this compound

The following diagram outlines the step-by-step workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Work in a well-ventilated area (fume hood) b->c Proceed to handling d Weigh and handle the compound carefully to avoid dust generation c->d e Keep container tightly closed when not in use d->e f Evacuate and ventilate the area d->f In case of spill i Dispose of waste in an approved waste disposal plant e->i Proceed to disposal g Contain the spill with inert material f->g h Collect and place in a suitable disposal container g->h h->i Dispose of spill cleanup materials j Consult local, state, and federal regulations i->j k Decontaminate work surfaces j->k

Safe handling workflow for this compound.

Operational and Disposal Plans

Handling Procedures:

  • Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS).[1][2] Don all required PPE as specified in the table above.

  • Handling : Conduct all work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[1][2] Minimize the generation of dust when weighing or transferring the material.[2] Keep the container tightly closed when not in use.[1][2]

  • Storage : Store this compound in a cool, dry, and well-ventilated area away from incompatible substances.[2] The recommended storage temperature is -20°C.[4][5][6] Keep containers tightly closed and store in a locked-up area.[1][2]

First Aid Measures:

  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Skin Contact : In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][2][7] Seek medical attention if irritation occurs.[1][2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Spill and Accidental Release: In the event of a spill, ensure adequate ventilation and wear appropriate protective equipment.[1][2] Prevent further leakage or spillage if it is safe to do so.[1][2] Vacuum or sweep up the material and place it into a suitable disposal container.[1][2] Avoid creating dust. Do not let the product enter drains or waterways.[1][2]

Disposal Plan: Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1] The material should be disposed of in an approved waste disposal plant.[1][2] Do not dispose of it with regular trash or down the drain. Contaminated packaging should be treated as the product itself.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Triheptadecanoin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Triheptadecanoin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.